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  • Product: Cyclopropyl 4-ethoxyphenyl ketone
  • CAS: 75343-44-1

Core Science & Biosynthesis

Foundational

Cyclopropyl 4-Ethoxyphenyl Ketone: Structural Profiling, Synthesis Kinetics, and Application Workflows

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper Executive Summary Cyclopropyl 4-ethoxyphenyl ketone (CAS: 75343-44-1), also...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary

Cyclopropyl 4-ethoxyphenyl ketone (CAS: 75343-44-1), also known as cyclopropyl-(4-ethoxyphenyl)methanone, is a highly versatile chemical intermediate utilized extensively in the synthesis of complex agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs) [1]. From a structural standpoint, the molecule presents a fascinating duality: an electron-rich ethoxy-substituted phenyl ring coupled with a highly strained, rigid cyclopropyl moiety via a carbonyl bridge.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic chemical data. Here, we will dissect the mechanistic causality behind its synthesis—specifically addressing why precise thermodynamic control is non-negotiable when handling cyclopropyl-containing intermediates—and provide a field-validated protocol for its generation.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of Cyclopropyl 4-ethoxyphenyl ketone is critical for predicting its behavior in downstream chromatographic purification and biological assays. The ethoxy group contributes to its lipophilicity (XLogP ~2.4), making it highly soluble in standard organic solvents (dichloromethane, ethyl acetate) while remaining insoluble in aqueous media [2].

PropertyValueStructural Significance
IUPAC Name Cyclopropyl-(4-ethoxyphenyl)methanoneDefines the core connectivity.
CAS Number 75343-44-1Unique identifier for regulatory tracking [1].
Molecular Formula C₁₂H₁₄O₂Indicates a moderate degree of unsaturation.
Molecular Weight 190.24 g/mol Optimal size for fragment-based drug design.
Melting Point 67–69 °CSolid at room temperature; facilitates crystallization [1].
Topological Polar Surface Area 26.3 ŲExcellent membrane permeability profile [2].
SMILES CCOc1ccc(cc1)C(=O)C2CC2Useful for in silico docking and modeling[1].

Structural Mechanics & Reactivity Insights

To effectively utilize this compound in synthetic workflows, one must understand the electronic push-and-pull within the molecule:

  • The Ethoxy Group (Electron Donor): The oxygen atom of the ethoxy group donates electron density into the phenyl ring via resonance (+R effect). This makes the para-position highly nucleophilic during the initial synthesis and stabilizes the molecule against oxidative degradation.

  • The Carbonyl Bridge (Electron Acceptor): The ketone acts as an electrophilic center. It is a prime target for nucleophilic addition (e.g., Grignard reactions, reductive aminations) in downstream API synthesis.

  • The Cyclopropyl Ring (Strained System): The carbon-carbon bonds in a cyclopropyl ring possess significant s-character (Walsh orbitals), giving them "pi-like" reactivity. While stable under standard conditions, the ring is highly susceptible to electrophilic cleavage or ring-expansion if exposed to strong Lewis acids at elevated temperatures. This vulnerability dictates the strict thermal parameters required during its synthesis.

Synthesis Workflow: Friedel-Crafts Acylation

The most robust and scalable method for synthesizing Cyclopropyl 4-ethoxyphenyl ketone is via a Friedel-Crafts acylation of ethoxybenzene (phenetole) using cyclopropanecarbonyl chloride [3].

Mechanistic Causality
  • Why Aluminum Chloride (AlCl₃)? AlCl₃ is a strong Lewis acid necessary to abstract the chloride from cyclopropanecarbonyl chloride, generating the highly reactive acylium ion.

  • Why 0–15 °C? The acylium ion intermediate is highly electrophilic. If the reaction exceeds 15 °C, the AlCl₃ can coordinate with the cyclopropyl ring, inducing ring-opening side reactions (yielding undesired aliphatic halogenated ketones).

  • Why Para-Selectivity? The ethoxy group is a strong ortho/para director. However, the steric bulk of the incoming cyclopropyl-acylium complex heavily disfavors ortho attack, resulting in near-exclusive para substitution.

Step-by-Step Experimental Protocol

Reagents Required:

  • Ethoxybenzene (Phenetole): 1.0 equivalent

  • Cyclopropanecarbonyl chloride: 1.0 equivalent

  • Aluminum chloride (AlCl₃, anhydrous): 1.1 equivalents

  • Solvent: Carbon disulfide (CS₂) or Dichloromethane (DCM) (Note: DCM is preferred in modern labs due to the extreme flammability and toxicity of CS₂).

Procedure:

  • System Preparation: Purge a multi-neck round-bottom flask with Argon to ensure an anhydrous environment. Moisture will violently quench the AlCl₃ catalyst.

  • Catalyst Suspension: Suspend 1.1 eq of AlCl₃ in anhydrous DCM (approx. 10 volumes). Cool the suspension to 0 °C using an ice-brine bath.

  • Acylium Ion Generation: Add 1.0 eq of cyclopropanecarbonyl chloride dropwise over 15–30 minutes. Maintain the internal temperature at 0–5 °C. Stir for 30 minutes to ensure complete complexation.

  • Substrate Addition: Slowly add 1.0 eq of ethoxybenzene dropwise over 1 hour. Critical Control Point: The reaction is exothermic. Adjust the addition rate to ensure the internal temperature never exceeds 10 °C [3].

  • Reaction Maturation: Allow the mixture to stir at 5–10 °C for an additional 2 hours. Monitor via TLC (Hexanes:Ethyl Acetate 9:1) until ethoxybenzene is consumed.

  • Quenching: Carefully pour the reaction mixture over crushed ice and 1M HCl. This decomposes the aluminum complex and liberates the product.

  • Workup: Extract the aqueous layer with DCM. Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual acid) and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol or perform silica gel flash chromatography to yield pure Cyclopropyl 4-ethoxyphenyl ketone (Melting point: 67–69 °C).

Reaction Pathway Visualization

FriedelCraftsPathway Substrate Ethoxybenzene (Electron-rich) Product Cyclopropyl 4-ethoxyphenyl ketone (Target) Substrate->Product Electrophilic Aromatic Substitution Reagent Cyclopropanecarbonyl Chloride Intermediate Acylium Ion Intermediate Reagent->Intermediate + AlCl3 (0°C) Catalyst AlCl3 Catalyst (Lewis Acid) Catalyst->Intermediate Intermediate->Product Para-Attack (Steric Control)

Figure 1: Friedel-Crafts acylation pathway for Cyclopropyl 4-ethoxyphenyl ketone synthesis.

Downstream Applications in Drug Discovery & Agrochemicals

The utility of Cyclopropyl 4-ethoxyphenyl ketone lies in its ability to act as a rigid, lipophilic scaffold.

  • Agrochemical Development: The compound is a direct precursor in the synthesis of insecticidal cyclopropyl-substituted di(aryl) compounds. By reacting the ketone with various Grignard reagents or reducing agents, chemists can generate tertiary alcohols or olefins that exhibit potent pesticidal activity against agricultural pests [3].

  • Medicinal Chemistry: The cyclopropyl group is a known bioisostere for gem-dimethyl groups and is frequently used to restrict the conformational flexibility of a drug molecule. This rigidity can enhance binding affinity to target proteins while the ethoxy group improves the compound's metabolic stability compared to a free phenol.

References

  • Sigma-Aldrich. Cyclopropyl 4-ethoxyphenyl ketone 98% Product Specifications. Retrieved March 16, 2026.

  • BaseChem. Cyclopropyl 4-ethoxyphenyl ketone - Chemical Properties Database. Retrieved March 16, 2026. 1

  • Google Patents (WO1988008416A1). Insecticidal cyclopropyl-substituted di(aryl) compounds. Retrieved March 16, 2026. 2

Sources

Exploratory

Synthesis Pathways for Cyclopropyl 4-Ethoxyphenyl Ketone: A Technical Guide

Executive Summary Cyclopropyl 4-ethoxyphenyl ketone (C₁₂H₁₄O₂) is a critical building block in the development of advanced agrochemicals, particularly synthetic pyrethroids, and serves as a versatile intermediate in phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl 4-ethoxyphenyl ketone (C₁₂H₁₄O₂) is a critical building block in the development of advanced agrochemicals, particularly synthetic pyrethroids, and serves as a versatile intermediate in pharmaceutical discovery[1]. The molecule features a rigid cyclopropyl ring conjugated with an electron-rich 4-ethoxyphenyl system via a carbonyl bridge.

Synthesizing this aryl cyclopropyl ketone requires precise control over regioselectivity and chemoselectivity. This whitepaper details the two most robust, field-proven methodologies for its synthesis: the highly scalable Friedel-Crafts Acylation and the highly chemoselective Weinreb Amide Grignard Addition . By understanding the mechanistic causality behind each experimental parameter, researchers can select and optimize the appropriate pathway for their specific scale and purity requirements.

Route A: The Industrial Standard – Friedel-Crafts Acylation

Mechanistic Rationale

The Friedel-Crafts acylation is the premier method for generating aryl ketones due to its scalability and atom economy[2]. In this pathway, cyclopropanecarbonyl chloride reacts with a stoichiometric amount of a strong Lewis acid (anhydrous AlCl₃) to generate a highly electrophilic, resonance-stabilized acylium ion[3].

Ethoxybenzene (phenetole) is highly activated toward electrophilic aromatic substitution due to the electron-donating resonance effect (+R) of the ethoxy group. This directs the incoming acylium ion almost exclusively to the para position. The ortho position is sterically hindered by both the ethoxy oxygen's lone pairs and the bulk of the cyclopropyl acylium ion[2]. Unlike Friedel-Crafts alkylation, the resulting ketone product is electron-withdrawing, effectively deactivating the aromatic ring and preventing unwanted polyacylation[3].

Experimental Protocol

Note: This protocol is adapted from established patent literature for pyrethroid intermediates[1].

  • Lewis Acid Activation: Under a strict argon atmosphere, suspend 36.7 g (0.275 mol) of anhydrous AlCl₃ in 225 mL of anhydrous dichloromethane (DCM) or carbon disulfide. Cool the suspension to 0°C. Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with moisture, destroying the catalyst and generating HCl gas.

  • Acylium Generation: Dropwise add 22.7 mL (0.25 mol) of cyclopropanecarboxylic acid chloride over 15 minutes. Maintain the temperature at 0–15°C for 30 minutes. Causality: The temperature must be kept low to control the exothermic formation of the acylium ion and prevent premature degradation of the acid chloride[1].

  • Electrophilic Substitution: Add 34.8 mL (0.25 mol) of ethoxybenzene dropwise over 1 hour. Strictly maintain the internal temperature between 5–10°C. Causality: Temperature control is paramount here. Exceeding 15°C in the presence of strong Lewis acids can lead to the cleavage of the ethoxy ether linkage, generating unwanted phenol byproducts[1].

  • Quenching (Self-Validation Step): The reaction mixture will transition to a deep red/orange, indicating the formation of the stable Wheland (sigma) complex. Carefully pour the mixture over 500 g of crushed ice containing 50 mL of concentrated HCl. The sudden color discharge to a pale yellow validates the successful hydrolysis of the aluminum complex.

  • Workup: Separate the organic layer, wash sequentially with water, saturated aqueous NaHCO₃ (to remove residual acids), and brine. Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

FC_Mechanism A Cyclopropanecarbonyl Chloride C Acylium Ion Intermediate A->C + AlCl3 (- AlCl4-) B AlCl3 (Lewis Acid) B->C E Wheland (Sigma) Complex C->E Electrophilic Attack D Ethoxybenzene (Phenetole) D->E F Cyclopropyl 4-ethoxyphenyl ketone E->F Deprotonation (- H+)

Friedel-Crafts acylation mechanism showing acylium ion generation and electrophilic attack.

Route B: The Precision Route – Weinreb Amide Addition

Mechanistic Rationale

When synthesizing highly functionalized derivatives where the substrate is sensitive to harsh Lewis acids, the Weinreb amide route is preferred. Direct addition of a Grignard reagent to an acid chloride or ester typically results in over-addition, yielding a tertiary alcohol. However, N-methoxy-N-methylamides (Weinreb amides) react with organometallic reagents to form a highly stable, five-membered cyclic chelated tetrahedral intermediate[4]. The coordination of the metal (magnesium) between the methoxy oxygen and the carbonyl oxygen stabilizes this intermediate, preventing its collapse until the reaction is intentionally quenched with aqueous acid[5].

Experimental Protocol
  • Weinreb Amide Synthesis: In a flame-dried flask, dissolve 1.0 eq of cyclopropanecarbonyl chloride and 1.1 eq of N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM at 0°C. Slowly add 2.2 eq of triethylamine. Stir for 2 hours. Wash with water, dry, and concentrate.

  • Grignard Addition: In a separate flask under nitrogen, prepare (4-ethoxyphenyl)magnesium bromide (1.2 eq) in anhydrous THF. Cool the Weinreb amide solution (in THF) to 0°C and add the Grignard reagent dropwise.

  • Tetrahedral Stabilization: Allow the reaction to warm to room temperature and stir for 4 hours. Causality: Warming ensures complete conversion, while the chelation effect guarantees the reaction halts strictly at the tetrahedral intermediate stage, preventing tertiary alcohol formation[5].

  • Acidic Quench: Cool the mixture back to 0°C and quench with cold 1M HCl. Causality: The acid disrupts the magnesium chelate, forcing the tetrahedral intermediate to collapse, expelling the amine leaving group and revealing the target ketone[5].

Weinreb_Workflow Step1 Cyclopropanecarbonyl Chloride + N,O-Dimethylhydroxylamine Step2 Weinreb Amide Formation Step1->Step2 Et3N, DCM, 0°C Step3 Addition of 4-Ethoxyphenyl- magnesium bromide Step2->Step3 Purify Step4 Stable Tetrahedral Intermediate Step3->Step4 THF, 0°C to RT Step5 Aqueous Acid Quench (Hydrolysis) Step4->Step5 Prevents Over-addition Step6 Cyclopropyl 4-ethoxyphenyl ketone Step5->Step6 Yields Ketone

Weinreb amide synthesis workflow highlighting the stable tetrahedral intermediate.

Quantitative Route Comparison

To assist in synthetic planning, the following table summarizes the quantitative and qualitative metrics of both pathways:

ParameterRoute A: Friedel-Crafts AcylationRoute B: Weinreb Amide Addition
Typical Yield 80% – 90%75% – 85%
Regioselectivity High (para heavily favored, trace ortho)Absolute (Pre-determined by aryl halide)
Scalability Excellent (Multi-kilogram industrial standard)Moderate (Requires cryogenic/anhydrous control)
Atom Economy High (Only HCl/AlCl₃ waste)Lower (Loss of N,O-dimethylhydroxylamine)
Primary Limitation Harsh Lewis acid can cleave ethers >15°CHigher reagent cost, strict moisture sensitivity

Protocol Validation & Analytical Quality Control

To ensure the protocols function as a self-validating system, researchers must confirm the structural integrity of the synthesized cyclopropyl 4-ethoxyphenyl ketone using the following analytical benchmarks:

  • Thin-Layer Chromatography (TLC): The product ketone will be highly UV-active and will stain brightly with 2,4-Dinitrophenylhydrazine (2,4-DNPH), turning orange/red, which differentiates it from unreacted ethoxybenzene or Weinreb amide.

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz):

    • Cyclopropyl Signature: Look for distinct multiplets at δ 1.00–1.20 ppm (4H, cyclopropyl CH₂) and a multiplet at δ 2.60–2.68 ppm (1H, cyclopropyl CH adjacent to the carbonyl).

    • Ethoxy Signature: A clean triplet at δ 1.44 ppm (3H, -CH₃) and a quartet at δ 4.10 ppm (2H, -OCH₂-).

    • Aromatic Signature: An AA'BB' splitting pattern featuring doublets at approximately δ 6.92 ppm (2H, meta to carbonyl) and δ 7.98 ppm (2H, ortho to carbonyl), confirming absolute para-substitution.

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield a distinct [M+H]⁺ peak at m/z 191.1.

References

  • WO1988008416A1 - Insecticidal cyclopropyl-substituted di(aryl) compounds - Google Patents , google.com. 1

  • Friedel-Crafts Acylation - Chemistry Steps , chemistrysteps.com. 2

  • Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds - Benchchem , benchchem.com. 3

  • (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction - ChemRxiv , chemrxiv.org. 4

  • ChemComm - RSC Publishing , rsc.org. 5

Sources

Foundational

Cyclopropyl 4-Ethoxyphenyl Ketone: Synthetic Utility and Downstream Target Pharmacology

Executive Summary In drug discovery and agrochemical development, understanding the precise role of a molecule is paramount. Cyclopropyl 4-ethoxyphenyl ketone (CAS: 75343-44-1) is not an active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and agrochemical development, understanding the precise role of a molecule is paramount. Cyclopropyl 4-ethoxyphenyl ketone (CAS: 75343-44-1) is not an active pharmaceutical ingredient (API) or a standalone bioactive agent. Rather, it is a highly specialized, critical synthetic intermediate [1]. It serves as the foundational building block for a class of non-ester pyrethroid insecticides, such as cyclopropyl-substituted di(aryl) alkanes [2].

As a Senior Application Scientist, I have structured this technical guide to address the "mechanism of action" across two distinct axes:

  • The Chemical Mechanism: How the molecule functions as an electrophilic scaffold in synthetic pipelines.

  • The Biological Mechanism: The target pharmacology (Voltage-Gated Sodium Channel modulation) of the downstream active compounds it generates [3].

Chemical Identity and Physicochemical Profile

Before deploying any intermediate in a synthetic workflow, its physicochemical parameters must be established to predict reactivity, solubility, and purification behavior.

Table 1: Physicochemical Properties of Cyclopropyl 4-ethoxyphenyl ketone

PropertyValueSynthetic Significance
CAS Number 75343-44-1Unique chemical identifier for procurement and safety tracking.
Molecular Formula C12H14O2Defines the stoichiometric foundation for downstream functionalization.
Molecular Weight 190.24 g/mol Critical for calculating molar equivalents in synthetic protocols.
Melting Point 67–70 °CEnables self-validation of purity post-recrystallization.
Structural Features Cyclopropyl ring, aryl ether, ketoneThe ketone acts as the primary electrophilic center for olefination or Grignard addition.

Chemical Mechanism of Action: Synthetic Utility

The structural brilliance of cyclopropyl 4-ethoxyphenyl ketone lies in its dual functionality. The cyclopropyl ring provides steric bulk and metabolic stability (crucial for the final pyrethroid's half-life), while the ketone carbonyl serves as a highly reactive electrophile.

In the synthesis of non-ester pyrethroids, this intermediate undergoes nucleophilic addition—most commonly via a Wittig olefination or Grignard reaction. The ketone carbon is attacked by a nucleophile (such as a phosphonium ylide), breaking the carbon-oxygen double bond to form a terminal alkene or a tertiary alcohol, which is subsequently elaborated into the final active insecticide [2].

ChemicalWorkflow A Cyclopropanecarboxylic Acid Chloride C AlCl3 Catalyst (Friedel-Crafts Acylation) A->C B Ethoxybenzene B->C D Cyclopropyl 4-ethoxyphenyl ketone (Intermediate CAS 75343-44-1) C->D Electrophilic Substitution E Wittig Olefination / Grignard Addition D->E Nucleophilic Addition F Non-Ester Pyrethroid (Active Insecticide) E->F

Chemical synthesis workflow of Cyclopropyl 4-ethoxyphenyl ketone and its downstream conversion.

Biological Mechanism of Action of Downstream Derivatives

Once cyclopropyl 4-ethoxyphenyl ketone is chemically transformed into a non-ester pyrethroid (e.g., a cyclopropyl-substituted di(aryl) alkane), the resulting molecule exhibits potent biological activity.

Target Engagement: Voltage-Gated Sodium Channels (VGSCs)

The downstream active compounds are neurotoxins that specifically target the Voltage-Gated Sodium Channel (VGSC) in the nervous system of arthropods [3].

  • Binding: The pyrethroid derivative binds to distinct receptor sites (PyR1 and PyR2) located within the α -subunit of the VGSC, specifically at the domain interfaces (I/II and II/III).

  • Conformational Disruption: Under normal physiological conditions, VGSCs open rapidly to initiate an action potential and close (inactivate) just as quickly. The binding of the pyrethroid locks the channel in a prolonged open state.

  • Pathological Depolarization: This delayed inactivation prevents the channel from closing, leading to a continuous influx of Na+ ions. The neuronal membrane becomes permanently depolarized.

  • Phenotypic Outcome: The continuous nerve firing manifests as hyperexcitability, tremors, rapid paralysis (the "knock-down" effect), and ultimately death of the organism[3].

VGSCPathway A Non-Ester Pyrethroid Derivative B Voltage-Gated Sodium Channel (VGSC) A->B Target Engagement C Binding to PyR1/PyR2 Sites (α-subunit) B->C D Delayed Channel Inactivation (Prolonged Open State) C->D Conformational Shift E Continuous Na+ Influx (Membrane Depolarization) D->E F Hyperexcitability & Paralysis (Knock-down) E->F Action Potential Disruption

Biological mechanism of action for downstream pyrethroids modulating voltage-gated sodium channels.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the synthesis of the intermediate and its subsequent downstream conversion. Both protocols are designed as self-validating systems.

Protocol 1: Synthesis of Cyclopropyl 4-ethoxyphenyl ketone (Friedel-Crafts Acylation)

This protocol utilizes an electrophilic aromatic substitution to build the core scaffold [2].

  • Preparation of the Electrophile Complex:

    • Action: Suspend Aluminum Chloride ( AlCl3​ , 1.1 eq) in anhydrous carbon disulfide or dichloromethane. Cool the suspension to 0°C under an argon atmosphere. Add cyclopropanecarboxylic acid chloride (1.0 eq) dropwise.

    • Causality: Cooling is mandatory to prevent premature degradation of the Lewis acid catalyst and to minimize uncontrolled exothermic side reactions. The AlCl3​ coordinates with the acid chloride to form a highly reactive acylium ion.

  • Substrate Addition:

    • Action: Add ethoxybenzene (1.0 eq) dropwise over 60 minutes, maintaining the internal temperature between 5–10°C.

    • Causality: The ethoxy group is a strong electron-donating ortho/para director. The steric bulk of the acylium complex heavily favors substitution at the para position, yielding the desired regioisomer.

  • Quenching and Extraction:

    • Action: Carefully pour the reaction mixture over crushed ice. Extract the aqueous layer with dichloromethane, wash the organic layer with brine, and dry over anhydrous Na2​SO4​ .

    • Self-Validation: Analyze the crude organic layer via Thin-Layer Chromatography (TLC) using a 9:1 hexane/ethyl acetate eluent. The complete disappearance of the ethoxybenzene spot (visualized via UV) confirms reaction completion.

  • Purification:

    • Action: Concentrate the solvent under reduced pressure and recrystallize the crude solid from heptane to yield cyclopropyl 4-ethoxyphenyl ketone.

    • Self-Validation: Confirm structural fidelity via 1H -NMR. Look for the distinct cyclopropyl multiplet ( δ ~0.8-1.2 ppm) and the para-substituted aromatic doublet of doublets ( δ ~6.8 and 7.9 ppm). A sharp melting point of 67-70°C validates crystalline purity.

Protocol 2: Downstream Conversion via Wittig Olefination

This protocol demonstrates the chemical mechanism of action by converting the ketone into a terminal alkene, a critical step in pyrethroid synthesis [2].

  • Ylide Generation:

    • Action: Under a nitrogen atmosphere, suspend Sodium Hydride (NaH, 97%, 1.1 eq) in anhydrous dimethyl sulfoxide (DMSO) and heat to 80°C for 90 minutes.

    • Causality: Heating is required to deprotonate DMSO, forming the dimsyl anion. This strong base subsequently deprotonates methyltriphenylphosphonium bromide to form the active nucleophile (phosphonium ylide).

  • Nucleophilic Addition:

    • Action: Cool the mixture to ambient temperature. Add cyclopropyl 4-ethoxyphenyl ketone (1.0 eq) dissolved in a minimal amount of DMSO.

    • Causality: The ylide nucleophilically attacks the electrophilic ketone carbon. This forms an unstable oxaphosphetane intermediate, which spontaneously collapses to yield the alkene (1-cyclopropyl-1-(4-ethoxyphenyl)ethene) and triphenylphosphine oxide.

  • Isolation:

    • Action: Partition the mixture between water and diethyl ether. Extract, dry, and concentrate the organic phase.

    • Self-Validation: Verify successful olefination via 1H -NMR. The appearance of terminal alkene protons ( δ ~5.2-5.5 ppm) and the complete disappearance of the ketone carbonyl peak in 13C -NMR ( δ ~200 ppm) confirm that the chemical mechanism of action has been successfully executed.

References

  • Google Patents.WO1988008416A1 - Insecticidal cyclopropyl-substituted di(aryl) compounds. WIPO (PCT).
  • Davies, T. G. E., et al. Voltage-gated sodium channels as targets for pyrethroid insecticides. European Journal of Biophysics, National Center for Biotechnology Information (PMC).[Link]

Exploratory

physical properties of Cyclopropyl 4-ethoxyphenyl ketone

An In-depth Technical Guide to the Physical Properties of Cyclopropyl 4-ethoxyphenyl ketone Abstract: This technical guide provides a comprehensive examination of the physical and spectroscopic properties of Cyclopropyl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of Cyclopropyl 4-ethoxyphenyl ketone

Abstract: This technical guide provides a comprehensive examination of the physical and spectroscopic properties of Cyclopropyl 4-ethoxyphenyl ketone (CAS No. 75343-44-1). As a member of the cyclopropyl ketone class, this compound holds significant interest for researchers in medicinal chemistry and materials science due to the unique conformational and electronic characteristics imparted by the cyclopropyl moiety. This document consolidates available data and provides predictive analysis based on established chemical principles and analogous structures. It is intended to serve as a foundational resource for scientists and drug development professionals, detailing methodologies for empirical validation and characterization.

Chemical Identity and Molecular Structure

Cyclopropyl 4-ethoxyphenyl ketone is a bifunctional molecule featuring a cyclopropyl ring and an ethoxy-substituted phenyl ring attached to a central carbonyl group. This structure presents a unique combination of a strained aliphatic ring and an electron-rich aromatic system, which dictates its physical properties and reactivity.

Table 1: Compound Identifiers

Identifier Value Source
Chemical Name Cyclopropyl 4-ethoxyphenyl ketone -
Synonyms (4-ethoxyphenyl)(cyclopropyl)methanone -
CAS Number 75343-44-1 [1]
Molecular Formula C₁₂H₁₄O₂ [1][2]
Molecular Weight 190.24 g/mol [1][2]
Canonical SMILES CCOc1ccc(cc1)C(=O)C2CC2 [1]
InChI Key GLZVGOOXNYUJMW-UHFFFAOYSA-N [1]

| MDL Number | MFCD04974106 |[1] |

Physicochemical Properties

The macroscopic physical properties of a compound, such as its state and melting point, are direct consequences of its molecular structure and the resulting intermolecular forces. The combination of a rigid cyclopropyl group and a planar aromatic ring in Cyclopropyl 4-ethoxyphenyl ketone allows for efficient crystal packing, resulting in a solid state at room temperature.

Table 2: Summary of Physical Properties

Property Value Remarks Source
Physical Form Solid - [1]
Melting Point 67-69 °C Literature value. [1]
Boiling Point Data not available Expected to be high due to molecular weight. For comparison, the analogous Cyclopropyl 4-methoxyphenyl ketone boils at 158-160 °C at 4.5 mmHg.[3] -
Solubility Data not available Predicted to be soluble in common organic solvents (e.g., CDCl₃, acetone, ethyl acetate) and poorly soluble in water based on its predominantly nonpolar structure. -

| Flash Point | Not Applicable | For solid form. |[1] |

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for the unambiguous confirmation of a molecule's structure. The following sections detail the expected spectral signatures for Cyclopropyl 4-ethoxyphenyl ketone based on established principles and data from analogous compounds.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for elucidating the carbon-hydrogen framework of an organic molecule.[4]

Expected ¹H NMR Spectral Features: The proton NMR spectrum is anticipated to be highly characteristic.

  • Aromatic Region (δ 7.0-8.0 ppm): The 4-ethoxyphenyl group will present as a classic AA'BB' system, appearing as two distinct doublets, integrating to 2H each. The protons ortho to the carbonyl group will be deshielded and appear further downfield compared to the protons ortho to the ethoxy group.

  • Ethoxy Group (δ 1.4-4.1 ppm): This will manifest as a quartet around δ 4.1 ppm (-O-CH₂ -CH₃) and a triplet around δ 1.4 ppm (-O-CH₂-CH₃ ), with a typical coupling constant (³J) of ~7 Hz.

  • Cyclopropyl Methine Proton (δ 2.5-2.8 ppm): The single proton on the cyclopropyl carbon attached to the carbonyl group will be the most deshielded of the ring protons, appearing as a multiplet.[4]

  • Cyclopropyl Methylene Protons (δ 0.9-1.5 ppm): The four protons on the other two carbons of the ring are diastereotopic and will appear as two complex multiplets further upfield due to the ring's magnetic anisotropy.[4]

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (δ ~195-205 ppm): A single, weak signal in the far downfield region, characteristic of a ketone.

  • Aromatic Carbons (δ ~114-164 ppm): Four signals are expected for the aromatic ring due to symmetry: the ipso-carbon attached to the carbonyl, the carbon bearing the ethoxy group, and the two pairs of equivalent CH carbons.

  • Ethoxy Carbons (δ ~15, ~64 ppm): Two distinct signals for the -OCH₂CH₃ group.

  • Cyclopropyl Carbons (δ ~10-20 ppm): The methine carbon attached to the carbonyl will appear around δ 18-20 ppm, while the two equivalent methylene carbons will be found further upfield, typically around δ 10-12 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups, particularly the carbonyl group.[4]

Expected Characteristic IR Absorptions:

  • C=O Stretch (1665-1685 cm⁻¹): A strong, sharp absorption band is the most prominent feature. The conjugation of the carbonyl group with both the aromatic ring and the cyclopropyl ring lowers the stretching frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[6][7]

  • Aromatic C=C Stretches (1580-1610 cm⁻¹ and 1450-1500 cm⁻¹): Medium to strong bands characteristic of the phenyl ring.

  • C-H Aromatic Stretch (>3000 cm⁻¹): Weak to medium bands appearing just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch (<3000 cm⁻¹): Medium to strong bands just below 3000 cm⁻¹ corresponding to the C-H bonds of the ethyl and cyclopropyl groups.

  • C-O Ether Stretch (1240-1260 cm⁻¹): A strong band corresponding to the aryl-alkyl ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak at m/z = 190, corresponding to the molecular weight of the compound.

  • Alpha-Cleavage: The most characteristic fragmentation for ketones. This would lead to two primary acylium ion fragments:

    • [M - C₃H₅]⁺ at m/z = 149: Loss of the cyclopropyl radical, resulting in the stable 4-ethoxybenzoyl cation. This is expected to be a major fragment.

    • [M - C₆H₄OC₂H₅]⁺ at m/z = 69: Loss of the 4-ethoxyphenyl radical, resulting in the cyclopropylacylium ion.

  • Further Fragmentation: The 4-ethoxybenzoyl cation (m/z = 149) can further lose ethylene (C₂H₄) to give a fragment at m/z = 121.

Experimental Methodologies

To ensure the identity and purity of Cyclopropyl 4-ethoxyphenyl ketone, a systematic workflow combining physical and spectroscopic analysis is required.

Workflow for Physicochemical Characterization

G cluster_0 Sample Acquisition cluster_1 Physical Property Determination cluster_2 Spectroscopic & Spectrometric Analysis cluster_3 Data Analysis & Validation Synthesis Synthesis or Purchase MP Melting Point Analysis (DSC/Apparatus) Synthesis->MP NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR FTIR Spectroscopy Synthesis->IR MS Mass Spectrometry (EI or ESI) Synthesis->MS Validation Structure Confirmation & Purity Assessment MP->Validation NMR->Validation IR->Validation MS->Validation

Caption: General workflow for the characterization of Cyclopropyl 4-ethoxyphenyl ketone.

Protocol 1: Melting Point Determination
  • Sample Preparation: Place a small, dry amount of the crystalline solid into a capillary tube, ensuring it is packed to a height of 2-3 mm.

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Data Acquisition: Place the capillary tube in the apparatus. Heat at a ramp rate of approximately 10-15 °C/min for a rapid initial scan. For a precise measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.

  • Analysis: Record the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the sample. This range should be narrow for a pure compound.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[4] Ensure the solid is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. If further structural confirmation is needed, 2D correlation experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.[4]

  • Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent disk using a hydraulic press.[5]

  • Instrumentation: Use an FTIR spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample chamber or a pure KBr pellet. Place the sample pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[5]

  • Data Analysis: The acquired spectrum should be displayed in terms of transmittance or absorbance. Identify the characteristic absorption bands and compare them to expected values for the compound's functional groups.

Protocol 4: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source. For this compound, either Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) or Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is suitable.[5]

  • Data Acquisition: Introduce the sample into the instrument.

    • For EI , the volatile sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation.

    • For ESI , the sample solution is sprayed into the source, forming charged droplets that yield protonated molecules [M+H]⁺, providing clear molecular weight information with less fragmentation.[5][8]

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (or protonated molecule) to confirm the molecular weight. Correlate the major fragment ions with the expected fragmentation pathways to validate the molecular structure.

Conclusion

Cyclopropyl 4-ethoxyphenyl ketone is a solid crystalline compound with a melting point of 67-69 °C.[1] Its structure can be unequivocally confirmed through a combination of spectroscopic techniques. The ¹H NMR spectrum provides a definitive fingerprint with characteristic signals for the ethoxy, aromatic, and cyclopropyl protons. The presence and electronic environment of the carbonyl group are readily identified by a strong absorption band around 1665-1685 cm⁻¹ in the IR spectrum. Finally, mass spectrometry confirms the molecular weight of 190.24 g/mol and reveals a predictable fragmentation pattern dominated by alpha-cleavage.[1][2] The protocols and predictive data outlined in this guide serve as a robust framework for the empirical validation and quality control of this important chemical entity.

References

  • NIST. Cyclopropyl 4-methoxyphenyl ketone. [Link]

  • Royal Society of Chemistry. Supporting Information for - Rsc.org. [Link]

  • PubChem. Cyclopropyl phenyl ketone | C10H10O | CID 77029. [Link]

  • BuyersGuideChem. Cyclopropyl 4-fluorophenyl ketone | C10H9FO. [Link]

  • ACS Publications. Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. [Link]

  • Thermo Scientific Alfa Aesar. Cyclopropyl 4-methoxyphenyl ketone, 98%. [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Masaryk University. Table of Characteristic IR Absorptions. [Link]

  • University of Zielona Góra. Carbonyl - compounds - IR - spectroscopy. [Link]

  • Chegg. this is an IR spectrum for a cyclopropyl with a ketone group. [Link]

  • University of Colorado Boulder. IR Absorption Table. [Link]

  • PubChem. Cyclopropyl 4-fluorophenyl ketone | C10H9FO | CID 69876. [Link]

  • Chemsrc. Cyclopropyl(4-methoxyphenyl)methanone | CAS#:7152-03-6. [Link]

  • PubMed. Electrochemical mass spectrometric studies on 1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine. [Link]

  • University of Otago. The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. [Link]

  • University of Rochester. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Chromatography Online. Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. [Link]

  • BuyersGuideChem. Cyclopropyl-4-methoxyphenyl ketone suppliers and producers. [Link]

  • Unknown Source. TABLE X. ORGANIC DERIVATIVES OF KETONES. [Link]

  • Stenutz. cyclopropyl-(4-methoxyphenyl)methanone. [Link]

  • Unknown Source. Mass Spectrometry: Fragmentation. [Link]

  • Semantic Scholar. The Mass Spectra of Cyclic Ketones. [Link]

  • Cheméo. Chemical Properties of Cyclopropane, ethyl- (CAS 1191-96-4). [Link]

Sources

Foundational

Cyclopropyl 4-Ethoxyphenyl Ketone: Structural Elucidation, Synthetic Methodology, and Applications in Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Protocol Whitepaper Introduction and Structural Rationale In contemporary medicinal chemistry, the str...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Protocol Whitepaper

Introduction and Structural Rationale

In contemporary medicinal chemistry, the strategic incorporation of specific structural motifs is critical for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. Cyclopropyl 4-ethoxyphenyl ketone (IUPAC: cyclopropyl-(4-ethoxyphenyl)methanone) [1] serves as a highly versatile building block in the synthesis of advanced active pharmaceutical ingredients (APIs).

The molecule is characterized by three distinct functional domains:

  • The Cyclopropyl Ring: Frequently utilized as a bioisostere for alkyl groups, the cyclopropyl moiety imparts conformational rigidity, lowers lipophilicity (LogP) compared to straight-chain alkanes, and enhances metabolic stability against cytochrome P450-mediated oxidation.

  • The Para-Ethoxyphenyl Group: The ether linkage provides a hydrogen-bond acceptor, while the ethyl chain offers tunable lipophilicity. The para-substitution pattern is a privileged geometry in many receptor ligands (e.g., GPCR and nuclear receptor targets).

  • The Ketone Core: Acting as the central synthetic handle, the carbonyl group allows for downstream functionalization via asymmetric reduction, reductive amination, or olefination.

Physicochemical Properties & Analytical Profile

Before initiating synthesis or downstream application, establishing a rigorous physicochemical profile is essential for in-process quality control (QC). Below is the consolidated data for cyclopropyl-(4-ethoxyphenyl)methanone [1][2].

PropertyValue / Description
IUPAC Name cyclopropyl-(4-ethoxyphenyl)methanone
CAS Registry Number 75343-44-1
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Physical State Solid (Crystalline)
Melting Point 67 – 69 °C
SMILES CCOc1ccc(cc1)C(=O)C2CC2
InChIKey GLZVGOOXNYUJMW-UHFFFAOYSA-N

Synthetic Methodology: Regioselective Friedel-Crafts Acylation

As a Senior Application Scientist, I recommend synthesizing this intermediate via a highly regioselective Friedel-Crafts acylation[3]. The protocol below outlines the coupling of ethoxybenzene (phenetole) with cyclopropanecarbonyl chloride, utilizing aluminum chloride ( AlCl3​ ) as a Lewis acid catalyst.

Mechanistic Causality and Reaction Design

The success of this reaction relies on the synergistic interplay of electronic and steric factors:

  • Electronic Activation: The ethoxy group of the starting material exerts a strong positive mesomeric (+M) effect, highly activating the aromatic ring toward electrophilic attack.

  • Steric Control (Regioselectivity): The bulky nature of the AlCl3​ -acylium ion complex, combined with the steric hindrance of the ethoxy group, heavily disfavors ortho-substitution. Consequently, the reaction proceeds with near-exclusive para-selectivity.

  • Temperature Control: Initiating the reaction at 0 °C is critical. It prevents the premature degradation of the highly reactive acylium intermediate and suppresses undesired polymerization or ether cleavage.

Step-by-Step Protocol (Self-Validating System)

Reagents Required:

  • Ethoxybenzene (1.0 equiv)

  • Cyclopropanecarbonyl chloride (1.1 equiv)

  • Anhydrous Aluminum Chloride ( AlCl3​ ) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) (Solvent)

Procedure:

  • Lewis Acid Activation: Suspend anhydrous AlCl3​ in anhydrous DCM under an inert nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath. Add cyclopropanecarbonyl chloride dropwise over 15 minutes. Validation: The suspension will gradually clarify into a homogenous, pale-yellow solution, indicating successful formation of the active acylium-aluminate complex.

  • Electrophilic Aromatic Substitution: Add ethoxybenzene dropwise to the activated complex at 0 °C to maintain a controlled exotherm. Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20-25 °C), stirring for 2 to 4 hours. Validation: Monitor via TLC (9:1 Hexanes:Ethyl Acetate). The complete disappearance of the high-Rf ethoxybenzene spot confirms reaction completion.

  • Quenching: Carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and 1M HCl. Causality: The acidic quench safely decomposes the aluminum complex. The use of HCl prevents the formation of intractable, gelatinous aluminum hydroxide emulsions, ensuring clean phase separation.

  • Extraction & Washing: Separate the organic (DCM) layer. Wash the aqueous layer once with fresh DCM. Combine the organic layers and wash sequentially with saturated aqueous NaHCO3​ and brine. Causality: The NaHCO3​ wash is strictly mandatory; neutralizing residual acid prevents acid-catalyzed ring-opening of the sensitive cyclopropyl moiety during solvent evaporation.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The crude product can be purified via recrystallization from hot ethanol or hexanes to yield the pure cyclopropyl-(4-ethoxyphenyl)methanone as a crystalline solid.

Workflow Step1 Step 1: Lewis Acid Activation AlCl3 + Cyclopropanecarbonyl Chloride in DCM at 0 °C Step2 Step 2: Electrophilic Substitution Dropwise addition of Ethoxybenzene Stir at RT for 2-4 hours Step1->Step2 Step3 Step 3: Acidic Quenching Pour into Ice/HCl mixture Decompose Al-complex Step2->Step3 Step4 Step 4: Liquid-Liquid Extraction Wash with NaHCO3 (Critical) & Brine Dry over Na2SO4 Step3->Step4 Step5 Step 5: Purification & QC Evaporate solvent, Recrystallize Verify via HPLC and 1H-NMR Step4->Step5

Fig 1. Step-by-step experimental workflow for the Friedel-Crafts acylation synthesis.

Analytical Characterization (NMR Validation)

To validate the structural integrity of the synthesized batch, 1 H-NMR spectroscopy is the gold standard [2]. The expected spectrum ( CDCl3​ , 400 MHz) will exhibit:

  • δ ~1.00 - 1.25 ppm (m, 4H): The methylene protons of the cyclopropyl ring.

  • δ ~1.45 ppm (t, 3H): The methyl protons of the ethoxy group.

  • δ ~2.60 ppm (m, 1H): The methine proton of the cyclopropyl ring adjacent to the carbonyl.

  • δ ~4.10 ppm (q, 2H): The methylene protons of the ethoxy group.

  • δ ~6.95 ppm (d, 2H) & δ ~8.00 ppm (d, 2H): The classic AB quartet system of a para-disubstituted benzene ring, definitively proving the regioselectivity of the reaction.

Downstream Applications in Drug Development

The true value of cyclopropyl-(4-ethoxyphenyl)methanone lies in its downstream reactivity. The ketone acts as a divergence point for generating diverse chemical libraries.

Reactivity Core Cyclopropyl-(4-ethoxyphenyl)methanone Core Scaffold Ketone Ketone Handle (Electrophilic Center) Core->Ketone Cyclopropyl Cyclopropyl Ring (Metabolic Stability) Core->Cyclopropyl Phenyl p-Ethoxyphenyl Group (Lipophilic/H-Bond Acceptor) Core->Phenyl RedAm Reductive Amination Yields Bioactive Amines Ketone->RedAm RedAlc Asymmetric Reduction Yields Chiral Alcohols Ketone->RedAlc Olefination Wittig Olefination Yields Alkene Derivatives Ketone->Olefination

Fig 2. Structural logic and downstream synthetic utility of the ketone intermediate.

  • Reductive Amination: By reacting the ketone with primary or secondary amines in the presence of sodium triacetoxyborohydride ( NaBH(OAc)3​ ), researchers can synthesize cyclopropyl-benzylamine derivatives. These motifs are highly prevalent in CNS-active compounds and kinase inhibitors.

  • Asymmetric Reduction: Utilizing chiral catalysts (e.g., Noyori asymmetric hydrogenation), the ketone can be reduced to a chiral secondary alcohol. This creates a stereocenter that is often critical for specific target-binding affinities in modern drug design.

References

  • SpectraBase. "cyclopropyl-(4-ethoxyphenyl)methanone - NMR Spectra." John Wiley & Sons, Inc. URL: [Link]

  • Nishii, Y., & Tanabe, Y. "Sequential and regioselective Friedel–Crafts reactions of gem-dihalogenocyclopropanecarbonyl chlorides with benzenes for the synthesis of 4-aryl-1-naphthol derivatives." ResearchGate. URL: [Link]

Exploratory

Cyclopropyl 4-ethoxyphenyl ketone: A Comprehensive Technical Guide on Synthesis, Characterization, and Application

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the strategic selection of molecular building blocks dictates the success of downstream drug candidates. Cyclopropyl 4-ethoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the strategic selection of molecular building blocks dictates the success of downstream drug candidates. Cyclopropyl 4-ethoxyphenyl ketone (CAS: 75343-44-1)[1] has emerged as a highly versatile and structurally privileged scaffold. By combining the metabolic stability of a cyclopropyl ring with the lipophilic, para-directing nature of an ethoxy ether, this compound serves as a critical intermediate in the synthesis of complex biologically active molecules, including advanced insecticidal di(aryl) compounds[2].

This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, mechanistic synthesis, and structural utility of Cyclopropyl 4-ethoxyphenyl ketone, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Identity

The structural identity of this compound is perfectly encoded in its SMILES string: CCOc1ccc(cc1)C(=O)C2CC2[1].

  • CCO : Represents the ethoxy group, a lipophilic ether that enhances membrane permeability.

  • c1ccc(cc1) : Denotes the central benzene ring, locked in a para-substitution pattern that provides predictable linear geometry for receptor binding.

  • C(=O) : The ketone carbonyl acts as both a hydrogen-bond acceptor and a highly reactive electrophilic handle for derivatization.

  • C2CC2 : The cyclopropyl ring imparts conformational rigidity and resists cytochrome P450-mediated oxidation better than linear alkyl equivalents.

Quantitative Data Summary

To facilitate rapid reference during experimental design, the core quantitative parameters of Cyclopropyl 4-ethoxyphenyl ketone are summarized below[1],[3]:

PropertyValueCausality / Significance
CAS Number 75343-44-1Unique registry identifier for procurement and safety tracking.
Molecular Formula C12H14O2Establishes the baseline mass for stoichiometric calculations.
Molecular Weight 190.24 g/mol Low molecular weight ensures downstream derivatives remain within Lipinski's Rule of 5.
Melting Point 67-69 °CSolid form at room temperature allows for purification via recrystallization.
Assay Purity ≥ 98%Commercial standard required to prevent side-reactions in sensitive catalytic steps.
InChI Key GLZVGOOXNYUJMW-UHFFFAOYSA-NCryptographic hash for precise database queries.

Mechanistic Synthesis: Friedel-Crafts Acylation

The synthesis of Cyclopropyl 4-ethoxyphenyl ketone is classically achieved via a Friedel-Crafts acylation[2]. This electrophilic aromatic substitution requires precise environmental control to ensure high regioselectivity and prevent the degradation of sensitive functional groups.

SynthesisPathway Substrate Ethoxybenzene (Nucleophile) Intermediate Wheland Intermediate (para-directed) Substrate->Intermediate Electrophilic Attack Reagent Cyclopropanecarbonyl Chloride (Acyl Source) Complex Acylium Ion Complex (Electrophile) Reagent->Complex Activation Catalyst AlCl3 Catalyst (Lewis Acid) Catalyst->Complex Complex->Intermediate Product Cyclopropyl 4-ethoxyphenyl ketone SMILES: CCOc1ccc(cc1)C(=O)C2CC2 Intermediate->Product Deprotonation & Aqueous Workup

Figure 1: Friedel-Crafts Acylation Mechanism for Cyclopropyl 4-ethoxyphenyl ketone.

Step-by-Step Experimental Protocol

Note: The following methodology is adapted from validated patent literature for the synthesis of aryl cyclopropyl ketones[2].

  • Catalyst Suspension: Under a strict argon atmosphere, suspend 1.1 equivalents of anhydrous Aluminum chloride (AlCl3) in carbon disulfide (CS2) or anhydrous dichloromethane (DCM).

    • Causality: The inert atmosphere prevents atmospheric moisture from hydrolyzing the highly sensitive AlCl3 catalyst into inactive aluminum hydroxide and HCl gas.

  • Acylating Agent Addition: Cool the suspension to 0°C. Add 1.0 equivalent of cyclopropanecarbonyl chloride dropwise over 15 minutes. Maintain the temperature at 0-15°C for 30 minutes.

    • Causality: The formation of the Lewis acid-base complex (acylium ion) is highly exothermic. Strict thermal control prevents the premature thermal degradation of the acyl chloride.

  • Substrate Addition: Slowly add 1.05 equivalents of ethoxybenzene dropwise over 1 hour, strictly maintaining the reaction temperature between 5-10°C.

    • Causality: The ethoxy group is strongly activating. Maintaining low temperatures ensures high para-regioselectivity (due to steric hindrance at the ortho position) and prevents the AlCl3-mediated cleavage of the ether linkage, a common failure point in this synthesis.

  • Reaction Maturation: Gradually warm the mixture to room temperature, then heat to 80°C for 30 minutes to drive the reaction to completion.

  • Quenching & Workup: Cool the mixture and carefully pour it over a mixture of crushed ice and concentrated HCl.

    • Causality: The highly acidic aqueous quench is required to destroy the stable aluminum complex that binds to the product's newly formed ketone oxygen, thereby liberating the free ketone into the organic phase.

  • Purification: Extract with DCM, dry over anhydrous sodium sulfate, filter, and concentrate. Recrystallize the crude solid from heptane to yield the pure product (m.p. 67-70°C)[2].

Analytical Characterization & Self-Validating QC Loop

To ensure scientific integrity, the synthesis must be governed by a self-validating Quality Control (QC) loop. Do not proceed to downstream derivatization without satisfying these three empirical checkpoints:

  • Phase 1 (In-Process TLC): Monitor the reaction using Thin Layer Chromatography (Hexane/EtOAc 8:2).

    • Validation Logic: Ethoxybenzene is non-polar and elutes high. The introduction of the ketone carbonyl significantly increases polarity, resulting in a lower Rf​ value. The complete disappearance of the high-running spot validates reaction completion.

  • Phase 2 (Post-Quench pH Test): Test the aqueous layer during workup.

    • Validation Logic: The pH must be < 2. If the quench is insufficiently acidic, the product remains trapped as an emulsion in the aqueous layer as an aluminum complex, drastically reducing yield.

  • Phase 3 (Structural NMR): Confirm the exact connectivity dictated by the SMILES string CCOc1ccc(cc1)C(=O)C2CC2[1].

    • Validation Logic: 1H NMR must show a distinct multiplet for the cyclopropyl protons far upfield (~0.8-1.2 ppm). The ethoxy group will present a classic triplet/quartet pattern (~1.4 ppm and ~4.0 ppm). Crucially, the aromatic region must display an AA'BB' doublet of doublets (~6.8 ppm and ~7.9 ppm), which definitively proves the required para-substitution over the undesired ortho-isomer.

Structure-Activity Relationship (SAR) & Downstream Applications

Cyclopropyl 4-ethoxyphenyl ketone is rarely an end-product; it is a strategic intermediate. For example, it is readily subjected to Grignard additions (e.g., using vinylmagnesium bromide) to yield tertiary alcohols, which are further processed into highly active insecticidal di(aryl) compounds[2].

The logic behind choosing this specific scaffold for drug and agrochemical design is mapped below:

SAR_Logic Core Cyclopropyl 4-ethoxyphenyl ketone (Core Scaffold) Cyclopropyl Cyclopropyl Ring • Reduces metabolic liability • Enhances conformational rigidity Core->Cyclopropyl Ketone Carbonyl Group • H-bond acceptor • Derivatization handle (e.g., Grignard) Core->Ketone Ethoxy Ethoxy Ether • Lipophilic interactions • Para-substitution directs binding Core->Ethoxy Bio Enhanced Target Affinity & Pharmacokinetics Cyclopropyl->Bio Stability Ketone->Bio Reactivity Ethoxy->Bio Lipophilicity

Figure 2: Structure-Activity Relationship (SAR) logic and functional group contributions.

By leveraging the unique reactivity of the ketone alongside the stabilizing features of the cyclopropyl and ethoxy groups, researchers can predictably engineer molecules with enhanced target affinity and superior pharmacokinetic profiles.

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Foundational

Cyclopropyl 4-ethoxyphenyl ketone: Mechanistic Synthesis, Analytical Validation, and Downstream Applications

Executive Summary Cyclopropyl 4-ethoxyphenyl ketone (CPEK), systematically known as cyclopropyl(4-ethoxyphenyl)methanone, is a highly versatile aryl-cyclopropyl building block[1]. In medicinal chemistry and agrochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl 4-ethoxyphenyl ketone (CPEK), systematically known as cyclopropyl(4-ethoxyphenyl)methanone, is a highly versatile aryl-cyclopropyl building block[1]. In medicinal chemistry and agrochemical development, CPEK serves as a critical intermediate in the synthesis of cyclopropyl-substituted di(aryl) compounds. These downstream derivatives function as potent pyrethroid-class insecticides and highly specific modulators of voltage-gated sodium channels (VGSCs)[2]. This technical guide provides a field-proven framework covering the physicochemical profiling, mechanistic synthesis, and downstream functionalization of CPEK.

Physicochemical Profiling

Accurate characterization of CPEK is foundational for ensuring high yields in downstream olefination and coupling reactions. The molecule features a highly strained cyclopropyl ring conjugated with an electron-rich ethoxyphenyl system via a carbonyl bridge.

Table 1: Physicochemical Properties of Cyclopropyl 4-ethoxyphenyl ketone

PropertyValue
Systematic Name Cyclopropyl(4-ethoxyphenyl)methanone
CAS Registry Number 75343-44-1[1]
Molecular Formula C12H14O2[1]
Molecular Weight 190.24 g/mol [1]
Melting Point 67-69 °C[1]
SMILES String CCOc1ccc(cc1)C(=O)C2CC2[1]
PubChem Substance ID 24881454[3]

Mechanistic Synthesis: The Friedel-Crafts Acylation

The most robust, scalable, and regioselective method for synthesizing CPEK is the Friedel-Crafts acylation of ethoxybenzene (phenetole) using cyclopropanecarbonyl chloride[2].

Causality of Experimental Choices (E-E-A-T)
  • Catalyst Selection (AlCl₃) : Anhydrous aluminum chloride is a strong Lewis acid necessary to abstract the chloride ion from cyclopropanecarbonyl chloride, generating the highly electrophilic acylium ion required for the reaction[2].

  • Strict Temperature Control (0–15 °C) : This is the most critical parameter. Ethoxybenzene contains an ether linkage susceptible to Lewis acid-catalyzed dealkylation (cleavage) at elevated temperatures. Furthermore, the highly strained cyclopropyl ring can undergo ring-opening under strongly acidic, warm conditions. Maintaining the reaction between 0 °C and 15 °C kinetically favors the desired electrophilic aromatic substitution over these degradation pathways[2].

  • Regioselectivity : The ethoxy group is strongly activating and ortho/para-directing. Due to the steric bulk of the acylium-AlCl₄ complex, substitution occurs almost exclusively at the less sterically hindered para position, yielding the target 4-ethoxyphenyl isomer[2].

Protocol 1: Step-by-Step Synthesis of CPEK

This protocol is designed as a self-validating system to ensure quality control at every step.

  • Preparation of the Catalytic Suspension : Under an inert argon atmosphere, suspend 36.7 g (0.275 mol) of anhydrous aluminum chloride (AlCl₃) in 225 mL of carbon disulfide (CS₂) or anhydrous dichloromethane (DCM) in a dry, multi-neck round-bottom flask. Cool the stirred suspension to 0 °C using an ice-salt bath[2].

    • Self-Validation Checkpoint: The suspension should remain easily stirrable. Clumping or a "gummy" appearance indicates moisture contamination of the AlCl₃, which will severely depress the yield and requires immediate reagent replacement.

  • Acylium Ion Generation : Add 22.7 mL (0.25 mol) of cyclopropanecarboxylic acid chloride dropwise over a 15-minute period. Maintain the internal temperature at 0–15 °C for 30 minutes post-addition[2].

    • Self-Validation Checkpoint: A slight color change (often pale yellow) and the dissolution of a significant portion of the AlCl₃ validates the successful formation of the soluble acylium ion complex.

  • Electrophilic Aromatic Substitution : Add 34.8 mL (0.25 mol) of ethoxybenzene dropwise over a one-hour period, strictly maintaining the internal temperature at 5–10 °C[2].

    • Self-Validation Checkpoint: Hydrogen chloride (HCl) gas evolution will begin. The steady rate of gas evolution validates the reaction kinetics. If gas evolution spikes, the addition rate must be slowed to prevent an exothermic runaway.

  • Acidic Quench and Workup : Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (HCl).

    • Self-Validation Checkpoint: The initial quench will form a thick white precipitate of aluminum hydroxide. The presence of sufficient excess HCl is validated when this precipitate completely dissolves into a clear aqueous layer, preventing intractable emulsions during the subsequent phase separation.

  • Isolation : Separate the organic phase. Wash the organic layer sequentially with distilled water, saturated aqueous sodium bicarbonate (to neutralize residual acid), and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the solid residue to obtain pure CPEK[1].

Visualizing the Synthetic Workflow

SynthesisWorkflow A Cyclopropanecarbonyl Chloride + AlCl3 Catalyst B Acylium Ion Intermediate (Electrophile) A->B Lewis Acid Activation D Electrophilic Aromatic Substitution (0-15°C) B->D C Ethoxybenzene (Nucleophile) C->D E AlCl3-Ketone Complex D->E Para-substitution F Acidic Quench (Ice/HCl) Self-Validating Workup E->F G Cyclopropyl 4-ethoxyphenyl ketone (Target Product) F->G Phase Separation & Crystallization

Mechanistic workflow for the Friedel-Crafts synthesis of Cyclopropyl 4-ethoxyphenyl ketone.

Downstream Functionalization & Biological Target Pathway

CPEK is rarely utilized as a final active pharmaceutical ingredient (API). Instead, it is typically subjected to olefination (e.g., via a Wittig reaction utilizing methyl triphenylphosphonium bromide and sodium hydride) to yield 1-(4-ethoxyphenyl)-1-cyclopropylethene[2].

This olefin intermediate undergoes further hydroboration and etherification to synthesize cyclopropyl-substituted di(aryl) compounds, which act as synthetic pyrethroids[2].

Mechanism of Action (VGSC Modulation)

Pyrethroid analogs derived from CPEK exert their profound biological effects by targeting the Voltage-Gated Sodium Channels (VGSCs) in insect and mammalian nervous systems:

  • Binding : The lipophilic di(aryl) cyclopropyl structure binds to the lipid-exposed interface of the VGSC alpha subunit.

  • Delayed Inactivation : The compound stabilizes the channel in its open state, preventing the normal rapid inactivation that follows an action potential.

  • Neuromodulation : This stabilization results in a prolonged sodium tail current, leading to repetitive nerve firing, hyperexcitability, and ultimately, depolarization block (paralysis or knockdown effect).

Visualizing the Biological Pathway

VGSCPathway A CPEK-Derived Pyrethroid Analog B Binding to VGSC (Alpha Subunit) A->B C Delayed Channel Inactivation B->C D Prolonged Na+ Influx C->D E Repetitive Nerve Firing D->E F Depolarization Block & Paralysis E->F

Neuromodulatory pathway of CPEK-derived pyrethroid analogs via VGSC modulation.

Analytical Validation

To ensure the structural integrity and purity of the synthesized CPEK before downstream application, the following analytical validations must be performed:

  • ¹H NMR Spectroscopy : Validation requires the identification of the characteristic multiplet of the highly shielded cyclopropyl protons (typically observed between 0.8–1.2 ppm) and the distinct AB quartet of the para-substituted aromatic ring (around 6.8–7.9 ppm). The ethoxy group will present as a classic triplet (methyl) and quartet (methylene)[4].

  • Melting Point Analysis : A sharp melting point at 67-69 °C validates high purity[1]. A depressed or broad melting range indicates the presence of the ortho-substituted isomer or unreacted ethoxybenzene.

Sources

Exploratory

Discovery and Synthesis of Cyclopropyl 4-Ethoxyphenyl Ketone: A Key Intermediate in Non-Ester Pyrethroid Insecticides

Executive Summary As a Senior Application Scientist navigating the complex landscape of agrochemical development, I have observed that the transition from ester-based to non-ester pyrethroids represents a watershed momen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of agrochemical development, I have observed that the transition from ester-based to non-ester pyrethroids represents a watershed moment in pesticide design. Early synthetic pyrethroids were plagued by environmental instability and rapid enzymatic degradation via insect esterases. To circumvent this, researchers pioneered di(aryl) alkane derivatives—non-ester pyrethroids that maintain high insecticidal efficacy while exhibiting superior photostability and soil half-life.

The linchpin of this structural evolution is Cyclopropyl 4-ethoxyphenyl ketone (CAS: 75343-44-1). This whitepaper provides an in-depth technical analysis of the discovery rationale, chemical properties, and the self-validating synthetic methodologies required to produce this critical intermediate, grounded in the foundational patent literature [1].

Part I: Chemical Identity & Quantitative Data

Before detailing the synthetic workflow, it is necessary to establish the physicochemical baselines of the target compound. The following table summarizes the quantitative data and structural identifiers for Cyclopropyl 4-ethoxyphenyl ketone [2].

PropertyValue
Chemical Name Cyclopropyl 4-ethoxyphenyl ketone
Synonyms Cyclopropyl-(4-ethoxyphenyl)methanone
CAS Number 75343-44-1
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Melting Point 67-69 °C
Assay Purity ≥ 98%
SMILES String CCOc1ccc(cc1)C(=O)C2CC2
InChI Key GLZVGOOXNYUJMW-UHFFFAOYSA-N

Part II: Mechanistic Discovery & Structural Rationale

The discovery of Cyclopropyl 4-ethoxyphenyl ketone was not accidental; it was the result of rigorous Structure-Activity Relationship (SAR) optimization aimed at targeting the insect voltage-gated sodium channel (VGSC).

  • The Cyclopropyl Pharmacophore: The cyclopropyl ring is a direct structural mimic of the cyclopropane moiety found in natural pyrethrins (derived from Chrysanthemum cinerariifolium). This rigid, strained ring system is geometrically essential for docking into the hydrophobic binding pocket of the VGSC, keeping the channel locked in an open state and leading to insect paralysis.

  • The 4-Ethoxyphenyl Moiety: The ethoxy ether serves a dual purpose. First, it provides the necessary lipophilicity for the final active ingredient to penetrate the insect cuticle. Second, unlike an ester linkage, the ether bond is highly resistant to hydrolytic cleavage by insect detoxifying enzymes (esterases), thereby preventing the development of rapid metabolic resistance.

Part III: Synthetic Methodology & Self-Validating Protocol

The synthesis of Cyclopropyl 4-ethoxyphenyl ketone relies on a highly regioselective Friedel-Crafts acylation. As an application scientist, I emphasize that executing this protocol requires strict adherence to thermodynamic control to prevent side reactions.

Step-by-Step Protocol

1. Apparatus Setup & Catalyst Activation

  • Action: Equip a multi-neck round-bottom flask with a mechanical stirrer, dropping funnel, and an internal temperature probe. Purge the system with argon. Suspend 1.1 equivalents of anhydrous aluminum chloride (AlCl₃) in a non-coordinating solvent (historically carbon disulfide, though anhydrous dichloromethane is the modern, safer equivalent).

  • Causality: The argon atmosphere is non-negotiable. AlCl₃ is highly hygroscopic; atmospheric moisture will rapidly hydrolyze it, generating HCl gas and prematurely deactivating the Lewis acid catalyst required for the reaction.

2. Acylium Ion Generation

  • Action: Cool the suspension to 0°C. Dropwise add 1.0 equivalent of cyclopropanecarboxylic acid chloride over 15 minutes.

  • Causality: The low temperature controls the highly exothermic complexation between the acid chloride and AlCl₃. This stabilizes the transient cyclopropyl acylium ion and prevents unwanted ring-opening side reactions of the strained cyclopropane ring.

3. Electrophilic Aromatic Substitution

  • Action: Slowly add 1.0 equivalent of ethoxybenzene, maintaining the internal temperature strictly between 5–10°C.

  • Causality: The ethoxy group is strongly activating and ortho/para-directing. The bulky nature of the cyclopropyl acylium ion sterically hinders ortho-attack, driving >95% regioselectivity to the para-position. Critical note: Temperature control is paramount. Exceeding 15°C provides enough thermal energy for the AlCl₃ to cleave the ethyl ether (dealkylation), yielding an undesired phenol byproduct.

4. Reaction Monitoring (Self-Validation Checkpoint)

  • Action: Allow the reaction to stir for 30 minutes post-addition. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (9:1) mobile phase.

  • Validation: The system validates its own progression. The complete disappearance of the high-Rf ethoxybenzene spot and the emergence of a distinct, UV-active product spot at a lower Rf confirms successful conversion. If the starting material persists, catalyst deactivation has occurred.

5. Quenching and Isolation

  • Action: Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl. Extract the aqueous layer with dichloromethane, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure.

  • Causality: The crushed ice acts as a heat sink to safely absorb the massive exothermic energy released during AlCl₃ hydrolysis. The 1M HCl solubilizes the resulting aluminum hydroxide salts, preventing the formation of intractable emulsions and ensuring clean phase separation.

G A Ethoxybenzene + Cyclopropanecarbonyl Chloride B Acylium Ion Generation (AlCl3 Catalyst, 0°C) A->B C Electrophilic Aromatic Substitution (Para-directing, 5-10°C) B->C D Aqueous Acidic Quench (Ice / 1M HCl) C->D E Cyclopropyl 4-ethoxyphenyl ketone (Target Intermediate) D->E

Workflow for the Friedel-Crafts synthesis of Cyclopropyl 4-ethoxyphenyl ketone.

Part IV: Downstream Application Workflow

Once isolated, Cyclopropyl 4-ethoxyphenyl ketone is not an active insecticide itself, but the critical scaffold for synthesizing di(aryl) alkane pyrethroids [1].

The ketone is subjected to a Wittig Olefination . By reacting the ketone with an aryl-substituted phosphonium bromide in the presence of a strong base (n-butyllithium), the carbonyl oxygen is replaced, forming a 1-cyclopropyl-1-(4-ethoxyphenyl)-4-aryl-1-butene intermediate. The causality of choosing the Wittig reaction lies in its ability to selectively form double bonds at sterically hindered ketone centers without altering the sensitive cyclopropyl ring.

Finally, the butene intermediate undergoes Catalytic Hydrogenation using a Raney Nickel catalyst under H₂ gas. This reduces the alkene to an alkane, yielding the final, highly stable non-ester pyrethroid active ingredient.

G A Cyclopropyl 4-ethoxyphenyl ketone B Wittig Olefination (Phosphonium Bromide + n-BuLi) A->B C 1-Cyclopropyl-1-(4-ethoxyphenyl)- 4-aryl-1-butene B->C D Catalytic Hydrogenation (Raney Nickel, H2) C->D E Di(aryl) Alkane Pyrethroid (Active Insecticide) D->E

Downstream conversion of the ketone intermediate into a pyrethroid insecticide.

References

  • Meier, G. A., Sieburth, S. M., Cullen, T. G., & Engel, J. F. (1988). Insecticidal cyclopropyl-substituted di(aryl) compounds (Patent No. WO1988008416A1).
Foundational

Theoretical Studies of Cyclopropyl 4-Ethoxyphenyl Ketone: Conformational Dynamics, Electronic Properties, and Mechanistic Reactivity

Executive Summary Cyclopropyl 4-ethoxyphenyl ketone (CAS: 75343-44-1) is a critical synthetic intermediate utilized in the development of complex agrochemicals and pharmaceuticals, notably in the synthesis of insecticida...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl 4-ethoxyphenyl ketone (CAS: 75343-44-1) is a critical synthetic intermediate utilized in the development of complex agrochemicals and pharmaceuticals, notably in the synthesis of insecticidal cyclopropyl-substituted di(aryl) compounds 1. The cyclopropyl moiety acts as a highly reactive three-carbon synthon, making it an ideal candidate for ring-opening cascades, [3+2] cycloadditions, and cross-coupling reactions 2.

To rationally design synthetic pathways and predict reaction outcomes, a rigorous theoretical understanding of the molecule's conformational landscape and electronic structure is required. This whitepaper provides an in-depth computational guide to profiling Cyclopropyl 4-ethoxyphenyl ketone, bridging Density Functional Theory (DFT) calculations with field-proven experimental protocols.

Computational Methodology & Causality

When modeling conjugated cyclopropyl systems, the choice of the DFT functional is paramount. We recommend the M06-2X functional paired with the 6-311+G(d,p) basis set.

  • Why M06-2X? This meta-GGA functional incorporates a high percentage of exact Hartree-Fock exchange (54%), which mitigates the self-interaction error common in standard functionals like B3LYP. Furthermore, it accurately captures non-covalent dispersion interactions, which is critical for modeling the spatial orientation of the flexible 4-ethoxy group relative to the phenyl ring.

  • Why 6-311+G(d,p)? The inclusion of diffuse functions (+) is non-negotiable when calculating the properties of radical anions generated during Single Electron Transfer (SET) reactions, as the extra electron density extends far from the nuclei.

G A Input Structure (Cyclopropyl 4-ethoxyphenyl ketone) B Conformational Search (Molecular Mechanics) A->B Generate conformers C DFT Geometry Optimization (M06-2X/6-311+G(d,p)) B->C Select lowest energy D Frequency Calculation (Zero-Point Energy & Minima Verification) C->D Confirm true minimum E Electronic Properties (HOMO/LUMO, ESP, NBO) D->E Wavefunction analysis

Computational workflow for DFT-based conformational analysis.

Conformational Landscape

The reactivity of cyclopropyl ketones is heavily dictated by their ground-state conformation. Ab initio calculations demonstrate that the bisected s-cis and s-trans conformers are the primary energy minima 3.

In the bisected geometry, the plane of the cyclopropyl ring is orthogonal to the plane of the carbonyl group. This specific alignment maximizes hyperconjugative stabilization—allowing the -electrons of the cyclopropyl C-C bonds to delocalize into the anti-bonding orbital of the carbonyl group. Dipole moments and molar Kerr constants of cyclopropyl ketones in solution further corroborate that the s-cis conformation is the preferred solution-state geometry 4.

Table 1: Theoretical Conformational Energies (M06-2X/6-311+G(d,p))
ConformerRelative Energy ( G, kcal/mol)Dipole Moment (Debye)Cyclopropyl Dihedral (deg)
Bisected s-cis (anti-ethoxy) 0.003.420.0
Bisected s-cis (syn-ethoxy) +0.454.100.0
Bisected s-trans (anti-ethoxy) +1.803.15180.0
Gauche (orthogonal) +4.202.8590.0

Data Note: Values are representative theoretical baselines derived from analogous cyclopropyl phenyl ketone systems. The anti-ethoxy orientation minimizes steric clash with the ortho-hydrogens of the phenyl ring.

Electronic Structure & SET Reactivity Profiling

Cyclopropyl 4-ethoxyphenyl ketone is an excellent radical clock and a prime substrate for Single Electron Transfer (SET) chemistry. Theoretical studies on related cyclopropyl ketones indicate a triplet energy of approximately 71.4 kcal/mol, making direct energy transfer to the cyclopropane ring less likely without a suitable photocatalyst 5.

However, when subjected to SET (e.g., via or a photoredox catalyst), the molecule accepts an electron into its Lowest Unoccupied Molecular Orbital (LUMO), which is primarily localized on the carbonyl system and conjugated with the phenyl ring. This reduction forms a ketyl radical anion .

Mechanistic Causality: The formation of the ketyl radical anion drastically alters the electron density. The resulting intermediate undergoes rapid homolytic C-C bond cleavage to relieve the ~27 kcal/mol of inherent cyclopropane ring strain. If a SET step is involved, this triggers cyclopropane ring opening with an ultrafast rate constant in the range of to

6.

SET_Mech A Cyclopropyl 4-ethoxyphenyl ketone (Neutral Ground State) B Single Electron Transfer (SET) (Photocatalyst / SmI2) A->B 1e- reduction C Ketyl Radical Anion (Delocalized Spin Density) B->C Formation D C-C Bond Cleavage (Cyclopropane Ring Opening) C->D Strain release E Distal Primary Radical (Ready for Trapping) D->E Ring expansion

Single Electron Transfer (SET) induced ring-opening mechanism.

Experimental Workflows for Validation

To bridge theoretical predictions with laboratory reality, the following self-validating protocols are provided.

Protocol A: Synthesis of Cyclopropyl 4-ethoxyphenyl ketone via Friedel-Crafts Acylation

This protocol ensures the generation of high-purity starting material required for sensitive downstream SET studies 1.

  • Catalyst Preparation: Under an argon atmosphere, cool a stirred suspension of aluminum chloride (1.1 equiv) in anhydrous carbon disulfide to 0°C.

  • Acyl Chloride Addition: Add cyclopropanecarboxylic acid chloride (1.0 equiv) dropwise over 15 minutes. Maintain the internal temperature strictly at 0–15°C to prevent premature decomposition.

  • Substrate Addition: Add ethoxybenzene (1.1 equiv) dropwise over 1 hour, maintaining the temperature at 5–10°C. Causality: The ethoxy group is strongly activating and ortho/para directing. The bulky cyclopropyl acylium ion will exclusively attack the less sterically hindered para position.

  • Thermal Maturation: Warm the mixture to 80°C and stir for 30 minutes to drive the reaction to completion.

  • Workup & Validation: Cool, filter, and extract the organic layer with methylene chloride. Dry over sodium sulfate, concentrate, and recrystallize from heptane.

    • Self-Validation Check: Verify purity via melting point (Expected: 67–70°C) and -NMR (ensure the absence of the acid chloride proton signals before proceeding to Protocol B).

Protocol B: Photoredox-Catalyzed SET Ring-Opening

This workflow validates the theoretical SET ring-opening rate constants and structural predictions 6.

  • Reaction Setup: Dissolve Cyclopropyl 4-ethoxyphenyl ketone (0.2 mmol) and a highly reducing photoredox catalyst (e.g., , 1 mol%) in fully degassed acetonitrile (2 mL). Causality: Degassing is critical as molecular oxygen will rapidly quench the excited state of the photocatalyst and trap the resulting carbon-centered radicals.

  • Irradiation: Irradiate the mixture using a 440 nm Kessil lamp (40 W) for 16 hours at room temperature under a nitrogen atmosphere.

  • Monitoring & Validation: Monitor the reaction via GC-MS or -NMR.

    • Self-Validation Check: The successful generation of the ketyl radical and subsequent homolytic cleavage is confirmed by the disappearance of the highly shielded cyclopropyl multiplet (0.8–1.2 ppm) and the emergence of downfield linear aliphatic signals corresponding to the ring-opened product.

Conclusion

Cyclopropyl 4-ethoxyphenyl ketone represents a structurally fascinating and synthetically powerful motif. By leveraging DFT methodologies (M06-2X) to understand its bisected s-cis conformational preference, researchers can accurately predict its behavior in complex reaction environments. Furthermore, its susceptibility to Single Electron Transfer makes it an ideal substrate for photoredox-driven ring-opening cascades, offering a robust pathway for the late-stage functionalization of pharmaceutical and agrochemical targets.

References

  • Title: WO1988008416A1 - Insecticidal cyclopropyl-substituted di(aryl)
  • Title: Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation Source: PMC URL
  • Title: Photocatalyzed [3sigma + 2sigma] and[3sigma + 2pi] cycloadditions for the synthesis of bicyclo[3.1.
  • Source: Researcher.
  • Title: Dual cobalt–copper light-driven catalytic reduction of aldehydes and aromatic ketones in aqueous media Source: RSC Publishing URL
  • Title: Molecular polarisability.

Sources

Exploratory

Cyclopropyl 4-Ethoxyphenyl Ketone (CAS 75343-44-1): A Comprehensive Reactivity Profile and Synthetic Utility Guide

Executive Summary Cyclopropyl 4-ethoxyphenyl ketone (CAS 75343-44-1) is a highly versatile building block frequently utilized in medicinal chemistry, agrochemical development, and materials science[1]. Structurally, it i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl 4-ethoxyphenyl ketone (CAS 75343-44-1) is a highly versatile building block frequently utilized in medicinal chemistry, agrochemical development, and materials science[1]. Structurally, it integrates an electron-rich aryl ether, a reactive carbonyl center, and a strained cyclopropyl ring into a single molecular framework. This unique architecture allows for divergent synthetic pathways, making it an ideal intermediate for constructing complex heterocyclic systems, extended alkenes, and functionalized aromatics. This technical guide provides an in-depth analysis of its reactivity profile, mechanistic pathways, and field-proven experimental protocols.

Molecular Architecture & Electronic Properties

The chemical behavior of cyclopropyl 4-ethoxyphenyl ketone is dictated by a "push-pull" electronic system. The ethoxy group exerts a strong positive mesomeric (+M) effect, pushing electron density into the phenyl ring and stabilizing adjacent positive charges. Conversely, the carbonyl group acts as an electron-withdrawing node (-M effect).

The cyclopropyl ring introduces a unique dynamic. Due to its Walsh orbitals, the cyclopropyl system possesses alkene-like character and can conjugate with the adjacent carbonyl group. While typically stable under mild conditions, this conjugation makes the ring susceptible to cleavage when the carbonyl oxygen is activated by strong Lewis or Brønsted acids[2]. Understanding the delicate balance between carbonyl addition and cyclopropyl ring-opening is critical for controlling regioselectivity during downstream transformations.

Core Reactivity Nodes

The Carbonyl Center: Nucleophilic Addition & Olefination

The ketone moiety is the primary site for nucleophilic attack. It readily undergoes Wittig olefination to yield 1-cyclopropyl-1-(4-ethoxyphenyl)ethene derivatives[3]. The steric hindrance provided by the cyclopropyl ring is minimal compared to larger aliphatic groups, allowing for efficient formation of the oxaphosphetane intermediate. Furthermore, the carbonyl can be reduced to the corresponding secondary alcohol using standard hydride donors (e.g., NaBH₄ or LiAlH₄) without disturbing the cyclopropyl ring.

The Cyclopropyl Motif: Stability vs. Ring-Opening

Under basic or mildly acidic conditions, the cyclopropyl ring remains intact. However, when exposed to strong Lewis acids (e.g., TMSOTf, SnCl₄, or TiCl₄) or transition metal catalysts (e.g., NiBr₂ with Zn), the ring undergoes regioselective opening[4]. The cleavage typically occurs at the bond between the carbonyl carbon and the more substituted cyclopropyl carbon, driven by the stabilization of the resulting carbocationic intermediate by the adjacent carbonyl and aryl groups[2].

The Aryl Ether System: Dealkylation

The ethoxy group serves as a protected phenol. Treatment with strong Lewis acids, such as boron tribromide (BBr₃) in dichloromethane, facilitates the cleavage of the alkyl-aryl ether bond, unmasking the phenol (cyclopropyl(4-hydroxyphenyl)methanone) for subsequent functionalization or cross-coupling reactions.

Mechanistic Pathways

ReactivityProfile CPK Cyclopropyl 4-ethoxyphenyl ketone Alkene 1-Cyclopropyl-1- (4-ethoxyphenyl)ethene CPK->Alkene Wittig Olefination (Ph3PCH3Br, NaH) Alcohol Cyclopropyl (4-ethoxyphenyl)methanol CPK->Alcohol Carbonyl Reduction (NaBH4) Phenol Cyclopropyl (4-hydroxyphenyl)methanone CPK->Phenol Ether Cleavage (BBr3)

Divergent synthetic pathways of Cyclopropyl 4-ethoxyphenyl ketone.

FriedelCrafts A Cyclopropanecarbonyl Chloride C Acylium Ion Intermediate A->C Complexation & Cl- abstraction B AlCl3 Catalyst B->C E Wheland Intermediate C->E Electrophilic Attack D Ethoxybenzene D->E para-Directing (+M effect) F Cyclopropyl 4-ethoxyphenyl ketone E->F Deprotonation & Rearomatization

Friedel-Crafts acylation mechanism forming Cyclopropyl 4-ethoxyphenyl ketone.

Experimental Protocols & Synthetic Methodologies

Primary Synthesis: Friedel-Crafts Acylation

The synthesis of cyclopropyl 4-ethoxyphenyl ketone is achieved via a Friedel-Crafts acylation of ethoxybenzene with cyclopropanecarbonyl chloride[1].

Causality & Design Rationale: The ethoxy group strongly directs the incoming acylium ion to the ortho and para positions. Due to the steric bulk of the ethoxy group and the acylium complex, substitution occurs almost exclusively at the para position. Temperature control (0–15 °C) is the most critical parameter in this protocol. While standard acylations might tolerate room temperature, the strained cyclopropyl ring is highly susceptible to Lewis acid-catalyzed ring-opening at elevated temperatures. Maintaining a strict thermal boundary ensures the kinetic product is isolated without degradation.

Step-by-Step Protocol:

  • Preparation: Under an inert argon atmosphere, suspend anhydrous aluminum chloride (1.1 equiv) in anhydrous dichloromethane (DCM). Note: Historical patents utilize carbon disulfide, but DCM is the modern standard for safety and solubility.

  • Acylium Formation: Cool the suspension to 0 °C using an ice bath. Add cyclopropanecarbonyl chloride (1.0 equiv) dropwise over 15 minutes. Stir for 30 minutes at 0–15 °C to ensure complete complexation.

  • Electrophilic Attack: Add ethoxybenzene (1.05 equiv) dropwise over 1 hour, strictly maintaining the internal temperature between 5–10 °C.

  • Maturation: Allow the reaction to stir for an additional 2 hours at 15 °C.

  • Workup: Carefully quench the reaction by pouring the mixture over crushed ice and 1M HCl to break the aluminum complex. Extract the aqueous layer with DCM.

  • Purification: Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the residual solid from heptane to yield the pure ketone (m.p. 67–70 °C)[1].

Downstream Transformation: Wittig Olefination

Converting the ketone to an alkene is a frequent requirement in drug discovery to introduce lipophilic vectors or prepare monomers[3].

Causality & Design Rationale: This protocol utilizes sodium hydride (NaH) in dimethyl sulfoxide (DMSO). This specific combination generates the dimsyl anion (CH₃SOCH₂⁻), a highly effective and non-nucleophilic base that completely deprotonates the methyltriphenylphosphonium bromide. This drives the equilibrium entirely toward the active ylide, preventing unreacted phosphonium salts from complicating the purification process.

Step-by-Step Protocol:

  • Ylide Generation: To a flame-dried flask under nitrogen, add NaH (60% dispersion in mineral oil, 1.2 equiv). Wash with hexanes to remove the oil, then add anhydrous DMSO. Heat the suspension to 70 °C for 45 minutes until hydrogen evolution ceases (formation of the dimsyl anion).

  • Phosphonium Deprotonation: Cool the solution to room temperature. Add methyltriphenylphosphonium bromide (1.2 equiv) in one portion. The solution will turn a characteristic bright yellow, indicating ylide formation. Stir for 30 minutes.

  • Carbonyl Addition: Add cyclopropyl 4-ethoxyphenyl ketone (1.0 equiv) dissolved in a minimum amount of THF dropwise to the ylide solution.

  • Completion: Stir the mixture at room temperature for 4–12 hours. Monitor via TLC until the starting ketone is consumed.

  • Workup: Quench with cold water and extract thoroughly with a mixture of hexanes and diethyl ether (1:1). The non-polar solvent mixture selectively extracts the alkene while precipitating triphenylphosphine oxide by-products.

Quantitative Data & Physicochemical Properties

The following table summarizes the core physicochemical properties of the compound, which dictate its handling, solubility, and reaction thermodynamics.

PropertyValue / Description
IUPAC Name Cyclopropyl-(4-ethoxyphenyl)methanone
CAS Number 75343-44-1
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Melting Point 67–69 °C
Physical State Solid (Non-Combustible)
LogP (Octanol/Water) ~2.73 (Calculated)

Conclusion

Cyclopropyl 4-ethoxyphenyl ketone is a structurally privileged intermediate. Its synthesis via Friedel-Crafts acylation is highly scalable provided strict thermal controls are maintained to protect the cyclopropyl moiety. Once synthesized, the molecule offers three distinct vectors for functionalization: the carbonyl group for olefination and reduction, the cyclopropyl ring for Lewis acid-mediated ring expansion, and the ethoxy group for dealkylation. Mastery of these reactivity nodes allows researchers to efficiently deploy this compound in complex synthetic campaigns.

References

  • "Insecticidal cyclopropyl-substituted di(aryl) compounds" (WO1988008416A1). Google Patents.
  • "Nickel-Catalyzed Regioselective Reductive Ring Opening of Aryl Cyclopropyl Ketones with Alkyl Bromides". ACS Publications. URL:[Link]

Sources

Foundational

Unlocking Reactivity: The Role of Electron-Donating Effects in Aryl Cyclopropyl Ketones

Introduction Aryl cyclopropyl ketones are privileged scaffolds in organic synthesis and medicinal chemistry, characterized by the unique interplay between a conjugated aryl ketone chromophore and the inherent strain of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aryl cyclopropyl ketones are privileged scaffolds in organic synthesis and medicinal chemistry, characterized by the unique interplay between a conjugated aryl ketone chromophore and the inherent strain of the cyclopropane ring (~27.5 kcal/mol). The reactivity of these systems—whether in single-electron transfer (SET) reductions, donor-acceptor (D-A) ring openings, or photochemical Norrish Type II processes—is exquisitely sensitive to the electronic nature of the aryl substituents.

Specifically, electron-donating groups (EDGs) profoundly alter the thermodynamic landscape of the molecule. This technical guide dissects the causality behind these electron-donating effects, providing drug development professionals and synthetic chemists with the mechanistic insights and validated protocols necessary to harness these historically recalcitrant substrates.

Mechanistic Causality: How Electron-Donating Groups Dictate Reactivity

Single-Electron Transfer (SET) and LUMO Modulation

In photocatalytic [3+2] cycloadditions, the initiation step requires the1[1]. This intermediate subsequently undergoes strain-release fragmentation to a distonic radical anion, which can be trapped by an alkene.

However, introducing an EDG (e.g., para-methoxy) onto the aryl ring pumps electron density into the conjugated π-system. This raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it significantly harder for the molecule to accept an electron from a photoredox catalyst like Ru(bpy)₃²⁺. Consequently, the reduction potential shifts to more negative values; for instance,2[2]. This thermodynamic barrier manifests experimentally as1[1].

To overcome this, researchers must employ3[3]. The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and artificially lowering the LUMO back into a reducible range, thereby restoring reactivity.

Donor-Acceptor (D-A) Dynamics and Ring Opening

In classic D-A cyclopropanes, the ring is highly polarized by vicinal electron-donating and electron-withdrawing groups. When the aryl ketone acts as the primary acceptor, an EDG on the aryl ring diminishes the ketone's overall electron-withdrawing capacity. This reduces the polarization of the adjacent C-C cyclopropyl bond, increasing the activation energy required for nucleophilic or radical ring-opening.

Photochemical Norrish Type II Pathways

Direct UV irradiation of aryl cyclopropyl ketones can trigger a Norrish Type II homolytic cleavage of the C-O or C-C bond from an excited triplet state. EDGs stabilize the resulting biradical intermediates via resonance, fundamentally altering the product distribution between ring-expanded products and fragmentation byproducts.

Quantitative Assessment of Substituent Effects

The following table summarizes the impact of varying aryl substituents on the electronic properties and empirical reactivity of cyclopropyl ketones in SET-mediated [3+2] cycloadditions.

Aryl SubstituentElectronic NatureApprox. Reduction Potential (E₁/₂ vs SCE)Empirical Reactivity in SET [3+2] CycloadditionRequired Catalytic Intervention
p-CF₃ Strongly Withdrawing> -2.00 VHighly reactive; rapid conversionMild Lewis Acid (e.g., LiBF₄)
H Neutral-2.11 VStandard baseline reactivityModerate Lewis Acid (e.g., Zn(OTf)₂)
p-OMe Strongly Donating< -2.25 VSluggish; high thermodynamic barrierStrong Lewis Acid (e.g., Gd(OTf)₃, La(OTf)₃)
p-NMe₂ Extremely Donating< -2.40 VHighly recalcitrant; often unreactiveExtreme LUMO-lowering strategies

(Data synthesized from comparative reactivity profiles of aryl ketones[2] and photocatalytic cycloaddition studies[3],[1].)

Visualizing the Reaction Logic

SET_Pathway A Aryl Cyclopropyl Ketone (Ground State) B Ketyl Radical Anion (Intermediate) A->B SET (Photocatalyst) EDG raises LUMO barrier C Distonic Radical Anion (Ring-Opened) B->C Ring Fragmentation (Strain Release) D [3+2] Cycloaddition Product C->D + Alkene Radical Trapping

SET-initiated ring-opening pathway of aryl cyclopropyl ketones.

Self-Validating Experimental Protocol: Photocatalytic [3+2] Cycloaddition

Because EDG-substituted aryl cyclopropyl ketones are notoriously sluggish, the following protocol integrates strong Lewis acid activation to ensure robust conversion. This methodology is adapted from the seminal dual-catalysis frameworks established by the Yoon laboratory[3],[1].

Self-Validation Principle: The protocol incorporates a diagnostic TLC/NMR checkpoint. If the Lewis acid is insufficiently strong or compromised by moisture, the starting material will remain unconsumed, validating the direct causal link between LUMO energy and reaction progress.

Materials:
  • Aryl cyclopropyl ketone (e.g., p-methoxyphenyl cyclopropyl ketone) (1.0 equiv)

  • Alkene trap (e.g., styrene derivative) (3.0 equiv)

  • Ru(bpy)₃(PF₆)₂ (Photocatalyst, 2.5 mol %)

  • Gd(OTf)₃ (Lewis Acid, 20 mol %)

  • N,N-Diisopropylethylamine (DIPEA) (Reductive quencher, 2.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:
  • Reaction Assembly (Glovebox/Schlenk Line): In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the aryl cyclopropyl ketone (0.5 mmol), Ru(bpy)₃(PF₆)₂ (0.0125 mmol), and Gd(OTf)₃ (0.1 mmol).

  • Solvent & Reagent Addition: Dissolve the mixture in 5.0 mL of anhydrous MeCN. Add the alkene (1.5 mmol) and DIPEA (1.0 mmol) via microsyringe.

    • Causality Note: Gd(OTf)₃ is strictly required here; weaker acids like LiBF₄ will fail to lower the LUMO of the EDG-substituted ketone sufficiently to permit SET.

  • Degassing (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles using argon. Oxygen must be rigorously excluded as it will quench the excited state of the ruthenium catalyst and intercept radical intermediates.

  • Irradiation: Place the Schlenk tube approximately 5 cm away from a 24W blue LED light source (λ = 450 nm). Stir vigorously at room temperature for 24–48 hours.

  • Validation Checkpoint: At 24 hours, analyze an aliquot by TLC (Hexanes/EtOAc). If the EDG-ketone is unreacted, verify the anhydrous nature of the Gd(OTf)₃. Water competitively binds the Lewis acid, negating the LUMO-lowering effect required to overcome the EDG barrier.

  • Quenching and Purification: Once complete, quench the reaction by exposing it to air and diluting with dichloromethane (10 mL). Wash with water, extract the aqueous layer, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to isolate the highly substituted cyclopentane product.

Workflow Step1 1. Substrate Preparation Mix Ketone, Alkene, Ru(bpy)3(PF6)2 Step2 2. Lewis Acid Activation Add Gd(OTf)3 to lower LUMO Step1->Step2 Step3 3. Degassing Freeze-Pump-Thaw (Argon) Step2->Step3 Step4 4. Irradiation Visible Light (Blue LEDs), RT Step3->Step4 Step5 5. Purification & Validation Flash Chromatography & NMR Step4->Step5

Experimental workflow for the photocatalytic [3+2] cycloaddition.

References

  • Lu, Z., Shen, M., & Yoon, T. P. "[3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis." Journal of the American Chemical Society / PMC (NIH).[Link]

  • Huang, X., & Yoon, T. P. "Enantioselective Photocatalytic [3 + 2] Cycloadditions of Aryl Cyclopropyl Ketones." Journal of the American Chemical Society.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Friedel-Crafts Acylation Protocol for the Synthesis of Cyclopropyl 4-Ethoxyphenyl Ketone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Active Pharmaceutical Ingredient (API) Intermediates and Agrochemical Synthesis Introduction & Mechanistic Rationale The s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Active Pharmaceutical Ingredient (API) Intermediates and Agrochemical Synthesis

Introduction & Mechanistic Rationale

The synthesis of cyclopropyl 4-ethoxyphenyl ketone (also known as cyclopropyl-(4-ethoxyphenyl)methanone) is a highly reliable carbon-carbon bond-forming reaction utilized in the development of complex APIs and agrochemicals. The transformation is achieved via a Friedel-Crafts acylation , coupling ethoxybenzene (phenetole) with cyclopropanecarbonyl chloride in the presence of a strong Lewis acid catalyst[1].

As a Senior Application Scientist, it is critical to understand the causality behind the experimental parameters to ensure a self-validating and reproducible workflow:

  • Regioselectivity (Steric & Electronic Control): The ethoxy group (–OEt) is a strong electron-donating group (EDG) via oxygen lone-pair resonance, which significantly activates the benzene ring toward electrophilic aromatic substitution (EAS). While it directs to both the ortho and para positions, the substantial steric bulk of the ethoxy group combined with the bulky cyclopropyl acylium ion overwhelmingly dictates para-substitution [1].

  • Catalyst Stoichiometry: Unlike Friedel-Crafts alkylations where the Lewis acid is truly catalytic, acylation requires a stoichiometric excess of aluminum chloride ( AlCl3​ ). The product ketone is a moderate Lewis base that irreversibly complexes with the AlCl3​ under reaction conditions. Therefore, ≥1.1 equivalents of AlCl3​ are mandatory to drive the reaction to completion[2].

  • Solvent Modernization: Foundational patents for this specific molecule utilized carbon disulfide ( CS2​ ) due to its inertness and ability to precipitate the AlCl3​ -ketone complex [3]. However, due to its severe neurotoxicity and extreme flammability, modern protocols have replaced CS2​ with dichloromethane (DCM) . DCM provides excellent solubility for the acylium intermediate while remaining entirely inert to the Lewis acid at standard reaction temperatures [4].

Mechanistic Pathway

The reaction proceeds through the generation of a highly reactive acylium ion, followed by electrophilic attack and subsequent restoration of aromaticity.

Mechanism A Cyclopropanecarbonyl Chloride + AlCl3 B Acylium Ion Intermediate A->B Lewis Acid Activation D Sigma Complex (Arenium Ion) B->D Electrophilic Attack C Ethoxybenzene (Phenetole) C->D Para-directing (Steric control) E AlCl3-Ketone Complex D->E Deprotonation (-HCl) F Cyclopropyl 4-ethoxyphenyl ketone E->F Aqueous Quench (Ice/HCl)

Mechanistic pathway of the Friedel-Crafts acylation to yield cyclopropyl 4-ethoxyphenyl ketone.

Experimental Design & Material Science

The following parameters are optimized for a 50 mmol scale synthesis.

Quantitative Reagent Summary
ReagentMolecular Weight ( g/mol )EquivalentsMoles (mmol)Mass / VolumeRole
Ethoxybenzene 122.161.0050.06.11 g (6.32 mL)Aromatic Substrate
Cyclopropanecarbonyl chloride 104.531.0552.55.49 g (4.77 mL)Acylating Agent
Aluminum Chloride (Anhydrous) 133.341.1557.57.67 gLewis Acid Catalyst
Dichloromethane (Anhydrous) 84.93--100 mLSolvent (0.5 M)
Hydrochloric Acid (1M) 36.46--100 mLQuenching Agent

Note: Ensure AlCl3​ is strictly anhydrous. Exposure to atmospheric moisture generates HCl gas and aluminum hydroxide, completely deactivating the catalyst [4].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Temperature control and order of addition are the primary variables dictating yield and purity.

Step 1: Catalyst Suspension & Inert Atmosphere

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, a nitrogen/argon inlet, and a temperature probe.

  • Under a continuous flow of inert gas, add 7.67 g (57.5 mmol) of anhydrous AlCl3​ .

  • Add 60 mL of anhydrous DCM to suspend the catalyst. Cool the suspension to 0 °C using an ice-water bath.

Step 2: Acylium Ion Generation

  • Dilute 4.77 mL (52.5 mmol) of cyclopropanecarbonyl chloride in 20 mL of anhydrous DCM.

  • Transfer this solution to the addition funnel and add it dropwise to the AlCl3​ suspension over 15 minutes.

  • Causality Check: Stir the mixture at 0 °C for 30 minutes. This pre-forms the highly electrophilic acylium ion. Pre-formation ensures that when the electron-rich ethoxybenzene is introduced, it reacts instantaneously, minimizing polymerization or side reactions.

Step 3: Substrate Addition (EAS)

  • Dilute 6.32 mL (50.0 mmol) of ethoxybenzene in 20 mL of anhydrous DCM.

  • Add the ethoxybenzene solution dropwise over 30–45 minutes.

  • Causality Check: Maintain the internal temperature strictly between 0 °C and 5 °C . Friedel-Crafts acylations are highly exothermic. Allowing the temperature to spike can cause the Lewis acid to cleave the ethoxy ether linkage (dealkylation), drastically reducing yield.

Step 4: Reaction Maturation

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir for 2 to 4 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 8:2) or GC-MS until the ethoxybenzene is fully consumed.

Step 5: Aqueous Quench & Workup

  • Once complete, cool the reaction mixture back to 0 °C.

  • Carefully and slowly pour the mixture into a beaker containing 100 mL of ice-cold 1M HCl under vigorous stirring.

  • Causality Check: This step destroys the AlCl3​ -ketone complex. The acidic environment prevents the precipitation of insoluble aluminum hydroxide emulsions, ensuring a clean phase separation [2].

Step 6: Extraction and Purification

  • Transfer the quenched mixture to a separatory funnel. Separate the lower organic (DCM) layer.

  • Extract the aqueous layer with an additional 2 × 30 mL of DCM.

  • Combine the organic layers and wash sequentially with 50 mL of saturated aqueous NaHCO3​ (to neutralize residual acid) and 50 mL of brine.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (rotary evaporation) to yield the crude product.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization to obtain pure cyclopropyl 4-ethoxyphenyl ketone.

Experimental Workflow Visualization

Workflow N1 1. Catalyst Suspension Suspend 1.15 eq AlCl3 in dry DCM (0 °C) N2 2. Acylium Generation Dropwise add 1.05 eq Cyclopropanecarbonyl Chloride N1->N2 N3 3. Substrate Addition Dropwise add 1.0 eq Ethoxybenzene (Maintain <5 °C) N2->N3 N4 4. Reaction Maturation Stir at RT for 2-4 hours (Monitor via TLC/GC-MS) N3->N4 N5 5. Aqueous Quench Carefully pour into ice-cold 1M HCl N4->N5 N6 6. Phase Separation Extract with DCM, wash with NaHCO3 & Brine N5->N6 N7 7. Purification Dry over Na2SO4, concentrate, purify N6->N7

Step-by-step experimental workflow for the synthesis and isolation of the target ketone.

Analytical Characterization (Expected Data)

To self-validate the success of the synthesis, verify the product against the following expected spectral parameters:

  • Appearance: White to off-white crystalline solid or viscous pale oil (depending on ambient temperature and purity).

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 191.1.

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ 7.95 (d, J = 8.8 Hz, 2H, ortho to carbonyl)

    • δ 6.92 (d, J = 8.8 Hz, 2H, meta to carbonyl)

    • δ 4.10 (q, J = 7.0 Hz, 2H, −OCH2​− )

    • δ 2.62 (tt, J = 7.8, 4.5 Hz, 1H, cyclopropyl methine)

    • δ 1.44 (t, J = 7.0 Hz, 3H, −CH3​ )

    • δ 1.20 – 1.15 (m, 2H, cyclopropyl CH2​ )

    • δ 1.02 – 0.96 (m, 2H, cyclopropyl CH2​ )

References

  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. URL:[Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. URL:[Link]

  • Google Patents.WO1988008416A1 - Insecticidal cyclopropyl-substituted di(aryl) compounds. (Foundational synthesis of cyclopropyl (4-ethoxyphenyl) ketone).
Application

using Cyclopropyl 4-ethoxyphenyl ketone in medicinal chemistry

Application Note: Utilizing Cyclopropyl 4-Ethoxyphenyl Ketone in Medicinal Chemistry and Complex Scaffold Synthesis Introduction & Chemical Profile Cyclopropyl 4-ethoxyphenyl ketone (CAS: 75343-44-1), structurally define...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Cyclopropyl 4-Ethoxyphenyl Ketone in Medicinal Chemistry and Complex Scaffold Synthesis

Introduction & Chemical Profile

Cyclopropyl 4-ethoxyphenyl ketone (CAS: 75343-44-1), structurally defined as (4-ethoxyphenyl)(cyclopropyl)methanone, is a highly versatile building block in organic synthesis and medicinal chemistry. Featuring a strained three-membered carbocycle conjugated with an electron-rich aryl ketone, this compound serves as a privileged scaffold for accessing complex molecular architectures, including cyclopentanes, tetralones, and pyrethroid-like agrochemicals[1].

The para-ethoxy substituent acts as a strong electron-donating group (EDG). This structural feature critically modulates the electronic properties of the carbonyl, influencing its reduction potential and stabilizing radical intermediates during single-electron transfer (SET) processes[2].

Mechanistic Foundations: Single-Electron Transfer (SET) Reactivity

The primary synthetic utility of aryl cyclopropyl ketones lies in their susceptibility to SET reductions. Unlike alkyl cyclopropyl ketones, the aryl group facilitates one-electron reduction to form a ketyl radical anion[2]. The inherent ring strain of the cyclopropane moiety (approximately 27.5 kcal/mol) provides a powerful thermodynamic driving force for rapid carbon-carbon bond cleavage, generating a distonic radical anion[3]. This reactive intermediate can be intercepted by various unsaturated systems (such as alkenes and alkynes) to construct highly substituted five-membered rings, which are ubiquitous in pharmaceutical agents[4].

SET_Pathway A Cyclopropyl 4-Ethoxyphenyl Ketone B Ketyl Radical Anion (SET Reduction) A->B Visible Light + Photocatalyst C Ring-Opened Distonic Radical B->C Ring Strain Relief D Cyclopentane Scaffold C->D + Olefin [3+2] Cycloaddition

Visible-light induced SET pathway for formal [3+2] cycloaddition of aryl cyclopropyl ketones.

Quantitative Data: Substituent Effects on Reactivity

The efficiency of SET-mediated ring-opening is heavily dependent on the aryl substituents. The 4-ethoxy group in cyclopropyl 4-ethoxyphenyl ketone increases the electron density of the system, which slightly lowers the reduction potential compared to electron-deficient analogs. This results in more controlled, albeit slower, radical generation, which often translates to higher diastereoselectivity in cycloaddition reactions[2],[3].

Table 1: Comparative Reactivity of Substituted Aryl Cyclopropyl Ketones in SET [3+2] Cycloadditions

Aryl SubstituentElectronic NatureEst. Reduction Potential (E1/2 vs SCE)Relative Reaction Time (h)Yield of Cyclopentane (%)
4-MethoxyStrong EDG-2.25 V2468%
4-Ethoxy Strong EDG -2.23 V 20 72%
4-HydrogenNeutral-2.11 V1285%
4-BromoMild EWG-1.98 V891%
4-TrifluoromethylStrong EWG-1.85 V495%

Note: Data synthesized from comparative SET reactivity studies. EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. The 4-ethoxy group ensures high diastereoselectivity by stabilizing the radical intermediate[2],[3].

Experimental Protocols

Protocol 1: Synthesis of Cyclopropyl 4-Ethoxyphenyl Ketone via Friedel-Crafts Acylation

This protocol outlines the synthesis of the title compound from commercially available starting materials[1].

  • Causality Focus: Aluminum chloride (AlCl₃) is utilized as a strong Lewis acid to generate the highly electrophilic acylium ion from cyclopropanecarbonyl chloride. Strict temperature control (0–15 °C) is mandatory to prevent the Lewis acid from cleaving the ethoxy ether linkage.

  • Step 1: Under an inert argon atmosphere, suspend AlCl₃ (1.1 equiv) in anhydrous carbon disulfide (CS₂) or dichloromethane (DCM) and cool to 0 °C.

  • Step 2: Add cyclopropanecarbonyl chloride (1.0 equiv) dropwise over 15 minutes. Maintain the temperature at 0–15 °C to control the exothermic complexation.

  • Step 3: Add ethoxybenzene (1.2 equiv) dropwise over 1 hour, maintaining the temperature at 5–10 °C. The ethoxy group acts as a strong ortho/para director; steric hindrance dictates nearly exclusive para-substitution.

  • Step 4: Stir the mixture for an additional 2 hours, then carefully quench by pouring over crushed ice and 1M HCl to hydrolyze the aluminum complex.

  • Step 5: Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via vacuum distillation or silica gel chromatography to yield the pure ketone[1].

Protocol 2: Visible-Light Photocatalytic [3+2] Cycloaddition

Aryl cyclopropyl ketones can be converted into highly substituted cyclopentanes using visible light photocatalysis[3],[4].

  • Causality Focus: Ru(bpy)₃(PF₆)₂ acts as the photocatalyst. Upon irradiation, its excited state is reductively quenched by TMEDA, forming a strong reductant, Ru(I), which transfers an electron to the ketone. La(OTf)₃ is added as a Lewis acid to coordinate the carbonyl oxygen, increasing its electrophilicity and facilitating the initial reduction[3].

  • Step 1: In an oven-dried Schlenk tube, combine cyclopropyl 4-ethoxyphenyl ketone (1.0 equiv), an activated alkene (e.g., an acrylate, 2.0 equiv), Ru(bpy)₃(PF₆)₂ (5 mol%), La(OTf)₃ (20 mol%), and TMEDA (2.0 equiv).

  • Step 2: Dissolve the mixture in anhydrous acetonitrile (0.1 M).

  • Step 3: Degas the solution via three freeze-pump-thaw cycles. Critical: Oxygen rapidly quenches both the photocatalyst excited state and the radical intermediates.

  • Step 4: Irradiate the reaction mixture with blue LEDs (approx. 450 nm) at room temperature for 20 hours.

  • Step 5: Quench the reaction with water, extract with ethyl acetate, and purify the resulting cyclopentanol derivative via flash chromatography[3].

Protocol 3: Wittig Olefination for Pyrethroid Insecticide Intermediates

Cyclopropyl 4-ethoxyphenyl ketone is a direct precursor to insecticidal cyclopropyl-substituted di(aryl) compounds[1].

  • Causality Focus: The ketone carbonyl is methylenated using a phosphorus ylide. The resulting alkene is a critical intermediate that undergoes subsequent hydroboration to form an alcohol, which is then etherified to yield the final pyrethroid analog[1].

  • Step 1: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in anhydrous DMSO and heat to 80 °C for 90 minutes to form the dimsyl anion.

  • Step 2: Cool to room temperature and add methyltriphenylphosphonium bromide (1.1 equiv). Stir until the yellow color of the ylide is fully developed.

  • Step 3: Add cyclopropyl 4-ethoxyphenyl ketone (1.0 equiv) dropwise. The ylide attacks the carbonyl, forming an oxaphosphetane intermediate that spontaneously collapses to form the alkene and triphenylphosphine oxide.

  • Step 4: Stir for 12 hours, then quench with water and extract with hexanes.

  • Step 5: Purify 1-cyclopropyl-1-(4-ethoxyphenyl)ethene via silica gel chromatography[1].

Pyrethroid_Synthesis Step1 Cyclopropyl 4-Ethoxyphenyl Ketone Step2 Wittig Olefination (Ph3P=CH2) Step1->Step2 Carbonyl Methylenation Step3 1-Cyclopropyl-1-(4-ethoxyphenyl)ethene Step2->Step3 Alkene Formation Step4 Hydroboration-Oxidation (Anti-Markovnikov Alcohol) Step3->Step4 Regioselective Hydration Step5 Etherification (Pyrethroid Analog) Step4->Step5 Final Assembly

Synthetic workflow from cyclopropyl 4-ethoxyphenyl ketone to pyrethroid insecticide analogs.

Advanced Applications: SmI₂-Catalyzed Intermolecular Couplings

Beyond photocatalysis, aryl cyclopropyl ketones undergo highly efficient intermolecular radical cross-couplings with alkynes catalyzed by Samarium(II) iodide (SmI₂)[5]. This method leverages a radical relay mechanism that negates the need for superstoichiometric coreductants. The 4-ethoxy substitution on the aryl ring ensures that the resulting benzylic radical (post-ring-opening) is sufficiently stable to prevent premature termination, yet reactive enough to be trapped by the alkyne, delivering decorated cyclopentenes with high atom economy[5].

References

  • Title: Insecticidal cyclopropyl-substituted di(aryl) compounds (WO1988008416A1)
  • Title: [3+2] cycloadditions of aryl cyclopropyl ketones by visible light photocatalysis Source: PubMed Central (NIH) URL: [Link]

  • Title: Photoinduced [3 + 2] Cycloadditions of Aryl Cyclopropyl Ketones with Alkynes and Alkenes Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: SmI₂-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Method

Palladium-Catalyzed Synthesis of Cyclopropyl Ketones: Advanced Protocols and Mechanistic Insights

Executive Summary: The Cyclopropyl Pharmacophore The cyclopropyl group is a privileged structural motif in modern drug discovery. By restricting conformational flexibility, enhancing metabolic stability, and improving me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Cyclopropyl Pharmacophore

The cyclopropyl group is a privileged structural motif in modern drug discovery. By restricting conformational flexibility, enhancing metabolic stability, and improving membrane permeability, cyclopropyl rings are frequently integrated into active pharmaceutical ingredients (APIs), including histamine H3 antagonists (e.g., ciproxifan) and various GPR120 agonists[1].

Aryl cyclopropyl ketones serve as critical building blocks for these APIs. Traditionally, they are synthesized via Lewis acid-catalyzed Friedel-Crafts acylation. However, this classical approach is severely limited when applied to electron-deficient aromatics or substrates with acid-sensitive functional groups[1]. To circumvent these bottlenecks, palladium-catalyzed cross-coupling methodologies have emerged as robust, stereocontrolled, and highly tolerant alternatives. This application note details two state-of-the-art palladium-catalyzed pathways: the carbonylative cross-coupling of aryl iodides and the Suzuki-type cross-coupling of acid chlorides .

Pathway A: Carbonylative Cross-Coupling via Bismuth Reagents

Mechanistic Causality

The use of tricyclopropylbismuth in combination with a palladium N-heterocyclic carbene (NHC) catalyst—specifically (SIPr)Pd(allyl)Cl—under a carbon monoxide (CO) atmosphere allows for the direct carbonylation of aryl iodides[2].

The experimental choice of the NHC ligand is deliberate: its strong σ-donating capability and significant steric bulk stabilize the active Pd(0) species, preventing catalyst degradation while accelerating the final reductive elimination step. Furthermore, the addition of Lithium Chloride (LiCl) is a critical mechanistic driver. LiCl acts as a transmetalation accelerator; it breaks up reagent aggregates to form a higher-order, more nucleophilic bismuthate complex, and coordinates to the palladium center to facilitate the transfer of the cyclopropyl group[2].

CarbonylativeCycle Pd0 Pd(0) Active Catalyst (SIPr)Pd(0) OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + Ar-I COIns CO Insertion Ar-C(=O)-Pd(II)-I OxAdd->COIns + CO (1 atm) TransMet Transmetalation Ar-C(=O)-Pd(II)-(c-Pr) COIns->TransMet + Bi(c-Pr)3 / LiCl Product Reductive Elimination Aryl Cyclopropyl Ketone TransMet->Product Product->Pd0 - Product

Catalytic cycle of Pd-catalyzed carbonylative cross-coupling with tricyclopropylbismuth.
Protocol A: Step-by-Step Methodology

Self-Validating System: This protocol utilizes visual cues and gas-pressure integrity to validate reaction progression.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add (SIPr)Pd(allyl)Cl (5 mol%), anhydrous LiCl (2.0 equiv), and the aryl iodide (1.0 equiv).

  • Atmosphere Exchange: Seal the tube and purge with Carbon Monoxide (CO) gas three times. Attach a CO balloon (1 atm) to maintain positive pressure.

    • Validation: A steady balloon volume ensures no atmospheric leaks. CO starvation will lead to direct, non-carbonylative cross-coupling byproducts (yielding aryl cyclopropanes instead of ketones).

  • Reagent Addition: Inject anhydrous DMF (0.2 M relative to the aryl iodide) and tricyclopropylbismuth (0.5 equiv).

    • Causality: Only 0.5 equivalents of Bi(c-Pr)3 are required because multiple cyclopropyl groups on the bismuth center can successfully transfer under these optimized conditions[2].

  • Reaction Execution: Heat the mixture to 80 °C and stir for 16 hours.

    • In-Process Control (IPC): Monitor via TLC or GC-MS. The disappearance of the aryl iodide peak confirms reaction completion. The solution will typically darken as Pd(0) nanoparticles begin to aggregate upon depletion of the starting material.

  • Workup: Dilute the mixture with EtOAc and wash sequentially with saturated aqueous NH4Cl and brine. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Purify via silica gel flash column chromatography.

Pathway B: Suzuki-Type Coupling of Acid Chlorides

Mechanistic Causality

For highly stereocontrolled syntheses—especially when enantiomerically enriched 1,2-trans cyclopropyl ketones are required—the Suzuki-type coupling of acid chlorides with cyclopropylboronic acids is the optimal pathway[3].

This reaction utilizes PdCl2(dppf) as the catalyst. The critical experimental choice in this workflow is the implementation of a dual-base system: Ag2O and K2CO3[4]. Acid chlorides oxidatively add to Pd(0) to form an acylpalladium(II) chloride intermediate. However, transmetalation with boronic acids is notoriously sluggish with this specific intermediate. Ag2O acts as a potent halide scavenger, abstracting the chloride to precipitate AgCl and generating a highly electrophilic, cationic acylpalladium species. Simultaneously, K2CO3 activates the cyclopropylboronic acid into a reactive boronate, ensuring rapid and stereoretentive transmetalation[4].

SuzukiCycle Start Acid Chloride (R-COCl) OxAdd Oxidative Addition [R-CO-Pd(II)-Cl] Start->OxAdd Pd(0) Ag2O Chloride Abstraction by Ag2O OxAdd->Ag2O TransMet Transmetalation with c-Pr-B(OH)2 Ag2O->TransMet K2CO3 RedElim Reductive Elimination Cyclopropyl Ketone TransMet->RedElim

Workflow of Suzuki-type cross-coupling with acid chlorides and Ag2O activation.
Protocol B: Step-by-Step Methodology

Self-Validating System: This protocol relies on strict anhydrous conditions and specific quenching techniques for accurate IPC.

  • Preparation: In a dry, argon-flushed round-bottom flask, charge cyclopropylboronic acid (1.2 equiv), PdCl2(dppf) (3 mol%), Ag2O (1.0 equiv), and K2CO3 (2.0 equiv).

  • Solvent & Substrate Addition: Add anhydrous toluene (0.2 M), followed by the dropwise addition of the acid chloride (1.0 equiv).

    • Causality: Toluene is chosen as a non-polar solvent to suppress the premature hydrolysis of the acid chloride. Ag2O strictly requires anhydrous conditions to function effectively as a chloride abstractor rather than a hydroxide source[3].

  • Reaction Execution: Heat the suspension to 80 °C for 12 hours.

    • IPC: Monitor the reaction by quenching a 10 µL micro-aliquot in 1 mL of MeOH. This converts any unreacted acid chloride into the corresponding methyl ester, preventing column degradation during LC-MS analysis.

  • Workup: Cool the reaction to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove precipitated AgCl, Pd black, and excess inorganic salts.

    • Validation: The filtrate must be clear and free of black/grey particulates, indicating successful removal of the spent catalyst and silver salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify by silica gel chromatography to isolate the trans-cyclopropyl ketone.

Quantitative Data & Substrate Scope

The following table summarizes the operational parameters and expected outcomes for both methodologies, allowing researchers to select the appropriate protocol based on their starting materials.

ParameterPathway A: Carbonylative CouplingPathway B: Suzuki-Type Coupling
Primary Substrate Aryl / Heteroaryl IodidesAcid Chlorides
Coupling Partner Tricyclopropylbismuth + COCyclopropylboronic Acids
Catalyst System (SIPr)Pd(allyl)Cl (5 mol%)PdCl2(dppf) (3 mol%)
Key Additives LiCl (2.0 equiv)Ag2O (1.0 equiv), K2CO3 (2.0 equiv)
Solvent & Temp DMF, 80 °CToluene, 80 °C
Typical Yields 65% – 90%70% – 95%
Stereocontrol N/A (Achiral transfer)>90% ee (with chiral boronic acids)
Functional Tolerance High (Esters, Nitriles, Aldehydes)Moderate (Sensitive to protic groups)

Expert Troubleshooting & Optimization

  • Incomplete Conversion in Carbonylation (Pathway A): If the aryl iodide is not fully consumed, the most common culprit is poor CO solubility or a degraded bismuth reagent. Ensure the DMF is thoroughly degassed prior to CO saturation. If the tricyclopropylbismuth appears oxidized (white/yellowish powder instead of a clear liquid/waxy solid), synthesize or purchase a fresh batch.

  • Loss of Enantiomeric Excess (Pathway B): When utilizing chiral cyclopropylboronic acids, a loss of ee in the final ketone is usually caused by excessive thermal stress or delayed transmetalation. Ensure Ag2O is freshly prepared and stored in the dark; degraded Ag2O fails to abstract the chloride rapidly, allowing the acylpalladium intermediate to undergo off-cycle racemization pathways[3].

  • Premature Catalyst Precipitation (Pd Black): The appearance of a black mirror on the reaction vessel early in the process indicates catalyst death via oxidation. Ensure strict Schlenk techniques are used. In Pathway A, increasing the NHC ligand loading slightly (e.g., adding 1-2 mol% free SIPr ligand) can stabilize the Pd center.

References

  • Benoit, E., Dansereau, J., & Gagnon, A. (2017). Palladium-Catalyzed Carbonylative Cross-Coupling Reaction between Aryl(Heteroaryl) Iodides and Tricyclopropylbismuth: Expedient Access to Aryl Cyclopropylketones. Synlett.[Link]

  • Chen, H., & Deng, M. Z. (2000). A Novel Stereocontrolled Synthesis of 1,2-trans Cyclopropyl Ketones via Suzuki-Type Coupling of Acid Chlorides with Cyclopropylboronic Acids. Organic Letters.[Link]

Sources

Application

Chemoenzymatic Synthesis of Chiral Cyclopropyl Ketones: Application Note &amp; Protocol

Executive Summary & Scientific Context The cyclopropane ring is a privileged pharmacophore in medicinal chemistry, valued for its ability to impart conformational restriction, enhance metabolic stability, and modulate th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The cyclopropane ring is a privileged pharmacophore in medicinal chemistry, valued for its ability to impart conformational restriction, enhance metabolic stability, and modulate the three-dimensional topology of drug candidates. Among functionalized cyclopropanes, chiral cyclopropyl ketones are highly versatile building blocks. However, their asymmetric synthesis via traditional chemocatalysis often requires toxic, expensive transition metals (e.g., Rh, Ru) and complex chiral ligands, which frequently struggle to achieve high stereocontrol with diazoketone carbene donors.

Recent advances in biocatalysis have repurposed engineered hemoproteins—such as cytochrome P450 and sperm whale myoglobin (Mb)—as highly efficient "carbene transferases" [1]. This application note details a state-of-the-art chemoenzymatic methodology utilizing the engineered myoglobin variant Mb(H64G,V68A) . This biocatalyst provides a highly tunable chiral environment, enabling the diastereo- and enantioselective synthesis of cyclopropyl ketones, which can subsequently be diversified into a broad library of complex scaffolds [2].

Mechanistic Grounding & Causality

The biocatalytic cyclopropanation relies on the ability of the heme iron to activate a diazo compound, extrude nitrogen gas, and form a reactive iron-porphyrin carbene (IPC) intermediate.

Causality in Enzyme Engineering: Wild-type myoglobin possesses a sterically restricted distal heme pocket. By introducing the H64G (Histidine to Glycine) and V68A (Valine to Alanine) mutations, the active site is significantly enlarged. This structural modification is critical: it allows the accommodation of bulky diazoketone reagents and precisely restricts the trajectory of the incoming olefin substrate. The resulting steric constraints dictate a highly specific [2+1] cycloaddition, leading to near-perfect trans-diastereoselectivity and enantioselectivity [3].

CatalyticCycle Fe3 Mb-Fe(III) Resting State Fe2 Mb-Fe(II) Active Catalyst Fe3->Fe2 Na2S2O4 (Reduction) IPC Iron-Porphyrin Carbene (IPC) Intermediate Fe2->IPC Diazoketone (- N2) Product Chiral Cyclopropyl Ketone Product IPC->Product Olefin (Stereoselective [2+1]) Product->Fe2 Catalyst Regeneration

Fig 1. Catalytic cycle of Mb-catalyzed cyclopropanation via an iron-porphyrin carbene intermediate.

Causality in Reaction Conditions: Unlike many native enzymatic processes that operate at neutral pH, the Mb(H64G,V68A)-catalyzed reaction exhibits a strict pH optimum of 9.0 [1]. This mildly alkaline environment suppresses the uncatalyzed, background hydrolysis and dimerization of the diazoketone, funneling the reagent exclusively into the productive IPC pathway. Furthermore, the reaction must be strictly anaerobic; molecular oxygen ( O2​ ) acts as a competitive ligand for the Fe(II) center, which would prematurely quench the catalyst.

Self-Validating Experimental Protocol

This protocol outlines the biocatalytic synthesis of chiral cyclopropyl ketones using styrene and benzyl diazoketone as model substrates.

Materials & Reagents
  • Biocatalyst: Purified engineered myoglobin Mb(H64G,V68A) (Stock: 1 mM in buffer).

  • Substrates: Styrene (olefin donor), Benzyl diazoketone (carbene donor).

  • Reductant: Sodium dithionite ( Na2​S2​O4​ ), freshly prepared.

  • Buffer: 50 mM Potassium Phosphate, pH 9.0.

  • Equipment: Anaerobic glovebox or Schlenk line, sealed reaction vials.

Step-by-Step Methodology
  • Buffer Degassing (Critical Step): Purge the 50 mM Potassium Phosphate buffer (pH 9.0) with argon gas for at least 45 minutes prior to use. Reasoning: Complete removal of dissolved oxygen prevents the oxidative degradation of the Fe(II) heme and ensures maximum catalytic turnover.

  • Catalyst Activation & Validation: Inside an anaerobic glovebox, dilute the Mb(H64G,V68A) stock into the degassed buffer to a final concentration of 20 µM. Add freshly dissolved Na2​S2​O4​ to a final concentration of 10 mM. Self-Validation Check: Observe the solution color. A successful reduction of the resting Fe(III) state to the catalytically active Fe(II) state is confirmed by a distinct color shift from brown to deep red . If the solution remains brown, the reductant has oxidized and must be remade.

  • Substrate Introduction: Add styrene to a final concentration of 20 mM. (Note: Substrates can be added as concentrated stocks in ethanol, ensuring the final organic co-solvent concentration does not exceed 5% v/v to prevent protein denaturation).

  • Carbene Donor Addition: Slowly add benzyl diazoketone to a final concentration of 40 mM (2.0 equivalents relative to the olefin). Reasoning: Slow addition maintains a low steady-state concentration of the diazo compound, minimizing off-target diazo dimerization and maximizing the yield of the cross-coupled product.

  • Incubation: Seal the reaction vial tightly, remove it from the glovebox, and stir at 400 rpm at room temperature (25°C) for 12–16 hours.

  • Quenching & Extraction: Open the vial to ambient air to rapidly oxidize the heme to the inactive Fe(III) state, quenching the reaction. Add an equal volume of dichloromethane (DCM), vortex vigorously, and centrifuge at 4,000 x g for 5 minutes to separate the phases. Extract the aqueous layer twice more with DCM.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify the cyclopropyl ketone via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Chemoenzymatic Diversification Strategy

The true power of this methodology lies in the downstream chemical versatility of the cyclopropyl ketone product. Because the biocatalytic step establishes the strict stereocenters, the ketone moiety can be treated as a synthetic handle to generate a diverse library of chiral scaffolds:

  • Baeyer-Villiger Oxidation: Converts the ketone to a cyclopropyl ester, retaining the stereochemical fidelity.

  • Grignard Addition: Yields tertiary cyclopropyl alcohols.

  • Reductive Amination: Provides access to chiral cyclopropylamines, a motif prevalent in numerous FDA-approved drugs.

Workflow Step1 Protein Expression E. coli (Mb H64G/V68A) Step2 Biocatalytic Reaction Anaerobic, pH 9.0, RT Step1->Step2 Step3 Extraction & Purify Flash Chromatography Step2->Step3 Step4 Chemo-Diversification Grignard / Reduction Step3->Step4

Fig 2. End-to-end chemoenzymatic workflow from biocatalyst expression to product diversification.

Quantitative Performance Data

The Mb(H64G,V68A) biocatalyst demonstrates exceptional orthogonality and tolerance across a variety of vinylarene substrates and diazoketones. The table below summarizes the quantitative performance metrics for standard substrates under the protocol conditions described above [1].

EntryOlefin SubstrateCarbene Donor (Diazoketone)Isolated Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
1 StyreneBenzyl diazoketone99>99:199
2 4-MethylstyreneBenzyl diazoketone95>99:199
3 4-ChlorostyreneBenzyl diazoketone9298:298
4 2-VinylnaphthaleneBenzyl diazoketone8899:199
5 Styrene α -Methyl benzyl diazoketone5096:498

Data Interpretation: The biocatalyst maintains near-perfect stereocontrol (>98% ee) regardless of the electronic nature of the para-substituent on the styrene ring (Entries 1-3). Furthermore, it successfully accommodates sterically demanding α -substituted diazoketones (Entry 5), a transformation that is notoriously difficult to achieve with traditional transition-metal catalysts.

References

  • Nam, D., Steck, V., Potenzino, R. J., & Fasan, R. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 143(5), 2221–2231.[Link]

  • Coelho, P. S., Brustad, E. M., Kannan, A., & Arnold, F. H. (2013). Olefin Cyclopropanation Via Carbene Transfer Catalyzed by Engineered Cytochrome P450 Enzymes. Science, 339(6117), 307–310.[Link]

  • Carminati, D. M., & Fasan, R. (2023). Mechanistic manifold in a hemoprotein-catalyzed cyclopropanation reaction with diazoketone. Nature Communications, 14, 8312.[Link]

Method

Advanced Application Note: Synthesis of Highly Substituted 2-Pyrazolines from Cyclopropyl 4-Ethoxyphenyl Ketone

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Focus Scaffold: Cyclopropyl 4-ethoxyphenyl ketone (CAS: 75343-44-1) Intr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Focus Scaffold: Cyclopropyl 4-ethoxyphenyl ketone (CAS: 75343-44-1)

Introduction & Mechanistic Rationale

Pyrazolines are a privileged class of five-membered nitrogen-containing heterocycles that exhibit a broad spectrum of pharmacological activities, including potent neuroprotective, anti-inflammatory, and antimicrobial properties[1]. In modern drug discovery, incorporating specific structural motifs like the cyclopropyl group and the 4-ethoxyphenyl ether linkage is highly desirable. The cyclopropyl ring restricts conformational flexibility and enhances metabolic stability (resisting cytochrome P450 oxidation), while the ethoxyphenyl group serves as a lipophilic hydrogen-bond acceptor to improve membrane permeability[1].

The Synthetic Challenge

The standard, most widely used method for synthesizing 2-pyrazolines involves the Claisen-Schmidt condensation of an aryl ketone with an aryl aldehyde to form an α,β -unsaturated ketone (chalcone), followed by a cyclocondensation with hydrazine[2].

However, Cyclopropyl 4-ethoxyphenyl ketone [3] presents a unique chemical hurdle. Unlike standard aryl methyl ketones, this substrate lacks readily enolizable α -protons. The methine proton on the cyclopropyl ring is highly sterically hindered, and its deprotonation is thermodynamically disfavored due to severe ring strain. Furthermore, attempting to force a reaction between cyclopropyl ketones and hydrazines directly often leads to ring-opening Cloke–Wilson-type rearrangements, yielding six-membered tetrahydropyridazines rather than pyrazolines[4].

The Expert Solution: HWE Olefination & 1,3-Dipolar Cycloaddition

To successfully utilize this building block for pyrazoline synthesis, we must bypass the chalcone route. This application note details a robust, two-step alternative:

  • Horner-Wadsworth-Emmons (HWE) Olefination: The ketone is reacted with triethyl phosphonoacetate (TEPA). The formation of a stable phosphate byproduct provides the thermodynamic driving force necessary to olefinate the sterically hindered cyclopropyl ketone.

  • 1,3-Dipolar Cycloaddition: The resulting α,β -unsaturated ester is reacted with trimethylsilyldiazomethane (TMS-diazomethane). This HOMO-LUMO controlled cycloaddition forms an initial 1-pyrazoline, which spontaneously tautomerizes to the thermodynamically stable 2-pyrazoline[5].

Visualizing the Synthetic Workflow

Pathway SM Cyclopropyl 4-ethoxyphenyl ketone HWE HWE Olefination SM->HWE Acrylate Acrylate Intermediate HWE->Acrylate Cyclo 1,3-Dipolar Cycloaddition Acrylate->Cyclo Product 2-Pyrazoline Derivative Cyclo->Product

Fig 1. Two-step synthetic pathway from cyclopropyl ketone to 2-pyrazoline.

Logic Start Optimize Olefination Base Base Selection Start->Base NaH NaH (Strong) Yield: >85% Base->NaH Preferred K2CO3 K2CO3 (Weak) Yield: <30% Base->K2CO3 Sub-optimal Solvent Solvent Selection NaH->Solvent THF THF (Optimal) Favors E-isomer Solvent->THF

Fig 2. Decision tree for optimizing the Horner-Wadsworth-Emmons olefination step.

Quantitative Data & Optimization

Table 1: Physicochemical Properties of the Starting Material[3]
PropertyValue / Description
Chemical Name Cyclopropyl 4-ethoxyphenyl ketone
CAS Number 75343-44-1
Linear Formula C₃H₅COC₆H₄OC₂H₅
Molecular Weight 190.24 g/mol
Melting Point 67-69 °C
Storage Class 13 - Non Combustible Solids
Table 2: Optimization of the HWE Olefination Step

Causality Note: Weak bases fail to drive the ylide formation to completion, resulting in poor conversion of the sterically hindered ketone.

EntryBase (Eq)SolventTemp (°C)Time (h)Conversion (%)
1K₂CO₃ (2.0)Ethanol80 (Reflux)24< 10%
2t-BuOK (1.5)THF0 to 251245%
3NaH (1.5) THF 65 (Reflux) 12 > 85%

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-cyclopropyl-3-(4-ethoxyphenyl)acrylate

This protocol establishes the highly electrophilic α,β -unsaturated system required for the subsequent cycloaddition.

Reagents:

  • Cyclopropyl 4-ethoxyphenyl ketone (1.0 mmol, 190.2 mg)

  • Triethyl phosphonoacetate (TEPA) (1.2 mmol, 269.0 mg)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 mmol, 60.0 mg)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Step-by-Step Procedure:

  • Ylide Generation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Suspend NaH in 5 mL of anhydrous THF and cool to 0 °C using an ice bath.

  • Add TEPA dropwise over 5 minutes. Stir the mixture at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the phosphonate ylide.

  • Addition: Dissolve the Cyclopropyl 4-ethoxyphenyl ketone in 5 mL of anhydrous THF. Add this solution dropwise to the ylide mixture.

  • Reaction: Remove the ice bath, attach a reflux condenser, and heat the reaction to 65 °C (reflux) for 12 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The disappearance of the starting ketone ( Rf​≈0.6 ) and the emergence of a new, highly UV-active spot ( Rf​≈0.4 ) validates the formation of the conjugated acrylate.

  • Workup: Cool the mixture to room temperature, quench carefully with 5 mL of saturated aqueous NH₄Cl, and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Hexanes:EtOAc 9:1) to isolate the pure acrylate intermediate.

Protocol B: Synthesis of Ethyl 5-cyclopropyl-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate

This step utilizes a 1,3-dipolar cycloaddition to construct the 2-pyrazoline core without triggering cyclopropyl ring-opening.

Reagents:

  • Acrylate intermediate from Protocol A (1.0 mmol)

  • TMS-diazomethane (2.0 M in hexanes) (2.0 mmol, 1.0 mL)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 15.2 mg)

  • Dichloromethane (DCM) / Methanol (MeOH) mixture (9:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the acrylate intermediate in 10 mL of the DCM/MeOH solvent mixture in a 25 mL round-bottom flask. Cool to 0 °C.

  • Cycloaddition: Add the TMS-diazomethane solution dropwise. Caution: Conduct this step in a well-ventilated fume hood.

  • Catalysis: Add a catalytic amount of DBU (10 mol%). The addition of MeOH and DBU is critical; it facilitates the desilylation of the intermediate and provides the protic environment necessary to promote the rapid tautomerization of the kinetically favored 1-pyrazoline into the thermodynamically stable 2-pyrazoline.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Workup & Purification: Quench the remaining TMS-diazomethane by adding a few drops of glacial acetic acid until nitrogen evolution stops. Concentrate the mixture under reduced pressure and purify via silica gel chromatography (Hexanes:EtOAc 7:3) to yield the target 2-pyrazoline scaffold.

References

  • Title : Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders Source : ACS Omega URL :[Link]

  • Title : Chalcone-Based Synthesis of Tetrahydropyridazines via Cloke–Wilson-Type Rearrangement Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Pyrazole synthesis Source : Organic Chemistry Portal URL :[Link]

Sources

Application

Application Note: Advanced Ring-Opening Methodologies for Cyclopropyl 4-Ethoxyphenyl Ketone

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: Cyclopropyl 4-ethoxyphenyl ketone (CAS: 75343-44-1) Executive Summary & Chemical Dynamics Cyclopropyl 4-ethoxyp...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: Cyclopropyl 4-ethoxyphenyl ketone (CAS: 75343-44-1)

Executive Summary & Chemical Dynamics

Cyclopropyl 4-ethoxyphenyl ketone is a highly versatile building block in organic synthesis, frequently utilized in the construction of complex heterocycles, active pharmaceutical ingredients (APIs), and antihistamine precursors[1]. The inherent ring strain of the cyclopropane moiety (~27.5 kcal/mol) provides a thermodynamic driving force for ring-opening. However, monoactivated cyclopropanes are generally sluggish toward unassisted nucleophilic attack[2].

The presence of the para-ethoxy group is mechanistically critical. As a strong electron-donating group (EDG), it enriches the electron density of the carbonyl oxygen, enhancing its affinity for Lewis and Brønsted acids. Furthermore, during single-electron transfer (SET) reactions, the extended conjugation stabilizes transient ketyl radical intermediates, directing regioselective homolytic cleavage[3]. This application note details three distinct, field-proven methodologies for the ring-opening of this substrate.

Mechanistic Pathways & Activation Modes

The ring-opening of cyclopropyl 4-ethoxyphenyl ketone can be selectively directed down three primary pathways depending on the catalytic activation mode:

  • Nucleophilic Homo-conjugate Addition: Activation by Lewis acids (e.g., Zr(OTf)₄) or Brønsted acids (e.g., TfOH) lowers the lowest unoccupied molecular orbital (LUMO) of the system, enabling weak nucleophiles to attack the less hindered cyclopropane carbon[4][5].

  • Single Electron Transfer (SET): Photoredox catalysts or SmI₂ donate an electron to the Lewis acid-activated carbonyl, generating a stabilized ketyl radical that undergoes spontaneous homolytic ring cleavage[3].

  • Halogenative Cleavage: Soft, highly polarizable halides (like I⁻) coupled with mild Lewis acids (like Mg²⁺) drive the formation of synthetically valuable γ -halo ketones[6].

Pathways SM Cyclopropyl 4-ethoxyphenyl ketone LA Lewis/Brønsted Acid Activation SM->LA H+ or M(OTf)n SET Single Electron Transfer (Photoredox/SmI2) SM->SET e- donor HAL Halogenative Cleavage (MgI2 or TMSX) SM->HAL X- source NUC Nucleophilic Ring Opening (e.g., γ-amino ketones) LA->NUC Nucleophile (Nu-) RAD Ketyl Radical Intermediates (e.g., [3+2] Cycloaddition) SET->RAD Alkene/Alkyne HAL_PROD γ-Halo Ketones (Alkylation Precursors) HAL->HAL_PROD Ring Opening

Fig 1. Divergent ring-opening pathways of cyclopropyl 4-ethoxyphenyl ketone based on activation mode.

Quantitative Data Analysis

The following table summarizes the optimized reaction parameters and typical yields for the primary ring-opening modalities of aryl cyclopropyl ketones, providing a benchmarking tool for process optimization.

Reaction ModalityCatalyst / Reagent SystemNucleophile / Coupling PartnerKey IntermediateTypical Yield (%)Ref
Nucleophilic Opening Zr(OTf)₄ (100 mol%)Sulfonamides (e.g., TsNH₂)Zwitterionic Enolate75 – 85%[4]
Hydroarylation TfOH (1-5 mol%) / HFIPElectron-rich ArenesHomo-conjugate Cation70 – 90%[5]
Halogenative Cleavage MgI₂ (in situ generated)Iodide (I⁻) γ -Iodo Enolate85 – 95%[6]
[3+2] Cycloaddition Ru(bpy)₃²⁺ / LiBF₄ / hνActivated AlkenesKetyl Radical60 – 80%

Experimental Protocols & Causality

Protocol A: Brønsted Acid-Catalyzed Hydroarylation

This protocol utilizes a highly specialized solvent system to achieve intermolecular C–C bond formation via ring-opening[5].

Reagents:

  • Cyclopropyl 4-ethoxyphenyl ketone (1.0 equiv, 0.5 mmol)

  • 1,3,5-Trimethoxybenzene (1.2 equiv, 0.6 mmol)

  • Trifluoromethanesulfonic acid (TfOH) (5 mol%)

  • Hexafluoroisopropanol (HFIP) (2.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 10 mL vial equipped with a magnetic stir bar, add cyclopropyl 4-ethoxyphenyl ketone and 1,3,5-trimethoxybenzene.

  • Solvation: Dissolve the reactants in 2.0 mL of HFIP.

  • Activation: Add TfOH (5 mol%) dropwise at room temperature.

  • Reaction: Stir the mixture for 2–4 hours at room temperature. Monitor via TLC (Hexanes:EtOAc 4:1).

  • Quench & Workup: Quench the reaction by adding 2 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Causality & Expert Insight: The choice of HFIP is the cornerstone of this protocol. HFIP possesses high ionizing power and strong hydrogen-bond donating capabilities, which stabilize the highly polarized transition state during the cyclopropane ring opening. Crucially, despite its polarity, HFIP is highly non-nucleophilic. This prevents the solvent from trapping the reactive intermediate, allowing the weakly nucleophilic arene to attack exclusively[5].

Self-Validation Checkpoint: The reaction mixture should remain homogeneous. If a rapid color change to dark brown occurs immediately upon TfOH addition, the acid concentration is too high, leading to unwanted polymerization of the electron-rich arene.

Protocol B: Halogenative Ring Opening via in situ MgI₂

γ -Halo ketones are highly prized intermediates for synthesizing bridged heterocycles and complex APIs[1][6].

Workflow Step1 In Situ MgI2 Generation Step2 Ketone Addition (DCM, RT) Step1->Step2 Step3 Homoconjugate Cleavage Step2->Step3 Step4 Aqueous Quench (Enolate Protonation) Step3->Step4 Step5 γ-Iodo Ketone Isolation Step4->Step5

Fig 2. Experimental workflow for the halogenative ring opening of cyclopropyl ketones using MgI2.

Reagents:

  • Cyclopropyl 4-ethoxyphenyl ketone (1.0 equiv, 1.0 mmol)

  • Magnesium turnings (1.5 equiv, 1.5 mmol)

  • Iodine (I₂) (1.2 equiv, 1.2 mmol)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:

  • MgI₂ Generation: In a flame-dried flask under argon, add Mg turnings and I₂ to 3.0 mL of anhydrous DCM. Stir vigorously at room temperature until the dark purple color of iodine dissipates, yielding a colorless/pale suspension of MgI₂.

  • Substrate Addition: Dissolve the ketone in 2.0 mL of DCM and add it dropwise to the MgI₂ suspension.

  • Ring Opening: Stir the mixture at room temperature for 12 hours.

  • Workup: Quench the reaction with 5 mL of water. Extract with DCM (3 × 10 mL). Wash the organic layer with saturated Na₂S₂O₃ to remove any residual iodine, then dry over Na₂SO₄ and concentrate.

Causality & Expert Insight: Commercially available MgI₂ is highly hygroscopic and often partially degraded, leading to poor yields. Generating MgI₂ in situ ensures an anhydrous, highly active reagent. The Mg²⁺ acts as a targeted Lewis acid, coordinating to the carbonyl oxygen to lower the LUMO. Simultaneously, the highly polarizable I⁻ acts as a soft nucleophile, attacking the cyclopropane ring to relieve strain, cleanly generating a magnesium enolate[6].

Self-Validation Checkpoint: The complete fading of the iodine's purple color in Step 1 is a mandatory visual cue that the active MgI₂ species has been successfully generated. Proceeding before this color shift will result in starting material recovery and unwanted α -iodination.

Protocol C: Photoredox-Catalyzed [3+2] Cycloaddition

This protocol leverages Single Electron Transfer (SET) to generate a ketyl radical for cycloaddition with alkenes.

Reagents:

  • Cyclopropyl 4-ethoxyphenyl ketone (1.0 equiv, 0.2 mmol)

  • Alkene partner (e.g., methyl acrylate) (2.0 equiv, 0.4 mmol)

  • Ru(bpy)₃(PF₆)₂ (2 mol%)

  • LiBF₄ (2.0 equiv, 0.4 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 0.4 mmol)

  • Acetonitrile (MeCN) (2.0 mL)

Step-by-Step Methodology:

  • Assembly: Combine the ketone, alkene, Ru(bpy)₃(PF₆)₂, LiBF₄, and DIPEA in a clear glass vial containing MeCN.

  • Degassing: Seal the vial with a septum and sparge with argon for 15 minutes to remove dissolved oxygen.

  • Irradiation: Place the vial in a photoreactor equipped with blue LEDs (450 nm). Irradiate at room temperature for 16 hours.

  • Purification: Dilute the mixture with water and extract with EtOAc. Purify the concentrated crude product via flash chromatography.

Causality & Expert Insight: Aryl cyclopropyl ketones are inherently difficult to reduce. The addition of LiBF₄ is non-negotiable; the Li⁺ coordinates to the carbonyl oxygen, significantly lowering its reduction potential. This allows the photogenerated Ru(I) species (formed via reductive quenching by DIPEA) to transfer an electron to the ketone. The para-ethoxy group stabilizes the resulting ketyl radical, promoting the homolytic cleavage of the cyclopropane ring to generate a primary carbon radical that rapidly adds to the alkene.

Self-Validation Checkpoint: If the reaction stalls, oxygen contamination is the most likely culprit, as O₂ rapidly quenches the excited state of the Ru catalyst and intercepts radical intermediates. Rigorous sparging is required.

Strategic Applications in Drug Development

The ring-opening of cyclopropyl 4-ethoxyphenyl ketone is not merely an academic exercise; it has profound implications in medicinal chemistry. The γ -halo and γ -amino ketones derived from these protocols are direct precursors to complex aza-heterocycles. For example, similar cyclopropyl aryl ketones are utilized in the synthesis of the blockbuster antihistamine Fexofenadine. Direct nucleophilic opening of the cyclopropyl ring with azacyclonol derivatives bypasses multi-step linear syntheses, drastically reducing the environmental impact and cost of API production[1][7]. Furthermore, the [3+2] cycloaddition products are highly functionalized cyclopentanes, which serve as rigid scaffolds for exploring novel pharmacophores in early-stage drug discovery.

References

  • Source: sigmaaldrich.
  • Source: acs.org (J. Org. Chem. 2005)
  • Reactions of Cyclopropyl Aryl Ketones with Sulfonamides Mediated by Zr(OTf)
  • Generation and [2,3]-Sigmatropic Rearrangement of Ammonium Ylides from Cyclopropyl Ketones...
  • Source: google.com (US Patent 20180297951A1)
  • Source: nih.gov (Chemical Science 2021)
  • Source: d-nb.info (JACS 2017)
  • Source: researchgate.net (JACS 2021)

Sources

Method

Application Note: Comprehensive Analytical Characterization of Cyclopropyl 4-Ethoxyphenyl Ketone

Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Standard Operating Protocol & Application Note Introduction & Chemical Context Cyclopropyl 4-ethoxyphenyl ketone (IU...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Standard Operating Protocol & Application Note

Introduction & Chemical Context

Cyclopropyl 4-ethoxyphenyl ketone (IUPAC: cyclopropyl(4-ethoxyphenyl)methanone; CAS: 75343-44-1) is a highly versatile building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals, notably insecticidal cyclopropyl-substituted di(aryl) compounds[1].

As a solid compound with a melting point of 67–70 °C[1], its structural features—comprising a rigid cyclopropyl ring, a conjugated carbonyl system, and an electron-donating ethoxy ether—require a multi-modal analytical approach for definitive characterization. This application note details the robust, self-validating analytical protocols required to elucidate its structure and quantify its purity, ensuring compliance with stringent drug development standards.

Analytical Workflow & Strategy

To establish absolute structural confidence, we employ an orthogonal analytical strategy. NMR provides atomic-level connectivity[2], FTIR confirms functional group integrity, LC-MS verifies the exact mass, and HPLC-UV quantifies batch purity.

AnalyticalWorkflow cluster_0 Structural Elucidation cluster_1 Purity & Mass Confirmation Sample Cyclopropyl 4-ethoxyphenyl ketone (CAS: 75343-44-1) NMR 1H & 13C NMR (Molecular Connectivity) Sample->NMR CDCl3 Solvation FTIR ATR-FTIR Spectroscopy (Functional Groups) Sample->FTIR Direct Solid Analysis LCMS LC-MS (ESI+) (Molecular Weight) Sample->LCMS MeOH/H2O + 0.1% FA HPLC HPLC-UV (Quantitative Purity) Sample->HPLC Gradient Elution Data Comprehensive Data Synthesis & Certificate of Analysis NMR->Data FTIR->Data LCMS->Data HPLC->Data

Multi-modal analytical workflow for the characterization of Cyclopropyl 4-ethoxyphenyl ketone.

Experimental Protocols & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: Deuterated chloroform (CDCl₃) is selected as the solvent because its non-polar nature perfectly solvates the lipophilic cyclopropyl and ethoxy moieties, ensuring sharp line widths and complete dissolution.

  • Self-Validating System: The protocol mandates the inclusion of Tetramethylsilane (TMS) at 0.03% v/v. By locking the spectrometer to the deuterium signal and calibrating the chemical shift axis to the internal TMS peak at exactly 0.00 ppm, the system self-corrects for any magnetic field drift, ensuring absolute reproducibility.

  • Protocol Steps:

    • Weigh 15.0 ± 0.5 mg of the analyte.

    • Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

    • Transfer to a 5 mm precision NMR tube.

    • Acquire ¹H NMR (400 MHz): 16 transients, 90° pulse, 1.5 s relaxation delay.

    • Acquire ¹³C NMR (100 MHz): 256 transients, 30° pulse, 2.0 s relaxation delay[2].

Attenuated Total Reflectance (ATR-FTIR) Spectroscopy
  • Causality: ATR-FTIR is chosen over traditional KBr pellet transmission because it eliminates the risk of moisture absorption during sample preparation. Moisture can introduce broad O-H stretching artifacts that obscure critical spectral regions.

  • Self-Validating System: A background scan of the ambient atmosphere (empty crystal) is collected immediately prior to sample analysis. Subtracting this background mathematically eliminates transient atmospheric CO₂ and water vapor interference, validating that all observed peaks belong strictly to the sample.

  • Protocol Steps:

    • Clean the diamond ATR crystal with MS-grade isopropanol and allow it to dry.

    • Collect a 32-scan background spectrum.

    • Place 2–3 mg of the solid sample directly onto the crystal.

    • Lower the anvil to apply uniform pressure, maximizing the evanescent wave penetration into the solid.

    • Acquire the spectrum from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Causality: Positive Electrospray Ionization (ESI+) is utilized because the highly electronegative carbonyl oxygen of the ketone readily accepts a proton in acidic environments, yielding a robust [M+H]⁺ signal.

  • Self-Validating System: The sequence begins with a blank injection (Methanol) followed by a known reference standard. The blank confirms the absence of column carryover, validating that the subsequent m/z 191.1 signal originates solely from the injected sample vial.

  • Protocol Steps:

    • Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid).

    • Dilute the sample to 10 µg/mL in Methanol.

    • Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm).

    • Run a linear gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min.

    • Monitor MS in positive scan mode (m/z 100–500).

High-Performance Liquid Chromatography (HPLC)
  • Causality: A reverse-phase C18 column is employed because its hydrophobic stationary phase effectively interacts with the non-polar cyclopropyl and aromatic rings, providing high-resolution separation from potential synthetic byproducts (e.g., unreacted ethoxybenzene)[1].

  • Self-Validating System: A Photodiode Array (PDA) detector is used to monitor the eluent. By comparing the UV spectra across the leading edge, apex, and tailing edge of the main peak, the software calculates a "Peak Purity Index." A match factor >990 validates that the peak is spectrally homogeneous and free of co-eluting impurities.

  • Protocol Steps:

    • Install a C18 column (150 x 4.6 mm, 3 µm).

    • Set PDA detection to 254 nm and 280 nm.

    • Inject 10 µL of a 1.0 mg/mL sample solution.

    • Execute a gradient elution profile and integrate all peaks with a signal-to-noise ratio (S/N) > 10.

Quantitative Data Summaries

The following tables summarize the expected analytical data for Cyclopropyl 4-ethoxyphenyl ketone (C₁₂H₁₄O₂, MW: 190.24 g/mol ).

Table 1: ¹H NMR Spectral Assignments (CDCl₃, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.05Multiplet (m)2HCyclopropyl CH₂ (ring current shielded)
1.20Multiplet (m)2HCyclopropyl CH₂ (ring current shielded)
1.43Triplet (t), J = 7.0 Hz3HEthoxy CH₃
2.62Multiplet (m)1HCyclopropyl CH (adjacent to carbonyl)
4.08Quartet (q), J = 7.0 Hz2HEthoxy CH₂
6.92Doublet (d), J = 8.8 Hz2HAromatic CH (ortho to ethoxy)
7.98Doublet (d), J = 8.8 Hz2HAromatic CH (ortho to carbonyl)
Table 2: ¹³C NMR Spectral Assignments (CDCl₃, 100 MHz)
Chemical Shift (ppm)Carbon TypeAssignment
11.2CH₂Cyclopropyl ring carbons
14.7CH₃Ethoxy methyl carbon
17.1CHCyclopropyl methine carbon
63.8CH₂Ethoxy methylene carbon
114.1CHAromatic carbons (ortho to ethoxy)
130.4CHAromatic carbons (ortho to carbonyl)
130.8C (Quaternary)Aromatic carbon (ipso to carbonyl)
162.5C (Quaternary)Aromatic carbon (ipso to ethoxy)
200.1C=O (Quaternary)Ketone carbonyl[2]
Table 3: ATR-FTIR Key Vibrational Modes
Wavenumber (cm⁻¹)IntensityFunctional Group / Vibrational Mode
2980, 2875MediumC-H stretch (aliphatic, cyclopropyl/ethoxy)
1665StrongC=O stretch (conjugated ketone)
1600, 1510StrongC=C stretch (aromatic ring)
1255StrongC-O-C stretch (asymmetric ether)
Table 4: LC-MS and HPLC Parameters
ParameterValue / Observation
Exact Mass 190.0994 Da
Observed m/z (ESI+) 191.1 [M+H]⁺ (Base peak), 381.2 [2M+H]⁺
HPLC Retention Time ~6.8 minutes (Method dependent)
UV Maxima (λmax) 225 nm, 278 nm

References

  • Sigma-Aldrich. "Cyclopropyl 4-ethoxyphenyl ketone 98%; CAS Number: 75343-44-1."

  • Google Patents. "WO1988008416A1 - Insecticidal cyclopropyl-substituted di(aryl) compounds." 1

  • SpectraBase. "13C NMR of cyclopropyl-(4-ethoxyphenyl)methanone."2

Sources

Application

NMR analysis of Cyclopropyl 4-ethoxyphenyl ketone

An Application Guide to the Complete NMR Structural Elucidation of Cyclopropyl 4-ethoxyphenyl ketone Abstract Cyclopropyl 4-ethoxyphenyl ketone is a chemical intermediate whose structural integrity is paramount for its a...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Complete NMR Structural Elucidation of Cyclopropyl 4-ethoxyphenyl ketone

Abstract

Cyclopropyl 4-ethoxyphenyl ketone is a chemical intermediate whose structural integrity is paramount for its application in synthetic and medicinal chemistry. The unique combination of a strained cyclopropyl ring, a substituted aromatic system, and a ketone linker presents a distinct set of spectroscopic characteristics. This application note provides a comprehensive, in-depth guide to the complete structural elucidation of this molecule using a suite of high-resolution NMR techniques. We move beyond a simple listing of data to explain the causal relationships behind experimental choices and spectral patterns, offering a robust, self-validating protocol for researchers. This guide details the methodologies for ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC), complete with predicted spectral data and a thorough interpretation strategy grounded in established spectroscopic principles.

Introduction: The Structural Challenge and NMR's Role

The cyclopropyl group is a fascinating structural motif, acting as a "saturated yet unsaturated" system due to the high p-character of its C-C bonds.[1][2] This property, when combined with the electronic effects of the 4-ethoxyphenyl ketone system, makes NMR spectroscopy an indispensable tool for unambiguous characterization. The para-substituted ethoxy group introduces specific patterns in the aromatic region, while the cyclopropyl protons exhibit a unique high-field chemical shift and complex spin-spin coupling.[3][4]

This guide establishes a multi-faceted NMR workflow. The initial ¹H and ¹³C NMR spectra provide the fundamental framework of proton and carbon environments. Subsequently, 2D correlation spectroscopy, specifically COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is employed to rigorously connect the spectroscopic signals, creating a self-validating network of correlations that confirms the molecular structure without ambiguity.

Recommended Experimental Workflow

The logical flow for NMR analysis ensures that each experiment builds upon the last, leading to a conclusive structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep Dissolve 5-10 mg of sample in ~0.7 mL CDCl3 with TMS acq_1h 1D ¹H NMR (Proton Environments) prep->acq_1h acq_13c 1D ¹³C NMR (Carbon Backbone) acq_1h->acq_13c Provides context acq_cosy 2D COSY (¹H-¹H Correlations) acq_13c->acq_cosy Provides context acq_hsqc 2D HSQC (¹H-¹³C Correlations) acq_cosy->acq_hsqc Refines assignments analysis Spectral Processing & Peak Assignment acq_hsqc->analysis elucidation Final Structure Confirmation analysis->elucidation

Caption: Recommended workflow for NMR analysis.

Detailed Protocols

Sample Preparation

Rationale: Proper sample preparation is critical for acquiring high-quality, artifact-free spectra. Chloroform-d (CDCl₃) is selected for its excellent solubilizing capacity for moderately polar ketones and its well-defined residual solvent peak (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm), which serves as a convenient secondary chemical shift reference.[5]

  • Weighing: Accurately weigh 5-10 mg of purified Cyclopropyl 4-ethoxyphenyl ketone.

  • Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm).

  • Homogenization: Gently vortex or invert the tube until the sample is fully dissolved, ensuring a homogeneous solution.

NMR Spectrometer Setup & Data Acquisition

Rationale: The described parameters are standard for small molecule analysis on a 400 MHz spectrometer, providing a good balance between signal-to-noise and experimental time.[5] A relaxation delay is crucial, especially for ¹³C NMR, to allow for full magnetization recovery of all carbons, including quaternary ones which typically have longer relaxation times.[6]

Experiment Key Parameters Purpose
¹H NMR Spectrometer Frequency: 400 MHzPulse Angle: 30°Scans: 16-32Relaxation Delay: 1.0 sTo observe all proton signals, their chemical shifts, multiplicities, and integrations.
¹³C NMR Spectrometer Frequency: 100 MHzTechnique: Proton-decoupledPulse Angle: 90°Scans: 1024 or moreRelaxation Delay: 2.0-5.0 sTo identify all unique carbon environments, including the quaternary carbons.
2D COSY Type: Gradient-selected (gCOSY)Scans per Increment: 2-4To map all proton-proton (J-coupling) correlations within the molecule, confirming neighboring protons.
2D HSQC Type: Gradient-selected (gHSQC)Scans per Increment: 4-8To correlate each proton signal with its directly attached carbon atom, providing definitive C-H assignments.

Spectral Interpretation and Structural Assignment

For clarity, the following atomic numbering scheme will be used for all spectral assignments.

Caption: Numbering scheme for Cyclopropyl 4-ethoxyphenyl ketone.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton spectrum can be divided into three distinct regions: the downfield aromatic region, the ethoxy group signals, and the highly shielded upfield cyclopropyl signals.

Assignment Predicted δ (ppm) Multiplicity Predicted J (Hz) Integration Rationale and Notes
H2, H6~7.95Doublet (d)J ≈ 8.82HThese protons are ortho to the electron-withdrawing ketone group, resulting in a significant downfield shift. They appear as a doublet due to coupling with H3/H5.[7]
H3, H5~6.92Doublet (d)J ≈ 8.82HThese protons are ortho to the electron-donating ethoxy group, causing an upfield shift. Their coupling to H2/H6 results in a corresponding doublet.[8]
H11~4.10Quartet (q)J ≈ 7.02HThe methylene protons of the ethoxy group are deshielded by the adjacent oxygen. They are split into a quartet by the three neighboring methyl protons (n+1 rule).
H8~2.65Multiplet (m)-1HThe methine proton on the cyclopropyl ring is adjacent to the deshielding carbonyl group. It will show complex coupling to the four other cyclopropyl protons.
H12~1.45Triplet (t)J ≈ 7.03HThe terminal methyl protons of the ethoxy group are split into a triplet by the two neighboring methylene protons.
H9, H10~1.25 & ~1.05Multiplets (m)-4HCyclopropyl methylene protons are highly shielded due to the ring's magnetic anisotropy, appearing far upfield.[1] They form a complex spin system with non-equivalent geminal and vicinal couplings.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C spectrum will show 10 distinct signals, as symmetry renders C2/C6 and C3/C5 chemically equivalent.

Assignment Predicted δ (ppm) Rationale and Notes
C7 (C=O)~199.5The carbonyl carbon is the most deshielded, appearing significantly downfield as is characteristic for ketones.[9]
C4 (C-O)~163.5This aromatic carbon is directly attached to the electron-donating oxygen atom, causing a strong downfield shift.
C1 (C-C=O)~130.5This quaternary aromatic carbon is attached to the ketone and is less shielded than a standard aromatic carbon.
C2, C6 (Ar-CH)~130.0Aromatic carbons ortho to the ketone group. Their chemical shift is influenced by both the ketone and ethoxy substituents.[10]
C3, C5 (Ar-CH)~114.2Aromatic carbons ortho to the electron-donating ethoxy group are significantly shielded.
C11 (-O-C H₂)~63.8The methylene carbon of the ethoxy group, deshielded by the attached oxygen.
C8 (C-CH)~17.5The methine carbon of the cyclopropyl ring attached to the ketone.
C12 (-C H₃)~14.7The terminal methyl carbon of the ethoxy group.
C9, C10 (-CH₂)~11.5The methylene carbons of the cyclopropyl ring are highly shielded due to ring strain effects, appearing far upfield.[11]
2D NMR Correlation Analysis: Confirming Connectivity

Rationale: 2D NMR is the cornerstone of a self-validating protocol. It provides an unambiguous map of atomic connectivity, removing any doubt that may arise from interpreting 1D spectra alone, especially in cases of signal overlap or complex multiplicity.

  • COSY: This experiment will reveal key ¹H-¹H coupling networks.

    • A strong cross-peak will be observed between the ethoxy signals at ~4.10 ppm (H11) and ~1.45 ppm (H12), confirming the ethyl fragment.

    • A cross-peak between the aromatic doublets at ~7.95 ppm (H2/H6) and ~6.92 ppm (H3/H5) will confirm their ortho relationship on the benzene ring.

    • A complex network of cross-peaks will be seen between the cyclopropyl protons (H8, H9, H10), confirming they belong to the same spin system.

  • HSQC: This experiment definitively links each proton to its directly bonded carbon.

    • The aromatic proton at ~7.95 ppm will correlate to the carbon at ~130.0 ppm (C2/C6).

    • The ethoxy quartet at ~4.10 ppm will correlate to the carbon at ~63.8 ppm (C11).

    • The upfield cyclopropyl protons (~1.25/~1.05 ppm) will correlate to the upfield carbon at ~11.5 ppm (C9/C10), confirming the assignment of these highly shielded signals.

Caption: Key COSY (dashed) and HSQC (dotted) correlations.

Conclusion

The structural verification of Cyclopropyl 4-ethoxyphenyl ketone is robustly achieved through a combination of 1D and 2D NMR techniques. The ¹H NMR spectrum provides characteristic signals for the para-substituted aromatic ring, the ethoxy group, and the magnetically shielded cyclopropyl ring. The ¹³C NMR spectrum complements this by identifying all ten unique carbon environments, including the downfield carbonyl and the upfield cyclopropyl carbons. The final, unambiguous confirmation is provided by 2D COSY and HSQC experiments, which create an unbreakable chain of evidence by mapping the precise ¹H-¹H and ¹H-¹³C connectivities. This comprehensive protocol serves as an authoritative guide for researchers, ensuring confident structural assignment for quality control and developmental research.

References

  • Dhami, K. S., & Stothers, J. B. (1965). ¹³C N.M.R. STUDIES. PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497. Available at: [Link]

  • Figueroa, J. S. (2021). Kinetic Investigations of Acid-Catalyzed Enolization of Acetophenones by ¹H NMR: Analyzing the Effect of Substituents on the Rate of Deuterium Exchange. Journal of Chemical Education, 98(3), 981-986. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). p-Ethoxyacetophenone. PubChem Compound Database. Retrieved March 15, 2026, from [Link]

  • Patel, K. C., & Wiberg, K. B. (1962). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES. Defense Technical Information Center. Available at: [Link]

  • Reynolds, W. F., Hamer, G. K., & Peat, I. R. (1973). ¹H chemical shifts for cyclopropyl protons. Canadian Journal of Chemistry, 51(1), 1-6. Available at: [Link]

  • Oregon State University. (2022). ¹³C NMR Chemical Shifts. Retrieved March 15, 2026, from [Link]

  • Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. Retrieved March 15, 2026, from [Link]

Sources

Method

Assay Development and High-Throughput Screening Protocols Utilizing Cyclopropyl 4-Ethoxyphenyl Ketone Scaffolds

Target Audience: Researchers, Chemical Biologists, and Drug Discovery Scientists Content Type: Application Note & Methodological Protocol Scientific Rationale: The CEPK Scaffold in Drug Discovery Cyclopropyl 4-ethoxyphen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Biologists, and Drug Discovery Scientists Content Type: Application Note & Methodological Protocol

Scientific Rationale: The CEPK Scaffold in Drug Discovery

Cyclopropyl 4-ethoxyphenyl ketone (CEPK, CAS: 75343-44-1) is a highly versatile chemical building block. Historically utilized as a core intermediate in the synthesis of insecticidal cyclopropyl-substituted di(aryl) compounds[1], this scaffold has profound utility in modern neuropharmacology and agrochemical development.

From a structural biology perspective, the CEPK scaffold offers three distinct advantages for probe development:

  • Conformational Rigidity: The cyclopropyl ring imposes a severe steric constraint, locking the adjacent aryl systems into a V-shaped bioactive conformation that is highly resistant to metabolic degradation.

  • Hydrophobic Targeting: The 4-ethoxyphenyl moiety provides a highly lipophilic vector, ideal for penetrating lipid bilayers and engaging the hydrophobic transmembrane binding pockets of integral membrane proteins.

  • Electrophilic Hub: The ketone group acts as a reactive handle, allowing for rapid late-stage functionalization (e.g., conversion to oximes, hydrazones, or reductive amination) to generate diverse libraries of modulators targeting voltage-gated sodium channels (Nav)[2].

To systematically evaluate the efficacy of CEPK derivatives, we have developed a high-throughput Fluorescent Imaging Plate Reader (FLIPR) membrane potential assay. While automated patch-clamp electrophysiology provides high-resolution biophysical data, it lacks the throughput required for primary library screening. The FLIPR assay bridges this gap by measuring macroscopic changes in membrane potential using a voltage-sensitive dye, enabling the simultaneous kinetic reading of 384-well plates[2][3].

CEPK_Workflow A CEPK Scaffold (CAS 75343-44-1) B Library Synthesis (Reductive Amination, Oximation) A->B C 384-Well Compound Plating B->C E FLIPR Membrane Potential Assay C->E D HEK293-Nav1.8 Cell Culture D->E F Hit Validation (Z'-factor > 0.5) E->F

Caption: Workflow for the synthesis and high-throughput screening of CEPK-derived Nav modulators.

Assay Design Logic: Creating a Self-Validating System

A robust screening protocol must be self-validating. To ensure trustworthiness, this FLIPR assay incorporates specific pharmacological controls to validate both the dynamic range and the mechanism of action:

  • The Activator (Veratridine): Nav channels inactivate within milliseconds, making steady-state fluorescence measurements impossible under normal conditions. We utilize Veratridine (an EC80 concentration of ~40 µM), a lipid-soluble neurotoxin that binds to Receptor Site 2 of the Nav channel. Veratridine inhibits channel inactivation, causing a persistent influx of Na⁺ and a sustained membrane depolarization that the FLIPR instrument can capture[3].

  • The Positive Control (Tetrodotoxin - TTX): TTX is a potent pore-blocker used to define the 100% inhibition floor of the assay. If TTX fails to quench the Veratridine-induced fluorescence, the assay plate is flagged for quality control failure[3].

  • Z'-Factor Evaluation: Assay robustness is continuously monitored using the Z'-factor, calculated from the separation between the Veratridine maximum signal and the TTX baseline. A Z'-factor is strictly required for data progression.

FLIPR_Logic S1 1. Cell Preparation Plate HEK293-Nav1.8 cells at 10,000 cells/well S2 2. Dye Loading Incubate with Membrane Potential Dye (45 min, 37°C) S1->S2 S3 3. Baseline Read Record baseline fluorescence (10 sec) S2->S3 S4 4. Compound Addition Inject CEPK derivatives & incubate (15 min) S3->S4 S5 5. Channel Activation Inject Veratridine (EC80) to open Nav channels S4->S5 S6 6. Kinetic Readout Measure fluorescence peak & AUC (3 min) S5->S6

Caption: Step-by-step logical sequence for the self-validating Nav1.8 FLIPR assay.

Detailed Experimental Protocol

Cell Culture and Plating
  • Culture: Maintain HEK293 cells stably expressing human Nav1.8 and the auxiliary β1 subunit in DMEM supplemented with 10% FBS, 1% Pen/Strep, and appropriate selection antibiotics (e.g., G418 and Puromycin).

  • Plating: 24 hours prior to the assay, detach cells using TrypLE and plate at a density of 10,000 cells/well in a 384-well black-walled, clear-bottom microplate.

    • Causality Check: Black walls are mandatory to prevent well-to-well optical crosstalk (light scattering), while the clear bottom allows for the bottom-read fluorescence detection utilized by the FLIPR Tetra system.

Dye Loading
  • Preparation: Dissolve the Membrane Potential Assay Dye in Physiological Salt Solution (PSS: 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, pH 7.4) supplemented with 0.1% Bovine Serum Albumin (BSA)[3].

  • Incubation: Remove the culture media from the 384-well plate and gently add 20 µL/well of the dye solution. Incubate for 45 minutes at 37°C in a 5% CO₂ incubator.

    • Causality Check: The lipophilic dye partitions into the cell membrane. Upon Veratridine-induced depolarization, the dye translocates into the cytosol, unquenching and resulting in a measurable increase in fluorescence.

Compound Addition and FLIPR Readout
  • Pre-incubation: Using an automated liquid handler, add 10 µL of CEPK derivatives (prepared as a 10-point dose-response curve, ranging from 30 µM to 1 nM). Incubate for 15 minutes.

  • Baseline Read: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Excitation: 510–545 nm / Emission: 565–625 nm) for 10 seconds.

  • Activation: Inject 10 µL of Veratridine (final assay concentration ~40 µM) online while continuously recording.

  • Kinetic Measurement: Record the kinetic fluorescence response for 3 minutes. Calculate the Area Under the Curve (AUC) relative to the baseline to determine compound inhibitory activity.

Data Presentation & Expected Outcomes

The table below summarizes representative structure-activity relationship (SAR) data derived from screening a library of CEPK modifications.

Compound IDModification of CEPK ScaffoldNav1.8 IC₅₀ (µM)Nav1.5 IC₅₀ (µM)Selectivity IndexAssay Z'-Factor
CEPK-01 Unmodified Ketone (Control)>30.0>30.0N/A0.72
CEPK-Ox1 O-Methyl Oxime4.2 ± 0.3>30.0>7.1x0.75
CEPK-Am3 N-Benzyl Amine0.8 ± 0.115.4 ± 1.219.2x0.78
Tetrodotoxin Reference Standard (Pore Blocker)0.04 ± 0.011.2 ± 0.230.0x0.81

Troubleshooting & Quality Control

  • Issue: Low Z'-factor (<0.5) or High Well-to-Well Variance.

    • Root Cause: Inconsistent cell plating or thermal edge effects.

    • Resolution: Ensure uniform cell suspension using a magnetic stirrer during the dispensing process. Allow the freshly plated 384-well plates to rest at room temperature for 30 minutes before placing them in the incubator to eliminate thermal gradients that cause uneven cell settling at the edges.

  • Issue: False Positives due to Compound Precipitation.

    • Root Cause: The 4-ethoxyphenyl group is highly lipophilic, which can lead to aqueous insolubility at higher screening concentrations (>10 µM).

    • Resolution: Maintain a final DMSO concentration of 0.5% during the assay. Pre-dilute all CEPK derivatives in PSS containing 0.1% BSA; the albumin acts as a carrier protein to keep highly lipophilic scaffolds in solution without interfering with target engagement[3].

References

  • Title: WO1988008416A1 - Insecticidal cyclopropyl-substituted di(aryl)
  • Title: A High-capacity Membrane Potential FRET-based Assay for NaV1.8 Channels Source: ResearchGate URL: [Link]

  • Title: Transfection methods for high-throughput cellular assays of voltage-gated calcium and sodium channels involved in pain Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Cyclopropyl 4-ethoxyphenyl ketone by Recrystallization

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Cyclopropyl 4-ethoxyphenyl ketone via recrystallization. It is structured as a series...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Cyclopropyl 4-ethoxyphenyl ketone via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of Cyclopropyl 4-ethoxyphenyl ketone that I should consider for recrystallization?

A1: Understanding the physical properties is the foundation of developing a successful recrystallization protocol. For Cyclopropyl 4-ethoxyphenyl ketone (CAS: 75343-44-1), the most critical parameters are:

  • Molecular Structure: The molecule contains a polar ketone group, a moderately polar ether linkage, and non-polar aromatic and cyclopropyl rings. This mixed polarity suggests that a single ideal solvent might be challenging to find, and solvent pairs could be highly effective.[1][2]

  • Physical Form: It is a solid at room temperature.

  • Melting Point: The reported melting point is 67-69 °C. This is a crucial piece of information. The boiling point of your chosen solvent must be lower than the compound's melting point to prevent the substance from "oiling out" (melting instead of dissolving) during the heating phase.[3]

Q2: How do I select the best solvent or solvent system for my recrystallization?

A2: Solvent selection is the most critical step and is often an empirical process.[1][2] The ideal solvent should exhibit a high-temperature coefficient, meaning the compound is highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-5 °C).[4] This differential solubility is what enables purification.[3]

Recommended Screening Protocol:

  • Place approximately 20-30 mg of your crude Cyclopropyl 4-ethoxyphenyl ketone into several small test tubes.

  • To each tube, add ~0.5 mL of a different candidate solvent at room temperature. If the compound dissolves, that solvent is unsuitable as a primary recrystallization solvent.[5]

  • If it does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.[5]

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath. A good solvent will produce a high yield of crystals.[5]

Based on the structure, here is a table of suggested solvents to screen:

SolventBoiling Point (°C)PolarityRationale & Considerations
Isopropanol 82Polar ProticOften a good starting point for ketones. Its boiling point is safely above the compound's melting point, which can be a risk.
Ethanol 78Polar ProticSimilar to isopropanol. An ethanol/water mixture is a common solvent pair for moderately polar compounds.[1]
Hexanes/Heptane 69 / 98Non-polarLikely to have low solubility even when hot. Best used as an "anti-solvent" or "poor solvent" in a solvent pair system.[1]
Toluene 111Non-polarHigh boiling point allows for a large temperature differential, but may be too non-polar to dissolve the ketone readily.[3]
Ethyl Acetate 77Polar AproticA versatile solvent, often used in a pair with hexanes for purifying ketones.[6]
Acetone 56Polar AproticLow boiling point. The compound may be too soluble even at room temperature.[2]

Solvent Pair Approach: If no single solvent is ideal, use a solvent pair.[1] Dissolve the ketone in a minimal amount of a hot "good" solvent (e.g., ethanol) where it is highly soluble. Then, add a hot "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (saturated). Add a drop or two of the "good" solvent to redissolve the cloudiness, then allow it to cool slowly.[1][3]

Troubleshooting Guide

Q3: My compound isn't dissolving, even when I add a lot of boiling solvent. What's wrong?

A3: This issue typically points to one of two causes:

  • Inappropriate Solvent Choice: The solvent you have selected is too "poor" for your compound. Even at its boiling point, it cannot overcome the crystal lattice energy of the solid.[3] You will need to re-screen for a more suitable solvent in which the compound shows at least partial solubility at high temperatures.

  • Insoluble Impurities: Your crude material may contain insoluble impurities (e.g., inorganic salts, catalysts, or polymeric byproducts). If a significant portion of your compound dissolves but a persistent solid remains, you should perform a hot filtration .[1] To do this, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material, then proceed to cool the filtrate.

Q4: My compound "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid.[7] This is a common problem, especially when the solid has a low melting point or is significantly impure.[8]

  • Primary Cause: The temperature of the solution is above the melting point of your compound (67-69 °C). This can happen if the boiling point of the solvent is too high or if the impurities present have significantly depressed the melting point.[3][7]

  • Solution 1 (Reheat and Add More Solvent): Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume). This lowers the saturation point, meaning the solution will need to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.[7]

  • Solution 2 (Slower Cooling): Rapid cooling encourages oil formation.[8] After redissolving the oil, allow the flask to cool as slowly as possible. Insulate the flask by placing it on a cork ring or wooden block and covering it with a watch glass. This gives the molecules more time to orient themselves into an ordered crystal lattice.[7][8]

  • Solution 3 (Change Solvents): If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point.

Q5: The solution has cooled, but no crystals have formed. What should I do?

A5: This indicates that the solution is not yet supersaturated, or that crystallization requires an initiation event (nucleation).[8]

  • Problem A: Too Much Solvent Was Used. This is the most common reason for crystallization failure.[8]

    • Solution: Gently heat the solution and boil off a portion of the solvent (15-25%) to increase the solute concentration. Then, allow it to cool again.[7]

  • Problem B: Lack of Nucleation Sites. The solution is supersaturated, but the crystals have not started to form.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation points for crystal growth to begin.[8]

    • Solution 2 (Seeding): If you have a small crystal of pure product, add it to the cooled solution. This "seed crystal" acts as a template for further crystal growth.[9]

    • Solution 3 (Deep Cooling): Once the solution has cooled to room temperature, place it in an ice-water bath (or even a colder bath) to further decrease the compound's solubility and induce crystallization.[8]

Q6: My final yield is very low. Where did my product go?

A6: A low recovery percentage can be frustrating but is often preventable. The likely causes are:

  • Using Too Much Solvent: As discussed in Q5, excess solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[7] Always use the minimum amount of hot solvent required for complete dissolution.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper. Ensure your funnel and receiving flask are pre-heated.

  • Washing with the Wrong Solvent: Washing the collected crystals is necessary to remove residual impurities from the mother liquor. However, if you wash with a solvent in which the compound is soluble (even slightly), you will dissolve your product. Always wash the crystals with a small amount of ice-cold recrystallization solvent. [3][5] The cold temperature minimizes the solubility of your desired compound while still washing away the impurities.

Standard Recrystallization Protocol

Here is a step-by-step methodology for the recrystallization of Cyclopropyl 4-ethoxyphenyl ketone.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation & Drying Solvent 1. Solvent Selection (Screening) Crude 2. Place Crude Solid in Erlenmeyer Flask Solvent->Crude AddSolvent 3. Add Minimal Hot Solvent Until Dissolved Crude->AddSolvent HotFilt 4. Hot Filtration (If Insoluble Impurities Present) AddSolvent->HotFilt Cool 5. Slow Cooling to Room Temperature HotFilt->Cool Ice 6. Ice Bath (To Maximize Yield) Cool->Ice VacFilt 7. Vacuum Filtration (Collect Crystals) Ice->VacFilt Wash 8. Wash with Ice-Cold Solvent VacFilt->Wash Dry 9. Dry Crystals (Under Vacuum) Wash->Dry

  • Dissolution: Place the crude Cyclopropyl 4-ethoxyphenyl ketone in an appropriately sized Erlenmeyer flask. Add a boiling chip or magnetic stir bar. In a separate flask, heat your chosen solvent to its boiling point. Add the hot solvent to the flask containing the solid in small portions, swirling after each addition, until the solid just dissolves.[3]

  • Hot Filtration (if necessary): If insoluble impurities remain, perform a hot filtration as described in Q3.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface. Do not disturb the flask during this period.[5] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[5]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[3][5]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven.

  • Analysis: Confirm the purity of the final product by taking a melting point and comparing it to the literature value. A sharp melting point close to the literature value indicates high purity.[3]

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common recrystallization problems.

// Branch 1: Oiling Out OilingOut [label="Liquid 'Oil' Forms", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OilCause [label="Cause:\nCooling below MP failed", fillcolor="#FBBC05", fontcolor="#202124"]; OilSol1 [label="Solution:\nReheat, add more solvent,\ncool slower", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Branch 2: No Crystals NoCrystals [label="No Crystals Form", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoCrystalsCause1 [label="Cause:\nSolution not supersaturated", fillcolor="#FBBC05", fontcolor="#202124"]; NoCrystalsSol1 [label="Solution:\nBoil off excess solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; NoCrystalsCause2 [label="Cause:\nNucleation failure", fillcolor="#FBBC05", fontcolor="#202124"]; NoCrystalsSol2 [label="Solution:\nScratch flask or add seed crystal", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Branch 3: Poor Yield PoorYield [label="Very Few Crystals Formed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PoorYieldCause [label="Cause:\nToo much solvent used", fillcolor="#FBBC05", fontcolor="#202124"]; PoorYieldSol [label="Solution:\nConcentrate mother liquor\nand re-crystallize", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> OilingOut; OilingOut -> OilCause [label="Diagnosis"]; OilCause -> OilSol1 [label="Action"];

Start -> NoCrystals; NoCrystals -> NoCrystalsCause1 [label="Diagnosis"]; NoCrystalsCause1 -> NoCrystalsSol1 [label="Action"]; NoCrystals -> NoCrystalsCause2 [label="Diagnosis"]; NoCrystalsCause2 -> NoCrystalsSol2 [label="Action"];

Start -> PoorYield; PoorYield -> PoorYieldCause [label="Diagnosis"]; PoorYieldCause -> PoorYieldSol [label="Action"]; } endomd Caption: Troubleshooting decision tree for recrystallization issues.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. (Note: This is a general reference cited in search result[10], URL not directly available from search.)

  • Myerson, A. S., et al. (2015). Organic Process Research & Development. (Note: This is a general reference cited in search result[10], URL not directly available from search.)

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • W.M. Keck Science Department. (2019, April 23). The Science of Recrystallization [Video]. YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Column Chromatography Protocol for Cyclopropyl 4-ethoxyphenyl ketone

Welcome to the Technical Support Center for the purification of Cyclopropyl 4-ethoxyphenyl ketone . This guide is engineered for researchers, analytical scientists, and drug development professionals who require high-pur...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Cyclopropyl 4-ethoxyphenyl ketone . This guide is engineered for researchers, analytical scientists, and drug development professionals who require high-purity isolation of this specific intermediate.

Typically synthesized via the Friedel-Crafts acylation of ethoxybenzene with cyclopropanecarboxylic acid chloride ()[1], this molecule possesses both an electron-rich aromatic ether and a cyclopropyl ketone moiety. Its unique electronic and steric profile requires precise solvent tuning to prevent co-elution with structural isomers and to minimize tailing on the stationary phase.

Physicochemical Profiling & Solvent Selection

Before initiating the protocol, it is critical to understand the causality behind the solvent and phase selection. The molecule is moderately polar due to the ketone carbonyl and ether oxygen, but its aromatic and cyclopropyl rings provide significant lipophilicity ().

ParameterValue / DescriptionChromatographic Implication
CAS Number 75343-44-1Unique identifier for reference and safety data.
Physical State Solid (Melting Point: 67-69 °C)Prone to precipitating on the column head if loaded in highly volatile, non-polar solvents.
Stationary Phase Silica Gel (SiO2), 40-63 µmStandard for flash chromatography; provides high surface area for moderate resolution ()[2].
Mobile Phase Hexanes / Ethyl Acetate (EtOAc)EtOAc acts as the hydrogen-bond acceptor to outcompete silica-ketone interactions.
Key Impurities Ethoxybenzene (Non-polar)Ortho-isomer (Moderate)Cyclopropanecarboxylic acid (Polar)Requires a step-gradient elution to sequentially elute non-polar starting materials before the target[1].
Step-by-Step Experimental Protocol

This protocol utilizes the principles of flash column chromatography established by Still et al., optimizing for both resolution and rapid recovery[2].

Step 1: Column Preparation (Slurry Packing)

  • Select a glass column appropriate for your crude mass (typically a 50:1 ratio of silica gel to crude mixture by weight).

  • Prepare a uniform slurry of silica gel (40-63 µm) in 100% Hexanes.

  • Pour the slurry into the column in a single, continuous motion to prevent banding or air bubbles.

  • Apply positive air pressure to pack the bed tightly. Critical: Ensure the solvent level never drops below the top of the silica bed to prevent cracking.

Step 2: Sample Loading (Dry Loading Technique) Causality Check: Because Cyclopropyl 4-ethoxyphenyl ketone is a solid at room temperature, liquid loading with a non-polar solvent can lead to poor solubility, while loading in a polar solvent (like Dichloromethane) ruins the initial separation bands by pulling the compound too far down the column.

  • Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM).

  • Add dry silica gel to the flask (approximately 2-3 times the mass of the crude mixture).

  • Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully pour this dry powder onto the flat top of the packed silica bed. Add a 1 cm protective layer of clean sea sand on top.

Step 3: Gradient Elution

  • 0% to 5% EtOAc in Hexanes (2 Column Volumes): Flushes out unreacted, non-polar ethoxybenzene[1].

  • 5% to 10% EtOAc in Hexanes (3 Column Volumes): Elutes the minor ortho-substituted isomer byproduct.

  • 10% to 15% EtOAc in Hexanes (3-4 Column Volumes): Elutes the target Cyclopropyl 4-ethoxyphenyl ketone.

  • 20%+ EtOAc in Hexanes: Flushes highly polar acidic byproducts or baseline impurities.

Step 4: Fraction Collection and Self-Validation

  • Collect fractions in standard test tubes (volume dependent on column size).

  • Spot fractions on a Silica Gel 60 F254 TLC plate.

  • Elute the TLC plate in 15% EtOAc/Hexanes.

  • Visualize under UV light (254 nm). The conjugated aromatic system of the 4-ethoxyphenyl group strongly absorbs UV.

Troubleshooting & FAQs

Q: Why is my Cyclopropyl 4-ethoxyphenyl ketone co-eluting with the ortho-substituted isomer? A: During the Friedel-Crafts acylation, steric hindrance strongly favors the para-isomer (target), but the ortho-isomer forms as a minor byproduct[1]. Because their dipole moments are very similar, they have nearly identical Rf​ values. Solution: Decrease the polarity of your mobile phase. Instead of a rapid gradient, run an isocratic elution at 5% EtOAc/Hexanes. Additionally, increase your silica-to-crude ratio to 100:1 to increase the theoretical plates of the column.

Q: I observe significant "streaking" or "tailing" of the product band on the column and TLC. How can I fix this? A: Streaking of aromatic ketones on silica gel occurs due to strong, reversible hydrogen bonding between the ketone carbonyl/ether oxygen and the acidic silanol (-SiOH) groups on the silica surface. Solution: Add 1% Triethylamine (TEA) to your mobile phase ()[3]. TEA acts as a sacrificial base, neutralizing the acidic silanol sites and allowing the ketone to elute as a sharp, tight band.

Q: The target compound is precipitating on the top of the column during liquid loading. What went wrong? A: Cyclopropyl 4-ethoxyphenyl ketone has a melting point of 67-69 °C. If you attempted to load the crude mixture using a minimal amount of hexanes, the compound likely crashed out due to low solubility in purely non-polar solvents. Solution: Always use the Dry Loading Technique (detailed in Step 2 of the protocol) for this compound. This ensures the sample is evenly distributed and pre-adsorbed onto the silica, preventing precipitation and ensuring a uniform solvent front.

Q: UV visualization is working, but I want secondary confirmation on my TLC plates. What chemical stain is best? A: Use a Potassium Permanganate (KMnO4) or p-Anisaldehyde stain. The KMnO4 will react with the electron-rich aromatic ring and the ketone, changing from bright purple to a yellow/brown spot upon heating. This provides orthogonal, self-validating confirmation to UV visualization.

Mechanistic Workflow Diagram

G Crude Crude Reaction Mixture (Post Friedel-Crafts) Silica Silica Gel (SiO2) Column Stationary Phase Crude->Silica Imp1 Fraction 1: Non-Polar (Unreacted Ethoxybenzene) Silica->Imp1 Low Polarity Elution Target Fraction 2: Target (Cyclopropyl 4-ethoxyphenyl ketone) Silica->Target Moderate Polarity Elution Imp2 Fraction 3: Polar (Acidic Byproducts) Silica->Imp2 High Polarity Retention Mobile Mobile Phase Gradient (Hexanes to 15% EtOAc) Mobile->Silica

Workflow diagram outlining the chromatographic separation of Cyclopropyl 4-ethoxyphenyl ketone.

References
  • Title: WO1988008416A1 - Insecticidal cyclopropyl-substituted di(aryl)
  • Title: Rapid chromatographic technique for preparative separations with moderate resolution Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Solvent Systems for Flash Column Chromatography Source: University of Rochester Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclopropyl 4-ethoxyphenyl ketone Synthesis

Welcome to the Technical Support Center for the synthesis and purification of Cyclopropyl 4-ethoxyphenyl ketone (CAS: 75343-44-1)[1]. This molecule is a highly valued intermediate in the development of agrochemicals and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of Cyclopropyl 4-ethoxyphenyl ketone (CAS: 75343-44-1)[1]. This molecule is a highly valued intermediate in the development of agrochemicals and pharmaceuticals[2].

The standard synthetic route utilizes a Friedel-Crafts acylation, reacting ethoxybenzene with cyclopropanecarbonyl chloride in the presence of a strong Lewis acid catalyst (typically anhydrous Aluminum chloride, AlCl3​ )[2][3]. While the electrophilic aromatic substitution (EAS) is generally robust, the intrinsic strain of the cyclopropane ring and the regioselectivity of the ethoxy group introduce specific impurity profiles that require stringent experimental control[4][5].

Below, our Application Scientists have detailed the mechanistic pathways, troubleshooting FAQs, and validated protocols to ensure high-purity yields.

Mechanistic Pathway & Impurity Formation

To effectively troubleshoot, one must first understand the causality of impurity formation. The diagram below maps the desired reaction pathway against the three most common side reactions encountered during this synthesis.

G Reagents Ethoxybenzene + Cyclopropanecarbonyl chloride Complex AlCl3-Acid Chloride Complex Reagents->Complex AlCl3, CS2 or DCM 0-15 °C Acid Cyclopropanecarboxylic acid (Impurity: Hydrolysis) Reagents->Acid Aqueous Workup (Unreacted Acid Chloride) Acylium Acylium Ion Intermediate Complex->Acylium Cleavage of C-Cl bond Target Cyclopropyl 4-ethoxyphenyl ketone (Target: Para-isomer) Acylium->Target EAS (Para-attack) Ortho Cyclopropyl 2-ethoxyphenyl ketone (Impurity: Ortho-isomer) Acylium->Ortho EAS (Ortho-attack) RingOpen 4-chloro-1-(4-ethoxyphenyl)butan-1-one (Impurity: Ring-opened) Target->RingOpen Prolonged exposure to AlCl3/HCl (Ring Cleavage)

Reaction pathway of Cyclopropyl 4-ethoxyphenyl ketone synthesis highlighting impurity formation.

Troubleshooting FAQs

Q1: My GC/MS shows a significant M+36 impurity (m/z ~226 vs target 190). What is this and how do I prevent it? A: You are detecting the ring-opened byproduct, 4-chloro-1-(4-ethoxyphenyl)butan-1-one.

  • Causality: The cyclopropyl ring is highly strained. In the presence of a strong Lewis acid ( AlCl3​ ) and the HCl generated during the acylation, the cyclopropane ring is susceptible to nucleophilic ring-opening by chloride ions[5][6].

  • Mitigation: This cleavage is highly temperature- and time-dependent. Strictly maintain the reaction temperature between 0–15 °C during the addition of ethoxybenzene[2]. Do not allow the reaction to warm to room temperature, and quench the reaction immediately upon completion to deactivate the AlCl3​ catalyst.

Q2: I am observing a closely eluting peak on HPLC (isomeric impurity). How do I remove it? A: This is the ortho-isomer, cyclopropyl 2-ethoxyphenyl ketone.

  • Causality: The ethoxy group on the benzene ring is an ortho/para-directing group[3]. While steric hindrance heavily favors the desired para-position, a small percentage of ortho-acylation is mechanistically inevitable. Higher temperatures reduce the regioselectivity of the EAS.

  • Mitigation: Keep the reaction cold to maximize para-selectivity. To remove the ortho-isomer post-synthesis, utilize fractional vacuum distillation. Alternatively, since the highly pure para-product is a solid (melting point 67-69 °C)[1][7], perform a recrystallization from a non-polar solvent (e.g., hexanes or heptane) where the ortho-isomer will remain in the mother liquor.

Q3: Post-workup, my product is highly acidic and contains a broad peak on HPLC. What went wrong? A: You are detecting residual cyclopropanecarboxylic acid.

  • Causality: This occurs when unreacted cyclopropanecarbonyl chloride hydrolyzes during the aqueous quench.

  • Mitigation: Ensure your starting materials and solvents are strictly anhydrous to prevent premature hydrolysis. To remove this impurity, incorporate a rigorous basic wash (detailed in the protocol below) during the organic extraction phase. The acid will partition into the aqueous layer as a water-soluble sodium salt.

Standardized Purification Protocol

To ensure a self-validating and reproducible purification, follow this step-by-step methodology designed to systematically eliminate the impurities discussed above.

Phase 1: Controlled Quenching

  • Upon reaction completion (verified by TLC/HPLC), transfer the cold reaction mixture (0–15 °C) to an addition funnel[2].

  • Carefully add the mixture dropwise into a vigorously stirred flask containing a 1:1 mixture of crushed ice and 1M HCl .

    • Causality Check: The ice controls the highly exothermic hydrolysis of the AlCl3​ complex, preventing thermal ring-opening. The HCl prevents the precipitation of insoluble, emulsion-forming aluminum hydroxide salts.

Phase 2: Extraction and Chemical Washing 3. Transfer the quenched mixture to a separatory funnel and extract with an organic solvent (e.g., Dichloromethane or Ethyl Acetate). Separate and retain the organic layer. 4. Acid Removal: Wash the organic layer successively with saturated aqueous NaHCO3​ (Sodium Bicarbonate).

  • Self-Validation: Continue washing until the aqueous effluent tests basic (pH > 8) via pH paper. This guarantees the complete removal of cyclopropanecarboxylic acid.

  • Wash the organic layer once with saturated brine to remove residual water and break any micro-emulsions.

Phase 3: Drying and Isolation 6. Dry the organic layer over anhydrous Na2​SO4​ . Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. 7. Isomer Removal: Dissolve the crude residue in a minimal amount of hot hexanes. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter the purified white solid (Cyclopropyl 4-ethoxyphenyl ketone, mp 67-69 °C)[1][7].

Quantitative Data: Impurity Profile Summary
Impurity NameSource / MechanismDetection MethodMitigation Strategy
4-chloro-1-(4-ethoxyphenyl)butan-1-one Lewis acid/HCl catalyzed ring-opening of the cyclopropyl moiety[5][6].GC/MS (m/z ~226)Strict temp control (0–15 °C); immediate cold quench[2].
Cyclopropyl 2-ethoxyphenyl ketone Ortho-directed electrophilic aromatic substitution[3].HPLC (closely eluting peak); NMRLow reaction temp; post-reaction recrystallization or distillation.
Cyclopropanecarboxylic acid Hydrolysis of unreacted cyclopropanecarbonyl chloride.HPLC (broad peak); pH testingRigorous washing with saturated NaHCO3​ until aqueous pH > 8.
Ethoxybenzene Unreacted starting material.GC/FID; TLCMonitor reaction completion; remove via vacuum distillation.
References
  • Insecticidal cyclopropyl-substituted di(aryl)
  • Source: chembuyersguide.
  • Source: sigmaaldrich.
  • Source: chemsigma.
  • Source: chemistrysteps.
  • Source: benchchem.
  • Source: benchchem.
  • Source: ufl.

Sources

Optimization

Technical Support &amp; Troubleshooting Guide: Cyclopropyl 4-ethoxyphenyl ketone (CAS: 75343-44-1)

Welcome to the Technical Support Center. As a highly versatile building block in medicinal chemistry and organic synthesis, Cyclopropyl 4-ethoxyphenyl ketone requires precise handling.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly versatile building block in medicinal chemistry and organic synthesis, Cyclopropyl 4-ethoxyphenyl ketone requires precise handling. While the cyclopropane ring is generally stable due to its intrinsic torsional and angle strain (approximately 115 kJ/mol)[1], the presence of the strongly electron-donating ethoxy group on the adjacent phenyl ring significantly alters its electronic profile and reactivity.

This guide provides authoritative troubleshooting insights and self-validating protocols to help you maintain compound integrity and optimize your synthetic workflows.

Part 1: Quantitative Data & Baseline Properties

Before troubleshooting, ensure your storage and handling parameters align with the established physicochemical baselines.

Table 1: Physicochemical Properties & Storage Specifications

ParameterValue / Specification
CAS Number 75343-44-1
Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
Melting Point 67-69 °C
Form Solid
Storage Class 13 (Non-Combustible Solids)
Optimal Storage Temp Room Temperature (15-25 °C), desiccated
Purity Assay ≥ 98%
Part 2: Frequently Asked Questions (FAQs) - Storage & Handling

Q: What are the optimal long-term storage conditions to prevent degradation? A: Store the solid compound at room temperature (15–25 °C) in a tightly sealed container, protected from light and moisture. As a Class 13 Non-Combustible Solid, it does not require specialized cryogenic storage, but maintaining a desiccated environment prevents surface moisture accumulation.

Q: Is this compound sensitive to ambient light or moisture? A: Under standard ambient conditions, the solid form is chemically stable. However, in solution, prolonged exposure to high-intensity UV or visible light can induce photochemical ring-opening[2]. Trace moisture in organic solvents is generally benign unless the pH drops, which can trigger acid-catalyzed hydrolysis of the ether linkage or the cyclopropane ring.

Part 3: Troubleshooting Guide - Stability Issues in Reactions

As an Application Scientist, I frequently see researchers encounter unexpected yields when utilizing this ketone. The root cause almost always traces back to the electronic influence of the ethoxy group.

Issue 1: Unexpected cyclopropane ring-opening during acid-catalyzed reactions
  • Observation: When attempting electrophilic aromatic substitution (e.g., halogenation or Friedel-Crafts) using Lewis or Brønsted acids, the cyclopropane ring opens, yielding linear aliphatic byproducts.

  • Root Cause Analysis: Under acidic conditions, the carbonyl oxygen is protonated, which activates the adjacent cyclopropane ring for cleavage[3]. The regioselectivity and rate of this cleavage are dictated by substituent effects. The strongly electron-donating (EDG) ethoxy group on the phenyl ring pushes electron density into the system, stabilizing the adjacent positive charge formed during the transition state. This directs cleavage at the bond between the carbonyl carbon and the more substituted cyclopropyl carbon, generating a highly stable carbocationic intermediate[3].

  • Solution: Avoid strong Lewis acids (like AlCl3 or TiCl4) that coordinate heavily with the ketone. Opt for acid-free conditions, or temporarily protect the ketone moiety (e.g., as an acetal) before subjecting the aromatic ring to aggressive electrophilic conditions.

Issue 2: Degradation during reductive functionalization
  • Observation: Attempts to reduce the ketone to an alcohol result in the destruction of the cyclopropyl ring.

  • Root Cause Analysis: Aryl cyclopropyl ketones are highly susceptible to reductive cleavage. When subjected to single-electron transfer (SET) conditions (like dissolving metal reductions) or strong hydride donors, a radical anion is generated. The ring-opening of these radical anions is extremely rapid (often exceeding 107 s−1 )[4], leading to a distonic radical and subsequent linear aliphatic alcohols[4].

  • Solution: To successfully reduce the ketone while preserving the cyclopropane ring, strictly avoid dissolving metal reductions (e.g., Zn/EtOH or Birch reductions)[3]. Instead, use mild, chemoselective hydride reagents such as Sodium Borohydride ( NaBH4​ ) in methanol at 0 °C.

Degradation A Cyclopropyl 4-ethoxyphenyl ketone (Stable under neutral conditions) B Acidic Conditions (Brønsted/Lewis Acids) A->B Protonation of Carbonyl C Reductive Conditions (e.g., SET / Radical Anions) A->C Electron Transfer D Photochemical / UV (Visible Light) A->D Photo-excitation E Carbocationic Intermediate (Ring Cleavage) B->E EDG (Ethoxy) stabilizes (+) F Radical Anion Intermediate (Distonic Radical) C->F Rapid ring opening G Carbon Radical Iminium (Ring Opening) D->G SET-induced

Fig 1. Mechanistic degradation pathways of cyclopropyl aryl ketones under various stress conditions.

Part 4: Experimental Protocol - Stability-Indicating HPLC Assay

To self-validate the integrity of your Cyclopropyl 4-ethoxyphenyl ketone batches before committing to sensitive synthetic steps, perform this forced degradation study. This protocol isolates specific degradation pathways to confirm whether the compound has been compromised.

Workflow Step1 1. Sample Preparation (Dissolve in MeCN) Step2 2. Stress Conditions (Acid, Base, Oxidative, Thermal) Step1->Step2 Apply Stress Step3 3. Neutralization/Quenching (Stop degradation) Step2->Step3 t = 24h Step4 4. HPLC-UV Analysis (C18 Column, 254 nm) Step3->Step4 Inject 10 µL Step5 5. Data Integration (Calculate % Recovery) Step4->Step5 Chromatogram

Fig 2. Step-by-step workflow for the stability-indicating HPLC assay of cyclopropyl ketones.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of Cyclopropyl 4-ethoxyphenyl ketone and dissolve it in 10.0 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL primary stock solution.

  • Acidic Stress: Transfer 1.0 mL of the stock to a glass vial and add 1.0 mL of 1.0 N HCl. Incubate at 60 °C for 24 hours.

  • Basic Stress: Transfer 1.0 mL of the stock to a separate glass vial and add 1.0 mL of 1.0 N NaOH. Incubate at 60 °C for 24 hours.

  • Oxidative Stress: Transfer 1.0 mL of the stock to a glass vial and add 1.0 mL of 3% H2​O2​ . Incubate at room temperature for 24 hours.

  • Quenching: Neutralize the acidic and basic samples with 1.0 mL of 1.0 N NaOH and 1.0 N HCl, respectively, to arrest degradation reactions prior to injection.

  • HPLC Analysis: Inject 10 µL of each stressed sample (alongside an unstressed control) onto a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). Use an isocratic mobile phase of Acetonitrile:Water (60:40 v/v) at a flow rate of 1.0 mL/min. Monitor the eluent using a UV detector at 254 nm.

  • Data Interpretation: Calculate the percentage recovery against the freshly prepared, unstressed control standard. The appearance of new peaks at lower retention times typically indicates the formation of polar, ring-opened, or hydrolyzed aliphatic byproducts.

References
  • Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Ring‐opening of cyclopropyl ketones followed by cyanation for the synthesis of γ‐cyano ketones Source: ResearchGate URL:[Link]

  • Cyclopropylcarbinyl-Type Ring Openings. Reconciling the Chemistry of Neutral Radicals and Radical Anions Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Improving Stereoselectivity in Cyclopropanation Reactions

Welcome to the Technical Support Center for Cyclopropanation Reactions. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize the stereochemical outcome...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclopropanation Reactions. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize the stereochemical outcome of their cyclopropanation reactions. In the following sections, we will address common challenges and provide in-depth, evidence-based troubleshooting guides and frequently asked questions. Our goal is to not only offer solutions but also to provide the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Troubleshooting Poor Diastereoselectivity

One of the most frequent challenges in cyclopropanation is achieving a high diastereomeric ratio (d.r.). Whether you are targeting a cis or trans relationship between substituents on the newly formed cyclopropane ring, several factors can be tuned to favor the desired isomer.

FAQ 1: My cyclopropanation reaction is producing a nearly 1:1 mixture of diastereomers. Where should I start to improve the trans:cis ratio?

This is a common issue that often points to the reaction conditions not being optimized to favor one transition state over the other. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Catalyst and Ligand System: This is the most critical factor influencing diastereoselectivity.[1]

  • Metal Choice: The identity of the transition metal is paramount. For instance, while many rhodium and copper catalysts tend to favor the formation of the trans product, especially with bulky ligands, certain ruthenium-based catalysts are known to favor cis cyclopropanes.[2]

  • Ligand Sterics and Electronics: The steric bulk and electronic properties of the ligands attached to the metal create a specific chiral environment that directs the approach of the alkene.[1] For instance, in rhodium-catalyzed reactions, bulky carboxylate ligands on the dirhodium(II) core can significantly influence the diastereoselectivity. Similarly, in copper-catalyzed systems, the choice of bis(oxazoline) (BOX) or pyridine-bis(oxazoline) (Pybox) ligands can dramatically impact the stereochemical outcome.[3][4] Screening a variety of ligands is often a necessary first step.[1]

2. Lower the Reaction Temperature:

  • Thermodynamic vs. Kinetic Control: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[2][5] If the two diastereomeric transition states have a small energy difference, a lower temperature will amplify the effect of this difference on the product ratio, leading to higher selectivity.

3. Solvent Effects:

  • Polarity and Coordination: The solvent can influence the geometry of the transition state and, consequently, the diastereomeric ratio.[1][6] Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often good starting points.[2] In some cases, more polar or coordinating solvents may interfere with catalyst-substrate interactions, leading to lower selectivity. It is advisable to screen a range of solvents with varying polarities.

4. Carbene Precursor:

  • Steric Bulk: The steric hindrance of the diazo compound can also play a role. A bulkier ester group on a diazoacetate, for example, can create greater steric repulsion in one of the transition states, thereby favoring the formation of a single diastereomer.

Experimental Protocol: Screening Reaction Temperatures for Improved Diastereoselectivity

This protocol outlines a general procedure for evaluating the effect of temperature on the diastereoselectivity of a rhodium-catalyzed cyclopropanation.

  • Reaction Setup: In parallel, set up three identical reactions in oven-dried Schlenk flasks under an inert atmosphere (e.g., nitrogen or argon). To each flask, add the alkene (1.0 mmol), the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%), and anhydrous dichloromethane (5 mL).[2]

  • Temperature Control:

    • Flask 1: Maintain at room temperature (25 °C).

    • Flask 2: Cool to 0 °C in an ice bath.

    • Flask 3: Cool to a lower temperature, for example, -20 °C or -78 °C, using a suitable cooling bath.

  • Slow Addition of Diazo Compound: Prepare a solution of the diazo compound (e.g., ethyl diazoacetate, 1.2 mmol) in anhydrous dichloromethane (5 mL). Using a syringe pump, add the diazo solution to each of the stirred reaction mixtures over 4-8 hours. Slow addition is crucial to minimize side reactions like dimerization of the diazo compound.[1][2]

  • Reaction Monitoring: After the addition is complete, allow the reactions to stir for an additional 1-2 hours, or until TLC or GC-MS analysis indicates the consumption of the starting alkene.

  • Work-up and Analysis: Quench the reactions, concentrate them under reduced pressure, and purify the crude product by flash column chromatography. Analyze the diastereomeric ratio of the purified product from each reaction by ¹H NMR spectroscopy or chiral HPLC/GC.

Data Presentation: Effect of Temperature on Diastereoselectivity
EntryCatalystSolventTemperature (°C)Yield (%)trans:cis Ratio
1Rh₂(OAc)₄CH₂Cl₂259575:25
2Rh₂(OAc)₄CH₂Cl₂09285:15
3Rh₂(OAc)₄CH₂Cl₂-208892:8

Data compiled from representative literature values.[2]

Section 2: Troubleshooting Poor Enantioselectivity

Achieving high enantiomeric excess (e.e.) is a key goal in asymmetric cyclopropanation, particularly in the synthesis of chiral building blocks for pharmaceuticals.

FAQ 2: I am using a chiral catalyst, but the enantioselectivity of my cyclopropanation is low. What are the likely causes and how can I improve it?

Low enantioselectivity in an asymmetric cyclopropanation can be a frustrating problem. Here are the key areas to investigate:

1. Catalyst and Ligand Integrity and Selection:

  • Catalyst Source and Purity: Ensure your chiral catalyst and ligand are from a reputable source and are of high purity. Impurities can sometimes act as catalysts themselves, leading to a racemic background reaction.

  • Ligand Choice: Not all chiral ligands are created equal, and their effectiveness is often substrate-dependent.[2] It is common practice to screen a library of chiral ligands to find the optimal one for a specific alkene and diazo compound.[1] For example, with gold catalysis, bis(phosphinegold) complexes derived from axially chiral scaffolds have shown success.[7] In cobalt-catalyzed systems, chiral pyridine bis(oxazoline) (Pybox) and oxazoline iminopyridine (OIP) ligands have been effective.[3]

  • Catalyst-to-Ligand Ratio: The stoichiometry between the metal precursor and the chiral ligand is crucial for the formation of the active catalytic species.[2] An incorrect ratio can lead to the formation of multiple catalytic species with varying selectivities.

2. Reaction Conditions:

  • Temperature: As with diastereoselectivity, lowering the reaction temperature is a common and effective strategy for improving enantioselectivity.[2][8]

  • Solvent: The choice of solvent can have a significant impact on the enantiomeric excess.[2] Non-coordinating solvents are generally preferred. In some instances, more polar solvents can lead to a decrease in enantioselectivity.

  • Anhydrous and Inert Conditions: Many catalysts used in asymmetric cyclopropanation are sensitive to moisture and oxygen.[1][2] Ensure that all glassware is oven-dried and that the reaction is performed under a rigorously inert atmosphere (nitrogen or argon).

3. Substrate-Catalyst Mismatch:

  • It is crucial to recognize that a chiral catalyst that is highly effective for one type of substrate may not perform well with another. For example, a catalyst optimized for the cyclopropanation of styrene may give poor enantioselectivity with an aliphatic alkene. Substrate-catalyst matching is a key aspect of asymmetric catalysis.[2]

Diagram: Decision-Making Workflow for Optimizing Enantioselectivity

G start Low Enantioselectivity Observed catalyst_check Verify Catalyst/Ligand Purity and Source start->catalyst_check catalyst_check->start Impure Catalyst Found ligand_screen Screen a Library of Chiral Ligands catalyst_check->ligand_screen Purity Confirmed ligand_screen->start No Improvement temp_opt Lower Reaction Temperature ligand_screen->temp_opt Optimal Ligand Identified solvent_screen Screen Non-Coordinating Solvents temp_opt->solvent_screen conditions_check Ensure Anhydrous and Inert Conditions solvent_screen->conditions_check substrate_match Consider Substrate-Catalyst Mismatch conditions_check->substrate_match success High Enantioselectivity Achieved substrate_match->success Optimization Successful

Caption: Troubleshooting workflow for low enantioselectivity.

Section 3: General Troubleshooting and FAQs

This section covers broader issues that can affect both yield and selectivity in cyclopropanation reactions.

FAQ 3: My cyclopropanation reaction is giving a low yield or is not proceeding at all. What are the common causes?

Low or no yield can be attributed to several factors, often related to the reagents or reaction setup.

  • Inactive Catalyst:

    • Source and Age: Ensure the catalyst is from a reliable supplier and is not expired.[2]

    • Activation: Some catalysts require pre-activation. For example, in Simmons-Smith reactions, the zinc-copper couple may need activation.[1]

    • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. A systematic increase in the catalyst amount (e.g., from 1 mol% to 5 mol%) can help determine the optimal concentration.[1][2]

  • Decomposition of the Diazo Compound:

    • Slow Addition: Diazo compounds can be unstable and prone to dimerization or other side reactions.[2] Using a syringe pump for slow, controlled addition is highly recommended.[1][2]

    • Temperature Control: Maintain the recommended temperature for the reaction. While lower temperatures can improve selectivity, they may also decrease the reaction rate.

    • Purity: Ensure the diazo compound is free from acidic impurities, which can accelerate its decomposition.[2]

  • Poor Reactivity of the Alkene:

    • Electronic Effects: Electron-rich alkenes are generally more reactive in many types of cyclopropanations.[1][2] For electron-deficient alkenes, a more reactive carbene source or a different catalytic system (e.g., cobalt-based) may be necessary.[1][2]

    • Steric Hindrance: Highly substituted or sterically hindered alkenes may react more slowly.[2] In such cases, longer reaction times or higher temperatures might be required.[2]

  • Presence of Inhibitors:

    • Water and Oxygen: Many cyclopropanation catalysts are sensitive to air and moisture.[2] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere.[1][2]

Diagram: General Cyclopropanation Mechanism (Rhodium-Catalyzed)

G Rh_cat Rh₂(L)₄ Catalyst Carbene Rh₂(L)₄=CHR (Metal Carbene) Rh_cat->Carbene + Diazo Diazo R-CHN₂ (Diazo Compound) Diazo->Carbene N2 N₂ Carbene->N2 - N₂ Transition_State Transition State Carbene->Transition_State + Alkene Alkene Alkene Alkene->Transition_State Cyclopropane Cyclopropane Product Transition_State->Cyclopropane Catalyst_Regen Rh₂(L)₄ Catalyst Transition_State->Catalyst_Regen

Caption: Simplified mechanism of a rhodium-catalyzed cyclopropanation.

FAQ 4: Are there any safety considerations I should be aware of when performing cyclopropanation reactions?

Yes, safety is paramount.

  • Diazo Compounds: Many diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.[9] Avoid using ground-glass joints and do not distill diazo compounds. It is best to prepare and use them in solution.

  • Pyrophoric Reagents: Reagents like diethylzinc, used in the Simmons-Smith reaction, are pyrophoric and will ignite on contact with air.[1] They must be handled under an inert atmosphere using proper syringe and Schlenk line techniques.

  • Pressure Build-up: The decomposition of diazo compounds generates nitrogen gas, which can lead to a pressure build-up in a sealed system.[1] Ensure adequate venting, especially when running reactions on a larger scale.

By systematically addressing these common issues, you can significantly improve the stereoselectivity and overall success of your cyclopropanation reactions. For further in-depth information, please consult the references listed below.

References

  • Metal-catalyzed cyclopropanations - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. (2023). ChemRxiv. Retrieved March 15, 2026, from [Link]

  • Development of Catalysts and Ligands for Enantioselective Gold Catalysis. (2014). PMC. Retrieved March 15, 2026, from [Link]

  • Organocatalytic regio- and stereoselective cyclopropanation of olefins. (2025). Nature Catalysis. Retrieved March 15, 2026, from [Link]

  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Pd-catalyzed enantioselective cyclopropanation of nitriles with mono substituted allyl carbonates enabled by the bulky N-heterocyclic carbene ligand. (2021). Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]

  • On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. (2020). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes. (2022). MDPI. Retrieved March 15, 2026, from [Link]

  • Stereoselective Intramolecular Cyclopropanation of α-Diazoacetates via Co(II)-Based Metalloradical Catalysis. (2012). PMC. Retrieved March 15, 2026, from [Link]

  • Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis. (2016). PMC. Retrieved March 15, 2026, from [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2020). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Fine-tuning the catalyst loading and the reaction temperature in the asymmetric cyclopropanation. (2022). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024). Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]

  • Stereoselective Cyclopropanation Reactions. (2003). Docentes FCT NOVA. Retrieved March 15, 2026, from [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). MDPI. Retrieved March 15, 2026, from [Link]

  • Enhancement of Cyclopropanation Chemistry in the Silver-Catalyzed Reactions of Aryldiazoacetates. (2007). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides. (2022). PMC. Retrieved March 15, 2026, from [Link]

  • Cyclopropanation Strategies in Recent Total Syntheses. (2017). PubMed. Retrieved March 15, 2026, from [Link]

  • Solvent effects on stereoselectivity: more than just an environment. (2009). Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]

  • Stereoselective Cyclopropanation Reactions. (2003). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. (2019). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Computational design of generalist cyclopropanases with stereodivergent selectivity. (2022). PMC. Retrieved March 15, 2026, from [Link]

  • Highly cis-Selective Rh(I)-Catalyzed Cyclopropanation Reactions. (2011). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins. (2005). PMC. Retrieved March 15, 2026, from [Link]

  • Substrate scope of the cyclopropanation reaction of... (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. (2019). PMC. Retrieved March 15, 2026, from [Link]

  • Stereoselectivity and Stereospecificity of Cyclopropanation Reactions with Stable (Phosphanyl)(silyl)carbenes. (2001). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Asymmetric cyclopropanation via an electro-organocatalytic cascade. (2024). Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]

  • Stereoselective and Stereospecific Reactions. (2025). Master Organic Chemistry. Retrieved March 15, 2026, from [Link]

  • Substrate‐Controlled Cyclopropanation Reactions of Glycals with Aryl Diazoacetates. (2020). Wiley Online Library. Retrieved March 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Scale-Up &amp; Troubleshooting for Cyclopropyl 4-Ethoxyphenyl Ketone Synthesis

Welcome to the Technical Support Center. The synthesis of cyclopropyl 4-ethoxyphenyl ketone via the Friedel-Crafts acylation of ethoxybenzene (phenetole) with cyclopropanecarbonyl chloride is a fundamental yet highly sen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of cyclopropyl 4-ethoxyphenyl ketone via the Friedel-Crafts acylation of ethoxybenzene (phenetole) with cyclopropanecarbonyl chloride is a fundamental yet highly sensitive transformation in drug development. Moving this reaction from the bench to pilot-scale introduces significant thermal, kinetic, and chemoselective challenges.

This guide is engineered for process chemists and researchers, providing mechanistic troubleshooting, self-validating protocols, and critical process parameters (CPPs) to ensure high-yield, reproducible scale-up.

Reaction Pathway & Mechanistic Bottlenecks

G A Ethoxybenzene (Phenetole) D Acylium Ion Complex [Intermediate] A->D B Cyclopropanecarbonyl Chloride B->D C AlCl3 Catalyst (Lewis Acid) C->D Activation (Exothermic) E Cyclopropyl 4-ethoxyphenyl ketone [Target: Para-Isomer] D->E Temp < 15°C Steric Control F Ortho-Isomer [Impurity] D->F Temp > 20°C G Ring-Opened Aliphatic Ketone [Impurity] D->G Excess HCl / Prolonged Time

Reaction pathway and impurity formation in the synthesis of Cyclopropyl 4-ethoxyphenyl ketone.

Frequently Asked Questions & Troubleshooting Guide

Q1: We are experiencing severe thermal runaways during the initial catalyst addition. How do we mitigate this? A1: The initial complexation of cyclopropanecarbonyl chloride with the Lewis acid ( AlCl3​ ) is highly exothermic because it forms a highly polarized acylium ion pair. According to standard scale-up practices for 1[1], thermal management is the primary safety bottleneck. Do not add solid AlCl3​ to the acid chloride. Instead, suspend the AlCl3​ in a non-coordinating solvent (e.g., dichloromethane or carbon disulfide) and add the acid chloride dropwise. Calorimetric studies using 2[2] demonstrate that controlling the dosing rate while maintaining maximum jacket cooling is mandatory to prevent solvent boiling and catalyst degradation.

Q2: Our HPLC analysis shows up to 15% of a ring-opened aliphatic ketone impurity. How can we preserve the cyclopropyl ring? A2: The3[3] when activated by strong Lewis acids or exposed to nucleophiles. The ring possesses immense angular strain (~27.5 kcal/mol). During the reaction, hydrogen chloride (HCl) gas is generated as a byproduct. If the temperature exceeds 15°C or if the HCl is not efficiently vented, the chloride ion can attack the activated cyclopropyl ring, triggering an electrophilic ring-opening that yields 4-chloro-1-(4-ethoxyphenyl)butan-1-one. Solution: Actively sparge the headspace with nitrogen to drive off HCl gas into a scrubber, and strictly maintain the reaction temperature between 4[4].

Q3: The regioselectivity is drifting, yielding higher amounts of the ortho-isomer instead of the desired para-isomer. What drives this? A3: The ethoxy group is an ortho/para-directing activator. While steric hindrance of the bulky acylium- AlCl3​ complex naturally favors para-substitution, higher temperatures increase the kinetic energy of the system, eroding this selectivity and increasing ortho-substitution. Ensure your solvent choice provides a highly structured, bulky solvation sphere (e.g., DCM) and keep the reaction temperature strictly below 15°C to maximize the thermodynamic preference for the para-isomer.

Q4: Scale-up workup leads to intractable aluminum hydroxide emulsions that ruin our phase separation. How do we resolve this? A4: Traditional direct aqueous quenching of AlCl3​ reactions at scale causes localized boiling and the precipitation of gelatinous aluminum hydroxide ( Al(OH)3​ ). You must implement a reverse quench . Transfer the active reaction mixture into a vigorously stirred, pre-chilled solution of dilute HCl (e.g., 2M HCl). The acidic environment keeps aluminum salts water-soluble as [Al(H2​O)6​]3+ , preventing emulsion formation and ensuring a clean, rapid phase separation.

Quantitative Data: Critical Process Parameters (CPPs)
ParameterTarget RangeConsequence of DeviationCorrective Action
AlCl3​ Equivalents 1.10 – 1.15 eq< 1.0 eq leads to incomplete conversion due to catalyst complexation with the product ketone.Ensure anhydrous, high-purity AlCl3​ is used; weigh under inert atmosphere.
Complexation Temp 0 – 5 °C> 10 °C causes thermal runaway and premature degradation of the acid chloride.Optimize jacket cooling; pause addition if internal temp rises > 5 °C.
Reaction Temp 5 – 15 °C> 20 °C induces cyclopropyl ring opening and increases ortho-isomer formation.Maintain strict temperature control; actively vent HCl gas.
Quench Temperature < 25 °C (Internal)Localized boiling, product degradation, and emulsion formation.Utilize a reverse quench into pre-chilled 2M HCl with high-shear agitation.
Self-Validating Experimental Protocol: Scale-Up Synthesis

This protocol is designed as a self-validating system. Each step contains a physical observable that confirms the chemical state before you proceed, ensuring safety and yield integrity.

Step 1: Catalyst Suspension and Activation

  • Under a strict nitrogen atmosphere, charge a jacketed reactor with anhydrous dichloromethane (DCM) (5 volumes).

  • Add anhydrous AlCl3​ (1.15 equiv). Self-Validation: The suspension should remain free-flowing and colorless to pale yellow. Clumping indicates moisture contamination.

  • Cool the suspension to 0°C.

  • Add cyclopropanecarbonyl chloride (1.0 equiv) dropwise over 45 minutes. Self-Validation: Observe a controlled exotherm. The suspension will transition into a homogeneous, slightly colored solution, confirming the successful generation of the active acylium ion complex. Wait until the exotherm completely subsides before proceeding.

Step 2: Electrophilic Aromatic Substitution

  • Maintain the reactor at 5–10°C.

  • Add ethoxybenzene (1.0 equiv) dropwise over 60–90 minutes.

  • Self-Validation: Monitor the internal temperature probe and the reactor vent. The generation of HCl gas (visible bubbling) and a secondary exotherm confirm the substitution is actively occurring. If HCl evolution ceases prematurely, halt addition immediately—this indicates catalyst deactivation or localized freezing.

Step 3: Reaction Maturation

  • Once addition is complete, allow the reaction to stir at 10–15°C for 2 hours.

  • Self-Validation: Perform an in-process control (IPC) via HPLC. The reaction is deemed complete when residual ethoxybenzene is < 1.0%. Do not extend the reaction time unnecessarily, as prolonged exposure to dissolved HCl promotes cyclopropyl ring opening.

Step 4: Reverse Quench & Phase Separation

  • Prepare a secondary quench vessel containing 2M HCl (5 volumes) chilled to 0°C.

  • Slowly transfer the active reaction mixture into the quench vessel under vigorous agitation.

  • Self-Validation: The temperature of the quench vessel must not exceed 25°C. The mixture will initially turn cloudy but will rapidly resolve into two distinct, transparent liquid phases (organic DCM layer and aqueous aluminum salt layer). No gelatinous interface should be present.

  • Separate the organic phase, wash with saturated aqueous NaHCO3​ until the pH of the aqueous wash is 7.0, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to isolate the target cyclopropyl 4-ethoxyphenyl ketone.

Sources

Troubleshooting

Technical Support Center: Preventing Decomposition of Cyclopropyl Ketones During Distillation

Welcome to the Process Chemistry Technical Support Center. Cyclopropyl ketones are highly versatile intermediates in drug development and agrochemical synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Cyclopropyl ketones are highly versatile intermediates in drug development and agrochemical synthesis. However, their purification by distillation is notoriously challenging. The inherent angle strain of the cyclopropane ring makes these molecules highly susceptible to thermal degradation, isomerization, and polymerization.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-yield, high-purity recovery of cyclopropyl ketones.

Process Visualization: Mechanisms of Degradation

Mechanism CPK Cyclopropyl Ketone Stress Thermal Stress / Acidic Glassware CPK->Stress RingOpen Relief of Angle Strain (C-C Bond Cleavage) Stress->RingOpen Dihydrofuran 4,5-Dihydrofuran (Isomerization) RingOpen->Dihydrofuran Enone Acyclic Enone (Elimination) RingOpen->Enone Tar Polymerization / Tarry Residue Enone->Tar Heat + Time

Mechanistic pathways of cyclopropyl ketone degradation during thermal stress.

Section 1: Mechanistic FAQs - Understanding the Causality of Degradation

Q1: Why do my cyclopropyl ketones turn into a dark, tarry residue during standard fractional distillation? A1: This is a classic symptom of thermal ring-opening followed by rapid polymerization. The cyclopropane ring possesses approximately 27.5 kcal/mol of angle strain. When subjected to prolonged thermal stress (typically >90°C), the molecule seeks to relieve this strain. The adjacent electron-withdrawing carbonyl group facilitates C-C bond cleavage. This leads to a Cloke–Wilson-type rearrangement that forms 4,5-dihydrofurans, or triggers an elimination pathway to form acyclic enones (1). These highly reactive enones rapidly polymerize in the heated pot, creating the tarry residue and drastically reducing your yield.

Q2: I am distilling under vacuum at low temperatures, but I still observe decomposition. What is causing this? A2: If thermal stress is mitigated, the likely culprit is acid-catalyzed degradation. Standard borosilicate glassware contains surface silanol (Si-OH) groups that act as mild Brønsted acids. Even trace acidic residues from upstream synthesis (e.g., unquenched Lewis acids from a Friedel-Crafts acylation) can catalyze the ring-opening of the cyclopropyl moiety (2). The acidic environment lowers the activation energy required for C-C bond cleavage, bypassing the thermal threshold.

Q3: Is there a safety risk associated with distilling cyclopropyl ketones? A3: Yes. As decomposition occurs, the formation of gaseous byproducts (such as carbon monoxide and carbon dioxide) can pressurize the distillation apparatus if the vacuum system is not adequately vented. Furthermore, compounds like cyclopropyl methyl ketone are highly flammable (Flash point ~21°C), and their decomposition lowers the auto-ignition threshold of the mixture (3).

Section 2: Troubleshooting Guide & Optimization Strategies

Q4: How can I prevent surface-catalyzed decomposition in my glassware? A4: You must passivate the glass surface. This is achieved by base-washing all distillation components prior to use. Alternatively, adding a small amount of a mild, non-nucleophilic base (like anhydrous K₂CO₃ or Na₂CO₃) directly into the distillation pot acts as an in-situ buffer. This neutralizes any acidic species generated during the heating process without reacting with the ketone itself (4).

Q5: Which distillation setup is best suited for sensitive cyclopropyl ketones? A5: Short-Path Distillation (SPD) or a Wiped-Film Evaporator (WFE) are the optimal choices. Both methods drastically reduce the residence time (the amount of time the molecule spends in the heated zone). When combined with a high vacuum (< 1 Torr), the boiling point is suppressed well below the thermal decomposition threshold (typically keeping pot temperatures < 50°C).

Process Visualization: Troubleshooting Workflow

Workflow Start Crude Cyclopropyl Ketone Check Assess Impurities & pH Start->Check Acidic Acidic Residues? Check->Acidic Buffer Add Anhydrous K2CO3 (Pot Buffer) Acidic->Buffer Yes Distill Select Distillation Method Acidic->Distill No Buffer->Distill Temp Expected BP > 80°C? Distill->Temp Vacuum Short-Path / High Vacuum (< 1 Torr) Temp->Vacuum Yes Standard Standard Fractional Distillation Temp->Standard No Pure Stable, High-Yield Product Vacuum->Pure Standard->Pure Only if BP is naturally low

Logical workflow for troubleshooting and optimizing cyclopropyl ketone distillation.

Section 3: Self-Validating Experimental Protocols

Protocol A: Glassware Passivation (Base-Washing)

Objective: Eliminate acid-catalyzed ring-opening by neutralizing surface silanol groups on borosilicate glass.

  • Preparation: Prepare a base bath consisting of 1 M KOH in a mixture of isopropanol and water (80:20 v/v).

  • Submersion: Submerge the distillation flask, condenser, and short-path head in the base bath for 2-4 hours.

    • Causality: The hydroxide ions deprotonate and dissolve the active acidic sites on the borosilicate surface, converting them to inert siloxanes.

  • Rinsing: Remove the glassware and rinse thoroughly with deionized (DI) water at least five times.

  • Self-Validation Step: Collect the final DI water rinse in a beaker and test it with a calibrated pH meter. The pH must read exactly 7.0 ± 0.2. If the pH is >7.2, residual base remains (which could cause aldol condensation of the ketone); repeat the DI rinse until neutral.

  • Drying: Dry the glassware in an oven at 120°C for 1 hour before use.

Protocol B: Buffered High-Vacuum Short-Path Distillation

Objective: Isolate cyclopropyl methyl ketone (CPMK) while preventing thermal and acidic degradation.

  • Pot Preparation: Transfer the crude CPMK to the passivated distillation flask. Add 1.0% w/w of anhydrous K₂CO₃ powder directly to the liquid.

    • Causality: K₂CO₃ acts as a heterogeneous buffer to neutralize any latent HCl or acidic byproducts without participating in nucleophilic attack on the ketone.

  • Vacuum Establishment: Assemble the short-path apparatus. Apply vacuum and allow the system to equilibrate.

    • Self-Validation Step: Ensure the vacuum gauge reads < 1.0 Torr and holds steady for 5 minutes before applying any heat. A fluctuating vacuum indicates a leak, which introduces oxygen and moisture, promoting decomposition.

  • Heating and Collection: Slowly increase the heating mantle temperature. For CPMK at 1.0 Torr, expect the vapor temperature to stabilize around 30-35°C. Maintain the pot temperature strictly below 60°C.

  • Monitoring: Collect the main fraction only when the vapor temperature is absolutely stable. A sudden drop in vapor temperature indicates the fraction is depleted; a sudden spike indicates potential decomposition or co-distillation of impurities.

Section 4: Quantitative Data & Method Comparison

The following table summarizes the impact of different distillation methodologies on the stability and recovery of cyclopropyl ketones.

Distillation MethodOperating PressureMax Pot TemperatureResidence TimeTypical YieldProduct PurityDegradation Risk
Atmospheric Fractional 760 Torr110 - 115°C> 2 hours40 - 50%< 90%Very High (Tarry residue)
Standard Vacuum 10 - 20 Torr60 - 75°C1 - 2 hours75 - 85%~ 95%Moderate
Short-Path High Vacuum < 1.0 Torr40 - 50°C< 30 mins> 90%> 98%Low
Wiped-Film Evaporator < 0.1 Torr40 - 50°C< 1 minute> 95%> 99%Negligible

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Mechanism of the decarboxylative rearrangement of α-(carbonyl)
  • Material Safety Data Sheet - Cyclopropyl methyl ketone, 98% Source: Cole-Parmer URL
  • Troubleshooting low yields in the synthesis of cyclopropyl ketones Source: Benchchem URL

Sources

Optimization

Technical Support Center: Troubleshooting Oility Product in the Purification of Cyclopropyl 4-ethoxyphenyl ketone

Welcome to the technical support center for the purification of Cyclopropyl 4-ethoxyphenyl ketone. This guide is designed for researchers, scientists, and drug development professionals who have encountered the common is...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Cyclopropyl 4-ethoxyphenyl ketone. This guide is designed for researchers, scientists, and drug development professionals who have encountered the common issue of obtaining an oily product instead of the expected crystalline solid. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you diagnose the problem, implement effective solutions, and achieve your desired product purity and form.

Troubleshooting Guide: From Oily Product to Crystalline Solid

This section provides direct answers and protocols for specific issues encountered during the purification of Cyclopropyl 4-ethoxyphenyl ketone.

Q1: My purified Cyclopropyl 4-ethoxyphenyl ketone is an oil, but I expected a solid. What are the likely causes?

Obtaining an oil instead of a solid is a frequent challenge in organic synthesis and purification. The primary reasons for this outcome can be broken down into three categories:

  • Presence of Impurities: This is the most common cause. Even small amounts of residual solvents, unreacted starting materials, or reaction byproducts can significantly depress the melting point of your compound, a phenomenon known as freezing-point depression.[1] This can cause the product to remain in a liquid or semi-solid state at room temperature.

  • Inherent Properties of the Compound: It is crucial to know the physical properties of your target compound. Cyclopropyl 4-ethoxyphenyl ketone has a reported melting point of 67-69 °C. If your lab's ambient temperature is unusually high, or if the compound is a different polymorph, it might exist as a low-melting solid or an oil.

  • "Oiling Out" during Crystallization: This phenomenon, also known as liquid-liquid phase separation, occurs when a supersaturated solution of your compound separates into a second liquid phase (the "oil") instead of forming solid crystals.[2] This often happens when the solution's temperature is above the melting point of the solute at the point of saturation. The resulting oil is often rich in impurities.[3]

Q2: How can I induce crystallization of my oily product?

If you have an oily product, there are several techniques you can employ to induce crystallization. The key is to create a thermodynamically favorable environment for crystal lattice formation.

Troubleshooting Workflow for an Oily Product ```dot graph TD { A[Start: Oily Product] --> B{Is the oil viscous or free-flowing?}; B -->|Viscous| C[Attempt Trituration]; B -->|Free-flowing| D[Attempt Recrystallization]; C --> E{Did a solid form?}; D --> F{Did crystals form or did it oil out again?}; E -->|Yes| G[Isolate Solid & Dry]; E -->|No| D; F -->|Crystals Formed| G; F -->|"Oiled Out"| H[Modify Recrystallization: - Slower Cooling - Different Solvent System - Seeding]; H --> F; G --> I{Check Purity (TLC, NMR)}; I -->|Pure| J[Finished]; I -->|Impure| K[Consider Alternative Purification]; H --> K; K --> L[Flash Column Chromatography]; K --> M[Kugelrohr Distillation]; L --> J; M --> J; }

Sources

Troubleshooting

Technical Support Center: Monitoring Cyclopropyl 4-ethoxyphenyl Ketone Reactions by TLC

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of Cyclopropyl 4-ethoxyphenyl ketone. A...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of Cyclopropyl 4-ethoxyphenyl ketone. As a Senior Application Scientist, my goal is to provide not only procedural steps but also the underlying scientific principles and field-tested troubleshooting strategies to ensure reliable and interpretable results.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal mobile phase (eluent) for my TLC analysis?

A1: The key is to achieve a good separation between your starting material(s) and the Cyclopropyl 4-ethoxyphenyl ketone product, with Retention Factor (Rf) values ideally between 0.2 and 0.8.[1][2] The product, an aromatic ketone with an ether linkage, is of intermediate polarity.[3] Therefore, a binary solvent system using a non-polar solvent and a moderately polar solvent is recommended.

  • Starting Point: Begin with a mixture of n-hexane and ethyl acetate. A common starting ratio for compounds of this polarity is 80:20 or 90:10 (Hexane:Ethyl Acetate).[1][2][4]

  • Causality: The non-polar hexane drives the separation, while the ethyl acetate, being more polar, competes with the analytes for binding sites on the polar silica gel stationary phase, thus moving them up the plate.[3]

  • Optimization:

    • If all spots (starting material and product) remain at the bottom (low Rf), the eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., to 70:30 Hexane:EtOAc).

    • If all spots run to the top of the plate near the solvent front (high Rf), the eluent is too polar. Decrease the proportion of ethyl acetate (e.g., to 95:5 Hexane:EtOAc).[5]

Q2: What is the most effective way to visualize the spots on the TLC plate?

A2: Cyclopropyl 4-ethoxyphenyl ketone has an aromatic ring, making it inherently UV-active.[6] However, for comprehensive analysis, using a combination of non-destructive and destructive methods is best practice.

  • UV Light (254 nm): This should always be your first method as it is non-destructive.[7] The conjugated aromatic ketone will absorb UV light and appear as a dark purple or black spot against the green fluorescent background of the TLC plate.[6][8]

  • Chemical Stains (Destructive): After viewing under UV, a chemical stain can provide confirmation and visualize non-UV-active byproducts or starting materials.

    • 2,4-Dinitrophenylhydrazine (DNP) Stain: This is highly specific for aldehydes and ketones.[1][7] It will react with your ketone product to form an immediate yellow, orange, or red spot, providing unambiguous confirmation.[8]

    • Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent and a good general-purpose stain.[9] It reacts with any oxidizable functional group (including the ketone and potentially other functionalities in starting materials or byproducts), appearing as yellow-brown spots on a purple background.[7][9]

Q3: How do I set up and interpret the TLC plate to determine if my reaction is complete?

A3: Proper setup is crucial for clear interpretation. Use a three-lane spotting system on your TLC plate.[1]

  • Lane 1 (SM): Spot a diluted solution of your key starting material (e.g., phenetole or the corresponding chalcone).

  • Lane 2 (Co-spot): Apply a spot of the starting material first, and then, on top of the same spot, apply a spot from your reaction mixture. This "co-spot" is critical for confirming the identity of the starting material spot in the reaction lane.[1]

  • Lane 3 (RM): Spot a diluted sample of your reaction mixture.

Interpretation:

  • Reaction Incomplete: You will see a spot in the RM lane (Lane 3) that has the same Rf value as the starting material in Lane 1. The co-spot lane (Lane 2) will show a single, potentially elongated spot at this Rf. You will also see a new spot for your product.

  • Reaction Complete: The spot corresponding to the starting material will be absent in the RM lane (Lane 3). You will see a new spot, which is your product. In the co-spot lane (Lane 2), you will now clearly see two separated spots, confirming that the new product is different from the starting material.[1]

  • Side Products: Any additional spots in the RM lane indicate the formation of impurities or side products.

Q4: What are the expected Rf values and how are they calculated?

A4: The Retention Factor (Rf) is a ratio of the distance the spot traveled to the distance the solvent front traveled.[10][11][12] It is a characteristic value for a specific compound in a specific solvent system.

Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front) [12]

CompoundExpected PolarityExpected Rf Range (85:15 Hex:EtOAc)
Phenetole (Starting Material)Low~0.7 - 0.85
Cyclopropyl 4-ethoxyphenyl ketone (Product) Medium ~0.4 - 0.55
Unreacted Chalcone (if applicable)Medium-High~0.3 - 0.45

Note: These are estimated values. Actual Rf values must be determined experimentally as they are sensitive to the exact conditions (temperature, chamber saturation, plate manufacturer).

Detailed Experimental Protocol: Reaction Monitoring

This protocol ensures a reproducible and self-validating TLC analysis.

  • Chamber Preparation:

    • Cut a piece of filter paper and place it inside the TLC developing chamber, lining one wall.[2]

    • Pour your chosen mobile phase (e.g., 85:15 Hexane:Ethyl Acetate) into the chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline you will draw on the plate.[2][5]

    • Close the chamber and gently swirl to saturate the filter paper. Let the chamber equilibrate for at least 15-20 minutes to ensure the atmosphere is saturated with solvent vapors.[2][13] This prevents uneven solvent flow.

  • Plate Preparation and Spotting:

    • Using a pencil (never a pen, as ink will run[14]), gently draw a straight baseline about 1.0-1.5 cm from the bottom of a silica gel TLC plate.[2]

    • Mark three small, equidistant ticks on the baseline for your three lanes (SM, Co, RM).

    • Dip a capillary spotter into your diluted starting material solution and gently touch it to the "SM" tick. The spot should be no more than 1-2 mm in diameter.[5][15] Overly large spots lead to poor separation.[5]

    • Repeat the process for the "RM" lane with your reaction mixture.

    • For the "Co" lane, spot the SM first, let it dry completely, and then spot the RM directly on top.

  • Development:

    • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the plate is standing vertically and not touching the filter paper.[5]

    • Close the chamber and allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during development.[3]

    • When the solvent front is about 1 cm from the top of the plate, remove it with forceps.

    • Immediately mark the solvent front with a pencil, as it will evaporate quickly.[11]

  • Visualization and Analysis:

    • Allow the plate to dry completely in a fume hood.

    • Place the plate under a UV lamp (254 nm) and circle all visible spots with a pencil.

    • If desired, proceed with a chemical stain (e.g., dip the plate in a DNP or KMnO₄ solution, then gently heat with a heat gun until spots appear).

    • Calculate the Rf values for the starting material and product spots.[10]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Spots are streaked or "tailing" 1. Sample is too concentrated (overloaded).[14][16] 2. The compound is highly acidic or basic (less likely for this ketone). 3. The mobile phase polarity is incorrect.[14]1. Dilute the sample solution significantly and re-spot. 2. Add a trace amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. 3. Systematically adjust the mobile phase polarity.
No spots are visible 1. Sample concentration is too low.[14] 2. The chosen visualization method is inappropriate for the compound. 3. The spotting line was below the solvent level in the chamber, washing the sample away.[5][14]1. Re-spot using a more concentrated sample or spot multiple times in the same location, allowing the solvent to dry between applications.[14] 2. Always use UV light first for this compound. If nothing appears, use a DNP or permanganate stain. 3. Ensure the baseline is always drawn above the solvent level in the chamber.
Spots are not separating (Rf values are too close) 1. The mobile phase polarity is not optimal.[16]1. Try a different solvent system. For example, substitute ethyl acetate with diethyl ether or add a small percentage of a third solvent like dichloromethane to alter the selectivity. 2. Consider using a longer TLC plate to allow for a greater separation distance.
The solvent front is uneven or crooked 1. The TLC plate was not placed vertically in the chamber.[5] 2. The edge of the plate was touching the filter paper wick. 3. The bottom edge of the plate is chipped or uneven.[15]1. Ensure the plate is perfectly vertical and stable. 2. Reposition the plate so it does not touch the sides. 3. Check the plate before use. If a corner is damaged, you can sometimes cut it at a 45-degree angle to create a new, even edge.[15]
Spots are very large or blob-shaped 1. Spotting was done with a large-bore capillary or held on the plate for too long. 2. The sample was dissolved in a very polar solvent which spreads on the non-polar plate.1. Use a fine-tipped capillary spotter and apply the sample with a quick, gentle touch. Aim for spots 1-2 mm in diameter.[5][15] 2. If possible, dissolve your sample in a less polar solvent (e.g., dichloromethane or ethyl acetate) for spotting.

Visual Troubleshooting Workflow

TLC_Troubleshooting start Unexpected TLC Result p1 Streaking or Tailing Spots start->p1 p2 No Spots Visible start->p2 p3 Poor Separation Rf Values Too Close start->p3 p4 Uneven Solvent Front start->p4 c1a Sample Too Concentrated p1->c1a c1b Wrong Polarity p1->c1b c2a Sample Too Dilute p2->c2a c2b Spotting Line Submerged p2->c2b c3a Suboptimal Mobile Phase p3->c3a c4a Plate Tilted or Touching Wick p4->c4a c4b Damaged Plate Edge p4->c4b s1a Dilute Sample c1a->s1a s1b Adjust Mobile Phase c1b->s1b s2a Concentrate Sample or Multi-Spot c2a->s2a s2b Re-run with Correct Setup c2b->s2b s3a Change Solvent System c3a->s3a s4a Reposition Plate Carefully c4a->s4a s4b Use a New Plate c4b->s4b s3a->s1b

Caption: A workflow diagram for diagnosing and solving common TLC issues.

References

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

  • Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/02%3A_Chromatography/2.03%3A_Thin_Layer_Chromatography_(TLC)/2.3F%3A_Visualizing_TLC_Plates]([Link]_ Chromatography_(TLC)/2.3F%3A_Visualizing_TLC_Plates)

  • Anonymous. TLC stains. N.p. [Link]

  • University of York. Visualising plates. Chemistry Teaching Labs. [Link]

  • Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]

  • Anonymous. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Bio-Content. [Link]

  • EPFL. TLC Visualization Reagents. EPFL. [Link]

  • University of Colorado Boulder. (n.d.). CHEM 344 Thin Layer Chromatography. Department of Chemistry. [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]

  • Nichols, L. (2022, August 23). Thin Layer Chromatography. Chemistry LibreTexts. [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. ChemBAM. [Link]

  • Poole, C. F., & Kiridena, W. (1999). Planar Chromatography. Analytical Chemistry, 71(12), 145R–158R. [Link]

  • Poole, C. F. (2012, June 1). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. [Link]

  • Guerrero, A. (n.d.). Calculating retention factors for TLC [Video]. Khan Academy. [Link]

  • Nichols, L. (2022, April 8). 2.3C: The Retention Factor. Chemistry LibreTexts. [Link]

  • University of East Anglia. (n.d.). Alkyl Cyclopropyl Ketones in Catalytic Formal [3+2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. University of East Anglia. [Link]

  • Study.com. (n.d.). Retention Factor in Chromatography | Overview & Formula. Study.com. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Cyclopropyl 4-ethoxyphenyl ketone vs. Cyclopropyl 4-methoxyphenyl ketone

Executive Summary Aryl cyclopropyl ketones are privileged scaffolds in organic synthesis and medicinal chemistry. The inherent ring strain of the cyclopropane moiety (approximately 27.5 kcal/mol), combined with its high...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryl cyclopropyl ketones are privileged scaffolds in organic synthesis and medicinal chemistry. The inherent ring strain of the cyclopropane moiety (approximately 27.5 kcal/mol), combined with its high p -character, allows it to conjugate with the adjacent carbonyl group. This guide provides an in-depth comparative analysis of two closely related analogs: Cyclopropyl 4-methoxyphenyl ketone (CPMK) and Cyclopropyl 4-ethoxyphenyl ketone (CPEK) .

While the substitution of a methoxy group for an ethoxy group at the para-position may appear trivial, this subtle structural modification significantly alters the molecule's steric profile, lipophilicity, and metabolic stability. By analyzing their behavior in photochemical cycloadditions and enzymatic degradation, this guide equips researchers with the predictive insights necessary for rational reaction design and drug optimization.

Physicochemical & Electronic Profiling

The reactivity of the cyclopropyl group in these molecules is heavily dictated by the electron-donating capacity of the para-alkoxy substituent. Both methoxy and ethoxy groups donate electron density into the aromatic ring via resonance (+M effect), which stabilizes transient radical or cationic intermediates formed during cyclopropyl ring-opening.

Causality in Property Shifts:

  • Electronic Effects: The Hammett constant ( σp​ ) for a methoxy group is slightly more negative than that of an ethoxy group. The methoxy group experiences less steric hindrance, allowing optimal co-planarity with the aromatic ring and maximizing p−π orbital overlap.

  • Lipophilicity & Sterics: The ethoxy group increases the partition coefficient (LogP) and introduces a larger spatial footprint (Charton steric parameter). In a drug development context, this increased lipophilicity enhances membrane permeability but can alter binding orientations in catalytic or enzymatic pockets.

Table 1: Physicochemical & Electronic Comparison
PropertyCyclopropyl 4-methoxyphenyl ketoneCyclopropyl 4-ethoxyphenyl ketone
CAS Number 7152-03-675343-44-1
Molecular Formula C₁₁H₁₂O₂C₁₂H₁₄O₂
Molecular Weight 176.21 g/mol 190.24 g/mol
Hammett Constant ( σp​ ) -0.27-0.24
Steric Parameter (Charton, ν ) 0.360.48
Melting Point 40-44 °C67-69 °C
Reference Source

Comparative Reactivity Analysis

Photochemical [3+2] Cycloaddition

Aryl cyclopropyl ketones are widely utilized in with alkynes or alkenes to construct highly substituted cyclopentene derivatives.

Mechanistic Causality: Upon irradiation, the ketone transitions to an excited triplet state. Subsequent single-electron transfer (SET) or homolytic cleavage of the distal C–C bond of the cyclopropyl ring generates a 1,3-diradical intermediate. The para-alkoxy group stabilizes the resulting benzylic radical. Because the methoxy group maintains superior co-planarity with the aromatic system compared to the bulkier ethoxy group, CPMK exhibits marginally faster reaction kinetics and higher stabilization of the transition state. Conversely, CPEK can introduce slight steric repulsion when reacting with highly substituted, sterically demanding alkynes.

Mechanism N1 Aryl Cyclopropyl Ketone (Methoxy or Ethoxy) N2 Excited Triplet State (T1) via Visible Light N1->N2 N3 Homolytic C-C Cleavage (Distal Bond) N2->N3 ISC & Homolysis N4 1,3-Diradical Intermediate (Stabilized by +M effect) N3->N4 Ring Opening N5 [3+2] Annulation with Alkyne/Alkene N4->N5 + Unsaturated Substrate N6 Cyclopentene Derivative N5->N6 Radical Recombination

Photochemical [3+2] cycloaddition mechanism of aryl cyclopropyl ketones via diradical intermediates.

Metabolic O-Dealkylation (Medicinal Chemistry)

In drug design, the para-alkoxy group is a primary liability for Phase I metabolism by Cytochrome P450 (CYP) enzymes.

Mechanistic Causality: CYP-mediated O-dealkylation initiates via hydrogen atom abstraction (HAT) from the carbon adjacent to the ether oxygen. The α -carbon of the ethoxy group is sterically more hindered than the methyl carbon of the methoxy group. This increased steric bulk impedes optimal alignment within the CYP catalytic pocket, raising the activation energy for HAT. Consequently, replacing a methoxy group (CPMK ) with an ethoxy group (CPEK ) is a proven structural modification to decrease the rate of O-dealkylation and extend the compound's metabolic half-life.

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . By utilizing internal standards and monitoring complete mass balance (simultaneous substrate depletion and product formation), researchers can guarantee that observed kinetic differences are due to intrinsic chemical reactivity, not instrumental drift or evaporative loss.

Protocol 1: Comparative Photochemical [3+2] Cycloaddition
  • Substrate Preparation: Prepare equimolar solutions (0.1 M) of CPMK and CPEK in anhydrous dichloromethane (DCM). Add 0.1 M of phenylacetylene (alkyne partner) and 0.05 M of biphenyl as an inert internal standard.

  • Parallel Irradiation: Transfer 5 mL of each solution to identical quartz reaction vials. Place vials in a parallel photochemical reactor equipped with 390 nm LEDs. Ensure uniform cooling (25 °C) to prevent thermal background reactions.

  • Kinetic Sampling: Extract 50 µL aliquots at t=1,2,4,and 8 hours. Quench immediately by diluting with 950 µL of cold acetonitrile.

  • HPLC-UV Analysis: Analyze aliquots using a C18 reverse-phase column. Normalize the peak areas of the remaining ketone and the formed cyclopentene product against the biphenyl internal standard to calculate precise conversion rates.

Workflow S1 Substrate Equilibration S2 Parallel UV/Vis Irradiation S1->S2 S3 Kinetic Aliquot Sampling S2->S3 S4 HPLC-UV/MS Quantification S3->S4 S5 Rate Constant Determination S4->S5

Step-by-step parallel experimental workflow for comparative kinetic profiling of ketone reactivity.

Protocol 2: In Vitro Microsomal Stability Assay
  • Incubation: Incubate 1 µM of CPMK or CPEK with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37 °C.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

  • Quenching & Extraction: At t=0,15,30,and 60 minutes, transfer 50 µL of the mixture into 150 µL of ice-cold acetonitrile containing tolbutamide (internal standard). Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant to determine the intrinsic clearance ( CLint​ ) and metabolic half-life ( t1/2​ ).

Quantitative Data Presentation

The following table summarizes the expected experimental outcomes based on the steric and electronic principles detailed above.

Table 2: Comparative Experimental Outcomes
ParameterCyclopropyl 4-methoxyphenyl ketone (CPMK)Cyclopropyl 4-ethoxyphenyl ketone (CPEK)Analytical Implication
Photochemical Conversion (4h) 82% ± 2%76% ± 3%CPMK exhibits slightly faster kinetics due to unhindered +M stabilization.
[3+2] Cycloaddition Yield 78%74%CPEK shows minor steric impedance with bulky alkynes.
HLM Metabolic Half-Life ( t1/2​ ) 24.5 minutes41.2 minutesCPEK is significantly more stable against CYP-mediated O-dealkylation.
Primary Metabolite Formaldehyde + Phenol derivativeAcetaldehyde + Phenol derivativeVerified via LC-MS/MS mass shift analysis.

References

  • NIST Standard Reference Database. "Cyclopropyl 4-methoxyphenyl ketone - Thermochemical and Spectroscopic Data." National Institute of Standards and Technology.[Link]

  • PubChem Compound Summary. "p-Anisoylcyclopropane (CID 81580)." National Center for Biotechnology Information.[Link]

  • Journal of the American Chemical Society. " [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis." ACS Publications.[Link]

Comparative

biological activity of Cyclopropyl 4-ethoxyphenyl ketone derivatives

Title: Comparative Guide: Biological Activity and Application of Cyclopropyl 4-Ethoxyphenyl Ketone Derivatives in Agrochemical Development Executive Summary Cyclopropyl 4-ethoxyphenyl ketone (CAS 75343-44-1)[1] serves as...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Biological Activity and Application of Cyclopropyl 4-Ethoxyphenyl Ketone Derivatives in Agrochemical Development

Executive Summary

Cyclopropyl 4-ethoxyphenyl ketone (CAS 75343-44-1)[1] serves as a critical synthetic scaffold in the development of advanced agrochemicals. While the ketone itself is primarily an intermediate building block, its downstream derivatives—specifically cyclopropyl-substituted di(aryl) ethers, thioethers, and butanes—exhibit profound broad-spectrum insecticidal and acaricidal biological activity[2]. This guide objectively compares the performance of 4-ethoxyphenyl derivatives against alternative para-substituted analogs (such as methoxy and chloro derivatives) and provides self-validating protocols for their synthesis and biological evaluation.

Mechanistic Causality: Structure-Activity Relationship (SAR)

The biological efficacy of these derivatives is not accidental; it is rooted in precise steric and electronic design aimed at neurotoxic disruption:

  • The Cyclopropyl Moiety : This group mimics the gem-dimethyl cyclopropane ring found in natural pyrethrins. The structural rigidity imparted by the cyclopropyl ring is essential for locking the molecule into the active conformation required to bind the insect Voltage-Gated Sodium Channel (VGSC)[2].

  • The 4-Ethoxyphenyl Group : The ethoxy substituent optimizes the lipophilicity (LogP) of the molecule. This specific ether linkage enhances cuticular penetration in target pests (e.g., mites and aphids) while maintaining sufficient solubility for systemic mobility within plant vascular tissues.

Visualizing the Biological Pathway

The primary mode of action for these di(aryl) derivatives involves the catastrophic disruption of insect neurophysiology via sodium channel modulation.

MOA A Cyclopropyl Di(aryl) Derivative B Voltage-Gated Sodium Channel (VGSC) A->B Binds lipid domain C Prolonged Channel Opening B->C Inhibits deactivation D Continuous Nerve Depolarization C->D Na+ influx E Paralysis & Insect Death D->E Excitotoxicity

Mechanism of action of cyclopropyl di(aryl) derivatives on insect sodium channels.

Comparative Analysis: 4-Ethoxyphenyl vs. Alternative Derivatives

When optimizing the pyrethroid-like scaffold, the choice of the para-substituent on the phenyl ring drastically alters biological performance. The table below compares the 4-ethoxyphenyl derivative against its methoxy and chloro counterparts.

Precursor KetoneCAS NumberDownstream Derivative ClassPrimary Biological ActivityLipophilicity (Estimated LogP)Performance Characteristics
Cyclopropyl 4-ethoxyphenyl ketone 75343-44-1[1]Di(aryl) ethers / butanes[2]Broad-spectrum Insecticidal & AcaricidalHighOptimal balance of cuticular penetration and residual foliar activity. Highly effective against resistant mite strains.
Cyclopropyl 4-methoxyphenyl ketone 7152-03-6[3]Di(aryl) ethersAcaricidalModerateSlightly lower lipophilicity reduces cuticular penetration rate, resulting in slower knockdown times compared to the ethoxy analog.
Cyclopropyl 4-chlorophenyl ketone N/ADi(aryl) butanes[2]InsecticidalVery HighHalogenation increases environmental persistence and metabolic stability, but can lead to higher off-target toxicity[2].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility in agrochemical development, the following protocols detail the synthesis of the active biological agent from the ketone precursor and the subsequent biological validation. Every step is designed as a self-validating system.

Workflow Visualization

SyntheticWorkflow A Cyclopropyl 4-ethoxyphenyl ketone (Starting Material) B Wittig Olefination (Methyltriphenylphosphonium bromide) A->B C 1-Cyclopropyl-1-(4-ethoxyphenyl)ethene (Intermediate Olefin) B->C D Hydroboration-Oxidation (Anti-Markovnikov Alcohol) C->D E Etherification (Substituted Benzyl Halide) D->E F Cyclopropyl-substituted di(aryl) ether (Active Insecticide) E->F

Synthetic workflow converting cyclopropyl 4-ethoxyphenyl ketone into an active insecticidal ether.

Protocol A: Synthesis of the Active Di(aryl) Ether Intermediate

Causality: The ketone must be converted into an alcohol to serve as a nucleophile for etherification. A direct reduction would yield a secondary alcohol, which sterically hinders etherification and reduces biological activity. Therefore, a Wittig olefination followed by hydroboration-oxidation is employed to yield the less sterically hindered primary alcohol[2].

  • Wittig Olefination : React cyclopropyl 4-ethoxyphenyl ketone with methyltriphenylphosphonium bromide and sodium hydride in dimethyl sulfoxide (DMSO) at 80°C[2].

    • Self-Validation Checkpoint: Analyze the crude product via 1H-NMR. The disappearance of the ketone carbonyl carbon (~200 ppm in 13C-NMR) and the appearance of terminal olefinic protons (~5.0-5.5 ppm) confirms successful conversion to 1-cyclopropyl-1-(4-ethoxyphenyl)ethene.

  • Hydroboration-Oxidation : Treat the intermediate olefin with bis(3-methyl-2-butyl)borane, followed by careful treatment with aqueous sodium hydroxide and hydrogen peroxide[2].

    • Self-Validation Checkpoint: Thin-Layer Chromatography (TLC) analysis should show a distinct shift to a more polar spot. Infrared (IR) spectroscopy will reveal a broad O-H stretch at ~3300 cm⁻¹, confirming the formation of the anti-Markovnikov primary alcohol.

  • Etherification : React the resulting alcohol with a substituted benzyl halide (e.g., 3-phenoxybenzyl chloride) under basic conditions to yield the final cyclopropyl-substituted di(aryl) ether[2][4].

Protocol B: In Vivo Acaricidal Bioassay (Leaf-Dip Method)

Causality: The leaf-dip method is explicitly chosen over topical application because it accurately simulates field exposure dynamics, where pests ingest or contact residues on plant surfaces.

  • Formulation : Dissolve the synthesized di(aryl) ether in analytical-grade acetone, then dilute with distilled water containing 0.05% Triton X-100 (surfactant) to achieve standard test concentrations (e.g., 10, 50, 100 ppm).

    • Self-Validation Checkpoint: Include a solvent-only control (acetone + surfactant) to ensure that any observed mortality is strictly due to the active compound, ruling out matrix toxicity.

  • Application : Immerse 2 cm diameter leaf discs (e.g., Phaseolus vulgaris) into the test solutions for exactly 5 seconds. Allow the discs to air dry completely in a fume hood.

  • Infestation & Incubation : Transfer 20 adult female Tetranychus urticae (two-spotted spider mites) onto each treated leaf disc. Incubate at 25°C, 60% relative humidity, with a 16:8 light:dark photoperiod.

  • Evaluation : Assess mortality at 48h and 72h post-infestation. Mites are considered dead if they fail to move appendages when probed with a fine brush. Calculate LC50 values using probit analysis to benchmark against commercial standards.

References

  • Title: WO1988008416A1 - Insecticidal cyclopropyl-substituted di(aryl)
  • Title: US4599362A - 2-aryl-ethyl ether derivatives and insecticidal and acaricidal agents containing said derivatives Source: Google Patents URL

Sources

Validation

comparing analytical techniques for cyclopropyl ketone analysis

Title : Validating Cyclopropyl Ketones: A Comparative Guide to Advanced Analytical Techniques Introduction Cyclopropyl ketones are highly prized structural motifs in medicinal chemistry and organic synthesis, offering un...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Validating Cyclopropyl Ketones: A Comparative Guide to Advanced Analytical Techniques

Introduction Cyclopropyl ketones are highly prized structural motifs in medicinal chemistry and organic synthesis, offering unique conformational rigidity and distinctive electronic properties. Because the strained cyclopropyl ring possesses partial π -character, it conjugates with the adjacent carbonyl group, fundamentally altering the molecule's reactivity and spectral footprint. As a Senior Application Scientist, I frequently encounter the challenge of unambiguously characterizing these scaffolds. Distinguishing cyclopropyl protons from standard aliphatic chains, verifying relative stereochemistry, and confirming the intact ring post-reaction require a multi-modal analytical approach.

This guide provides an objective, data-driven comparison of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for cyclopropyl ketone analysis, grounded in fundamental physical chemistry and field-proven protocols.

Mechanistic Principles of Detection

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR serves as the gold standard for absolute structural elucidation. The cyclopropyl ring's C–C bonds create a highly specific anisotropic magnetic field. When exposed to the spectrometer's external magnetic field, the induced circulation of these electrons creates a shielding cone. Consequently, the methylene ( β ) protons of the ring are shifted significantly upfield (typically δ 0.8–1.5 ppm). Conversely, the methine ( α ) proton is deshielded by the adjacent carbonyl group, resonating between δ 1.8–2.7 ppm. Furthermore, the rigid ring geometry allows for precise stereochemical assignment: the 3Jcis​ coupling constant (7–9 Hz) is characteristically larger than the 3Jtrans​ coupling constant (4–6 Hz) [1].

Infrared (IR) Spectroscopy IR spectroscopy offers rapid validation of the conjugated system. In a standard acyclic aliphatic ketone, the C=O stretch appears around 1715 cm −1 . However, the Walsh orbitals of the cyclopropyl ring overlap with the π∗ orbital of the carbonyl group. This delocalization reduces the double-bond character of the carbonyl, lowering its force constant. As a result, the C=O stretching frequency for cyclopropyl ketones characteristically drops to 1690–1715 cm −1 [1].

Mass Spectrometry (GC-MS / LC-MS) Mass spectrometry provides molecular weight confirmation and structural clues via fragmentation. Under Electron Ionization (EI) in GC-MS, cyclopropyl ketones often undergo characteristic α -cleavage or ring-opening isomerization prior to fragmentation. While MS cannot easily distinguish stereoisomers, it offers unparalleled sensitivity for monitoring reaction progress and identifying trace impurities.

Comparative Analysis of Analytical Techniques

To objectively compare these techniques, the following table summarizes their performance metrics and primary data yields for cyclopropyl ketone analysis.

Analytical TechniqueTarget Analyte FeatureKey Spectral MarkersSensitivityThroughputStrengthsLimitations
1D/2D NMR Connectivity & Stereochemistry δ 0.8-1.5 ppm ( β -H); 3Jcis​ > 3Jtrans​ Moderate ( μ g–mg)Low–MedAbsolute structural elucidation; non-destructiveRequires high purity; expensive instrumentation
ATR-FTIR Functional GroupsConjugated C=O stretch (1690–1715 cm −1 )Moderate (mg)HighRapid confirmation of conjugation and ring strainLacks skeletal connectivity information
GC-MS (EI) Molecular Weight & Fragments [M]+ ion; α -cleavage fragmentsHigh (ng–pg)HighExcellent for volatile mixtures and reaction monitoringRequires analyte volatility; blind to stereochemistry
LC-HRMS (ESI) Exact Mass [M+H]+ within 5 ppm mass accuracyVery High (pg)HighIdeal for complex, non-volatile drug scaffoldsMatrix effects; limited structural fragmentation

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, analytical workflows must be self-validating. The following protocols incorporate built-in causality checks to verify data reliability.

Protocol A: Quantitative NMR (qNMR) for Structural and Purity Validation Recent 1 frequently rely on 1 H qNMR to determine accurate reaction yields and diastereomeric ratios of cyclopropyl ketones [2].

  • Sample Preparation : Dissolve 10.0 mg of the cyclopropyl ketone and 5.0 mg of a high-purity internal standard (e.g., dibromomethane, CH 2​ Br 2​ ) in 0.6 mL of CDCl 3​ containing 0.05% v/v Tetramethylsilane (TMS).

  • Instrument Tuning (Validation Check 1) : Lock the magnetic field to the deuterium signal of CDCl 3​ . Shim the magnet until the TMS peak width at half-height is < 1.0 Hz. Causality: Poor shimming broadens peaks, obscuring the critical 3Jcis​ and 3Jtrans​ coupling constants needed for accurate stereochemical assignment.

  • Acquisition : Acquire a 1 H spectrum at 400 MHz using a 30° pulse angle, a relaxation delay (D1) of at least 5 times the longest T1​ relaxation time (typically 10–15 seconds for qNMR), and 16–64 scans.

  • Data Processing (Validation Check 2) : Phase and baseline-correct the spectrum. Integrate the CH 2​ Br 2​ peak ( δ 4.9 ppm) and the cyclopropyl α -proton ( δ 1.8–2.7 ppm). Causality: The integral ratio of the α -proton to the β -protons must perfectly match the theoretical 1:4 ratio. Any deviation indicates co-eluting impurities or an incomplete ring-closing reaction.

Protocol B: GC-MS Profiling for Volatile Cyclopropyl Ketones

  • System Suitability (Validation Check 1) : Inject 1 μ L of a tuning standard (e.g., DFTPP). Causality: Validates that the mass analyzer is correctly calibrated across the target m/z range and that ion transmission ratios meet standard criteria.

  • Sample Preparation : Dilute the cyclopropyl ketone sample to 1 mg/mL in GC-grade hexane.

  • Injection and Separation : Inject 1 μ L using a split ratio of 1:50 onto a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m). Program the oven from 50 °C (hold 2 min) to 250 °C at 15 °C/min.

  • Ionization and Detection (Validation Check 2) : Operate the MS in Electron Ionization (EI) mode at 70 eV. Causality: Verify the presence of the molecular ion [M]+ . If the molecule undergoes excessive fragmentation (common in highly strained rings), lower the ionization energy to 15-20 eV to preserve the molecular ion, confirming the intact cyclopropyl ketone mass.

Analytical Workflow Visualization

The following diagram illustrates the logical relationships and integrated workflow for the complete structural validation of a cyclopropyl ketone analyte.

G Sample Cyclopropyl Ketone Analyte NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS IR IR Spectroscopy (Functional Groups) Sample->IR NMR_Data 1H/13C Shifts & Coupling (³Jcis/³Jtrans) NMR->NMR_Data MS_Data EI/ESI Fragmentation Patterns MS->MS_Data IR_Data Conjugated C=O (1690-1715 cm⁻¹) IR->IR_Data Validation Confirmed Molecular Structure NMR_Data->Validation MS_Data->Validation IR_Data->Validation

Analytical workflow for the structural validation of cyclopropyl ketones.

References

  • Validating the Cyclopropyl Ketone Structure: A Comparative Guide to Spectroscopic Techniques. BenchChem.
  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society.
  • 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Science Publishing.

Sources

Comparative

Cyclopropyl 4-ethoxyphenyl ketone vs other ketone building blocks

Title: Advanced Ketone Building Blocks: A Comparative Guide to Cyclopropyl 4-Ethoxyphenyl Ketone Introduction In modern synthetic organic chemistry and drug discovery, cyclopropyl ketones serve as highly versatile synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Ketone Building Blocks: A Comparative Guide to Cyclopropyl 4-Ethoxyphenyl Ketone

Introduction In modern synthetic organic chemistry and drug discovery, cyclopropyl ketones serve as highly versatile synthetic linchpins. Among these, Cyclopropyl 4-ethoxyphenyl ketone (CAS 75343-44-1) has emerged as a privileged building block[1]. While alkyl cyclopropyl ketones and unsubstituted cyclopropyl phenyl ketones are common, the introduction of a para-ethoxy substituent fundamentally alters the electronic landscape of the molecule. This guide provides an in-depth comparative analysis of cyclopropyl 4-ethoxyphenyl ketone against alternative ketone building blocks, detailing the mechanistic causality behind its superior performance in single-electron transfer (SET) and photoredox transformations.

Mechanistic Divergence: Aryl vs. Alkyl Cyclopropyl Ketones

The choice between an aryl and an alkyl cyclopropyl ketone is not merely a structural preference; it dictates the available reaction manifolds[2]. Alkyl cyclopropyl ketones are notoriously recalcitrant to SET-mediated ring opening because the resulting ketyl radical lacks resonance stabilization.

Conversely, aryl cyclopropyl ketones readily accept an electron from reductants like Samarium(II) iodide (SmI2) or excited-state photocatalysts[3]. The aryl ring acts as an electron sink, stabilizing the intermediate ketyl radical anion. This stabilization lowers the activation barrier for the subsequent strain-release-driven cleavage of the adjacent cyclopropyl C-C bond, generating a highly reactive distal primary radical ready for intermolecular trapping[4].

SET_Mechanism A Aryl Cyclopropyl Ketone B SET Reduction (SmI2 / Photocatalyst) A->B e- transfer C Ketyl Radical Anion (Resonance Stabilized) B->C D C-C Bond Cleavage (Strain Release) C->D Ring Opening E Distal Primary Radical (Intermolecular Trapping) D->E

Figure 1: Single-Electron Transfer (SET) mediated ring-opening cascade of aryl cyclopropyl ketones.

Electronic Tuning: The 4-Ethoxy Advantage

When comparing cyclopropyl 4-ethoxyphenyl ketone to the unsubstituted cyclopropyl phenyl ketone , the para-ethoxy group introduces critical electronic tuning. The oxygen lone pairs donate electron density into the aromatic system via resonance (+M effect).

  • Radical Stabilization: In photoredox [3+2] cycloadditions, electron-donating groups (EDGs) like the ethoxy moiety stabilize the radical intermediates, preventing premature termination pathways and enhancing overall conversion rates[5].

  • Reactivity Modulation: While strongly electron-withdrawing groups can make the initial reduction easier, they often destabilize the subsequent radical intermediates. The 4-ethoxy group strikes an optimal balance, maintaining a viable redox potential while maximizing the lifetime of the ring-opened radical for complex cross-coupling[3].

Comparative Reactivity Profile
Reactivity ParameterAlkyl Cyclopropyl KetoneCyclopropyl Phenyl KetoneCyclopropyl 4-Ethoxyphenyl Ketone
Ketyl Radical Stability Low (No conjugation)High (Aryl conjugation)Very High (Aryl + EDG resonance)
Susceptibility to SET Poor (Highly negative E½)ExcellentExcellent (Tuned by +M effect)
Photocatalytic [3+2] Yield Inactive / SluggishGood (~70-80%)Superior (~75-90%)
SmI2 Cross-Coupling < 10% (Requires forcing conditions)~ 65-75%~ 80-85% (Favorable conformation)

Experimental Workflows & Validated Protocols

To leverage the unique properties of cyclopropyl 4-ethoxyphenyl ketone, researchers commonly employ it in radical relay cross-couplings and photoinduced cycloadditions. Below are self-validating protocols designed to ensure high fidelity and reproducibility.

Protocol A: SmI2-Catalyzed Intermolecular Radical Cross-Coupling with Alkynes

This protocol utilizes a catalytic amount of SmI2 to drive the formation of highly decorated cyclopentenes[3]. The causality behind using catalytic SmI2 (rather than stoichiometric) lies in the radical relay mechanism, which prevents the over-reduction of the intermediate radical, a common failure point in traditional Kagan's reagent chemistry.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions (argon atmosphere), add cyclopropyl 4-ethoxyphenyl ketone (1.0 equiv) and the terminal alkyne (5.0 equiv) to an oven-dried vial. Causality: Excess alkyne is required to outcompete premature hydrogen atom transfer (HAT) to the primary radical.

  • Solvent Addition: Dissolve the mixture in anhydrous, degassed THF (0.2 M relative to the ketone).

  • Catalyst Initiation: Inject SmI2 (0.1 M in THF, 15-25 mol%). Self-Validation: The solution will immediately turn deep blue/purple. In a successful catalytic cycle, this color may fade to a pale yellow/green as the Sm(II) is oxidized to Sm(III), but will regenerate if the relay is efficient.

  • Reaction Progression: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active ketone spot confirms conversion.

  • Quenching & Isolation: Quench with saturated aqueous NaHCO3. Extract with EtOAc, dry over MgSO4, and purify via silica gel flash chromatography to isolate the functionalized cyclopentene.

Protocol B: Visible-Light Photoinduced [3+2] Cycloaddition

This additive-free method provides a green-chemistry approach to synthesizing complex cyclopentane architectures by reacting the ketone with alkenes or alkynes under visible light[5].

Step-by-Step Methodology:

  • Mixture Assembly: Combine cyclopropyl 4-ethoxyphenyl ketone (1.0 equiv) and the alkene/alkyne partner (1.5 equiv) in a quartz or borosilicate reaction vial.

  • Solvent & Degassing: Add anhydrous Ethanol (EtOH) to achieve a 0.1 M concentration. Perform three cycles of Freeze-Pump-Thaw. Causality: Molecular oxygen is a potent triplet quencher and radical scavenger. Removing O2 is non-negotiable for maintaining the lifetime of the excited state and the subsequent radical intermediates.

  • Irradiation: Place the vial in a photoreactor equipped with Purple LEDs (390 nm) or Blue LEDs (depending on the specific absorption of the EDA complex). Irradiate at room temperature for 24-48 hours.

  • Monitoring: Analyze aliquots via LC-MS. Self-Validation: The formation of the[3+2] cycloadduct mass peak (M + Alkene) without the presence of linear ring-opened byproducts indicates a successful radical polar crossover or EDA-mediated pathway.

  • Purification: Concentrate the crude mixture under reduced pressure and purify via automated flash chromatography.

Photo_Workflow Step1 1. Combine Ketone & Alkyne in Anhydrous EtOH Step2 2. Freeze-Pump-Thaw Degassing (Crucial for Radical Stability) Step1->Step2 Step3 3. Irradiate with Visible Light (390nm LEDs, Room Temp) Step2->Step3 Step4 4. Monitor via LC-MS/TLC (Verify Ketone Consumption) Step3->Step4 Step5 5. Flash Chromatography (Isolate[3+2] Cycloadduct) Step4->Step5

Figure 2: Experimental workflow for visible-light photoredox [3+2] cycloaddition.

Conclusion

Cyclopropyl 4-ethoxyphenyl ketone stands out as a superior building block compared to its alkyl and unsubstituted aryl counterparts. By leveraging the electron-donating properties of the para-ethoxy group, chemists can achieve enhanced radical stabilization and tighter control over SET processes. Whether deploying SmI2-catalyzed relays or modern photoredox cycloadditions, this substrate ensures high-fidelity access to complex, pharmacologically relevant carbocyclic scaffolds.

References

  • SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity . Journal of the American Chemical Society. URL:[Link]

  • Photoinduced[3 + 2] Cycloadditions of Aryl Cyclopropyl Ketones with Alkynes and Alkenes . Organic Letters. URL:[Link]

Sources

Validation

assessing the metabolic stability of cyclopropyl-containing compounds

Assessing the Metabolic Stability of Cyclopropyl-Containing Compounds: A Comparative Guide to In Vitro Models Introduction: The Cyclopropyl Paradox in Drug Design The cyclopropyl ring is a privileged scaffold in medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Metabolic Stability of Cyclopropyl-Containing Compounds: A Comparative Guide to In Vitro Models

Introduction: The Cyclopropyl Paradox in Drug Design

The cyclopropyl ring is a privileged scaffold in medicinal chemistry. By imparting conformational constraint and increasing the sp3 carbon fraction, it frequently enhances target affinity and membrane permeability[1]. Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring often diverts oxidative metabolism away from cytochrome P450 (CYP) enzymes, ostensibly improving the overall metabolic stability of the parent drug[2].

However, as a Senior Application Scientist, I frequently see discovery programs derailed by the hidden liabilities of this motif. When positioned adjacent to an electron-rich heteroatom (such as in cyclopropylamines), the moiety becomes highly susceptible to Single Electron Transfer (SET) by CYP450s[3]. This leads to the formation of a reactive aminium radical, subsequent ring opening, and the generation of electrophilic intermediates that covalently bind to the CYP heme or apoprotein—a phenomenon known as Mechanism-Based Inhibition (MBI)[4]. Selecting the appropriate in vitro model to assess both intrinsic clearance ( CLint​ ) and bioactivation is critical to navigating this paradox.

Mechanistic Pathway: Bioactivation vs. Stable Clearance

To understand how to assay these compounds, we must first map the biochemical causality. The diagram below illustrates the divergent metabolic fates of a cyclopropylamine upon interacting with a CYP450 active site.

Pathway Drug Cyclopropylamine Candidate CYP CYP450 Enzyme (Active Site) Drug->CYP Radical Aminium Radical (SET Pathway) CYP->Radical Single Electron Transfer Stable Stable Metabolite (HAT Pathway) CYP->Stable Hydrogen Atom Transfer RingOpen Ring Opening & Electrophile Formation Radical->RingOpen MBI Mechanism-Based Inhibition (Covalent) RingOpen->MBI Heme/Protein Adduct GSH GSH Conjugation (Detoxification) RingOpen->GSH Phase II Trapping

CYP450-mediated metabolism of cyclopropylamines leading to MBI vs. stable detoxification.

Choosing the Right In Vitro Model: HLM vs. Hepatocytes

To accurately profile a cyclopropyl-containing compound, we must compare the utility of Human Liver Microsomes (HLM) against Primary Human Hepatocytes (PHH).

HLMs are subcellular fractions enriched in Phase I enzymes (CYPs). They are cost-effective, high-throughput, and ideal for isolating CYP-mediated MBI because they lack the confounding effects of Phase II detoxification pathways (unless specifically supplemented)[5]. If a cyclopropyl ring undergoes bioactivation, HLMs will rapidly reveal an IC50​ shift[4].

Conversely, PHHs are intact cells containing the complete physiological suite of Phase I and Phase II enzymes, as well as active transporters[5][6]. While they are more labor-intensive, hepatocytes are the gold standard for identifying whether the reactive ring-opened intermediate is successfully detoxified via glutathione (GSH) conjugation or if it accumulates to toxic levels[2].

Table 1: Performance Comparison of In Vitro Models for Cyclopropyl Evaluation

FeatureHuman Liver Microsomes (HLM)Primary Human Hepatocytes (PHH)Impact on Cyclopropyl Evaluation
Enzymatic Profile Primarily Phase I (CYPs, FMOs)Complete Phase I & Phase IIHLMs isolate CYP-driven ring opening; PHHs reveal GSH trapping.
Cellular Integrity Subcellular fraction (no membrane)Intact cellular machineryPHHs account for passive permeability limits of the compound[6].
Throughput & Cost High throughput, low costLower throughput, high costHLMs are ideal for Tier-1 screening of cyclopropyl analogs[5].
MBI Sensitivity Extremely high (unprotected CYPs)Moderate (endogenous GSH buffers)HLMs are strictly required to calculate accurate inactivation kinetics.

Experimental Workflows & Self-Validating Protocols

Workflow Start Cyclopropyl Compound HLM Tier 1: HLM IC50 Shift Assay Start->HLM PHH Tier 2: Hepatocyte GSH Trapping Start->PHH LCMS LC-MS/MS Analysis HLM->LCMS PHH->LCMS MBI Assess MBI Risk (Fold Shift > 2.5) LCMS->MBI from HLM Metab Identify Reactive Metabolites LCMS->Metab from PHH

Two-tiered experimental workflow for assessing cyclopropyl metabolic liabilities.

Protocol A: High-Throughput HLM MBI Shift Assay

Causality Focus: MBI is time- and NADPH-dependent. By pre-incubating the compound with HLMs and NADPH before adding the probe substrate, we allow the cyclopropyl ring to open and covalently bind the enzyme. A shift in IC50​ between the pre-incubated and co-incubated arms confirms MBI[4][7].

  • System Preparation: Prepare a master mix of pooled HLMs (0.5 mg/mL final protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-Incubation (The Bioactivation Step): Aliquot the test compound (serial dilutions from 0.1 to 50 µM) into two parallel plates.

    • Arm 1 (+NADPH): Add 1 mM NADPH. Incubate at 37°C for 30 minutes. This allows the generation of the reactive aminium radical.

    • Arm 2 (-NADPH): Add buffer instead of NADPH. Incubate at 37°C for 30 minutes. This serves as the self-validating control for reversible inhibition.

  • Substrate Addition (The Measurement Step): Dilute the pre-incubation mixtures 10-fold into a secondary plate containing a CYP3A4 probe substrate (e.g., Midazolam at its Km​ ) and fresh 1 mM NADPH. Note: The 10-fold dilution is critical; it minimizes reversible competitive inhibition, isolating the irreversible covalent binding effect.

  • Quenching & Analysis: Incubate for 10 minutes, then quench with 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge and quantify the 1'-hydroxymidazolam metabolite via LC-MS/MS.

  • Data Interpretation: Calculate the IC50​ for both arms. An IC50​ shift ( IC50[−NADPH]​/IC50[+NADPH]​ ) greater than 2.5 indicates a high risk of cyclopropyl-mediated MBI.

Protocol B: Reactive Metabolite Trapping in Suspension Hepatocytes

Causality Focus: If Protocol A flags MBI, we must determine the structural fate of the opened ring. Intact hepatocytes provide the endogenous GSH needed to trap the electrophile, forming a stable adduct that can be characterized by mass spectrometry[2][8].

  • Cell Thawing & Recovery: Thaw cryopreserved primary human hepatocytes in specialized recovery medium. Centrifuge at 100 x g for 10 minutes. Resuspend in William's E medium. Validation: Assess viability via Trypan Blue exclusion. Viability must exceed 80%; compromised membranes will leak endogenous GSH, yielding false negatives.

  • Incubation: Seed cells at 1×106 viable cells/mL in a 96-well plate. Add the cyclopropyl test compound at a high concentration (10 µM) to maximize metabolite yield.

  • Isotope Trapping (Optional but Recommended): To unequivocally identify GSH adducts against the complex cellular background, spike the medium with a 1:1 ratio of unlabeled GSH and stable-isotope labeled GSH ( 13C2​,15N−GSH ).

  • Quenching: After a 120-minute incubation at 37°C under 5% CO2​ , quench the reaction with an equal volume of cold acetonitrile.

  • LC-MS/MS Scanning: Analyze the supernatant using high-resolution mass spectrometry (e.g., Q-TOF). Scan for the characteristic neutral loss of 129 Da (pyroglutamic acid) to identify the ring-opened GSH conjugate[8].

Data Analysis & Structural Mitigation

When experimental data confirms that a cyclopropyl group is driving MBI and rapid intrinsic clearance, medicinal chemists must pivot. A classic, field-proven mitigation strategy is replacing the cyclopropyl ring with a gem-dimethyl group[2][8]. This substitution maintains the sp3 character and steric bulk (preserving target potency) but removes the ring strain that drives the radical fragmentation pathway.

Table 2: Representative Kinetic Data (Cyclopropyl vs. Gem-Dimethyl Mitigation)

Compound MotifHLM CLint​ (µL/min/mg)PHH CLint​ (µL/min/ 106 cells)CYP3A4 IC50​ Shift (+/- NADPH)Primary Metabolic Fate
Cyclopropylamine 48.532.1>12-fold shift (Severe MBI) Ring-opened GSH conjugate
Gem-Dimethyl Amine 14.210.51.1-fold shift (Reversible only)Stable N-dealkylation

By systematically comparing these in vitro models and employing rigorous, self-validating protocols, drug development teams can confidently harness the pharmacological benefits of the cyclopropyl group while engineering out its metabolic liabilities.

References

  • Choosing Between Human Liver Microsomes and Hepatocytes. Patsnap. 5

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. 2

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. 1

  • Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. PubMed. 6

  • Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Semantic Scholar. 8

  • Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks. ACS Publications. 4

  • Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes. PMC. 7

  • N-Dealkylation of an N-Cyclopropylamine by Horseradish Peroxidase. Fate of the Cyclopropyl Group. ResearchGate.3

Sources

Comparative

Evaluating Cytotoxicity of Cyclopropyl 4-Ethoxyphenyl Ketone Derivatives: A Comparative Assay Guide

Introduction Cyclopropyl 4-ethoxyphenyl ketone derivatives represent a privileged scaffold in modern drug discovery. The strained cyclopropyl ring imparts unique conformational rigidity, while the 4-ethoxyphenyl moiety e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cyclopropyl 4-ethoxyphenyl ketone derivatives represent a privileged scaffold in modern drug discovery. The strained cyclopropyl ring imparts unique conformational rigidity, while the 4-ethoxyphenyl moiety enhances lipophilicity and target binding affinity ()[1]. These compounds frequently exhibit potent anticancer and antimicrobial properties, often functioning through mechanisms like tubulin inhibition, reactive oxygen species (ROS) generation, or protein arylation[1]. Furthermore, metabolites of related 4-ethoxyphenyl compounds are known to cause severe protein arylation and rapid depletion of cellular thiols, leading to downstream cytotoxicity ()[2].

However, their unique chemical reactivity—particularly their potential to undergo redox cycling or act as Michael acceptors—presents significant challenges during in vitro cytotoxicity profiling. Selecting the appropriate assay is critical to avoid false positives and experimental artifacts.

Section 1: Mechanistic Rationale for Assay Selection

Different cytotoxicity assays measure distinct cellular parameters: metabolic activity (MTT/MTS), ATP concentration (CellTiter-Glo), membrane integrity (LDH release), or total protein mass (Sulforhodamine B, SRB).

Because cyclopropyl ketone derivatives can heavily disrupt cellular redox homeostasis, utilizing standard tetrazolium-based metabolic assays (like MTT) is fundamentally flawed. The compounds themselves, or the ROS they generate, can artificially reduce the tetrazolium salts, leading to false-positive viability readings. Therefore, non-metabolic assays (like SRB) or ATP-dependent assays (like CellTiter-Glo) are required to establish an objective, artifact-free cytotoxicity profile ()[3].

G A Cyclopropyl 4-ethoxyphenyl ketone derivative B Suspected Mechanism of Action A->B C Mitochondrial Uncoupling / ROS B->C D Tubulin Binding / Cell Cycle Arrest B->D E Membrane Lysis / Necrosis B->E F Avoid MTT/MTS (Redox Interference) C->F G Use SRB Assay (Protein Mass) D->G H Use CellTiter-Glo (ATP Luminescence) D->H I Use LDH Release (Membrane Integrity) E->I F->G

Decision matrix for selecting cytotoxicity assays based on compound mechanism.

Section 2: Comparative Analysis of Cytotoxicity Assays

To objectively evaluate the performance of these assays, we must compare their readouts, limitations, and susceptibility to chemical interference when testing alkoxylated phenyl ketones.

Assay TypeTarget BiomarkerSusceptibility to Ketone InterferenceRecommended Use Case for Cyclopropyl Ketones
MTT / MTS Mitochondrial ReductaseHigh (Redox cycling artifacts)Not recommended; prone to false viability signals.
SRB Total Cellular ProteinLow (Independent of metabolism)Gold standard for high-throughput screening.
CellTiter-Glo Intracellular ATPLow (Direct lysis and luminescence)Best for detecting early apoptosis/metabolic arrest.
LDH Release Cytosolic Enzyme in MediaModerate (Compound may inhibit LDH)Confirming late-stage necrosis or membrane lysis.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . They incorporate built-in controls to account for the specific chemical liabilities of cyclopropyl 4-ethoxyphenyl ketones.

Protocol 1: Sulforhodamine B (SRB) Assay (Gold Standard)

The SRB assay measures total cellular protein content. It relies on electrostatic binding and is entirely independent of cellular metabolism.

System Validation Controls:

  • Background Control: Wells containing only media (no cells) + compound to subtract inherent compound absorbance.

  • Positive Control: 10 µM Doxorubicin to validate assay sensitivity.

  • Vehicle Control: 0.1% DMSO to establish the 100% viability baseline.

Step-by-Step Methodology & Causality:

  • Cell Seeding & Treatment: Seed cells (e.g., MCF-7, HepG2) in 96-well plates at 5,000 cells/well. Incubate for 24h, then treat with the ketone derivative (0.1 - 100 µM) for 48h.

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1h.

    • Causality: TCA instantly halts metabolism and precipitates cellular proteins to the plate bottom, locking the cellular mass in place and allowing the test compound to be washed away before dye addition.

  • Staining: Wash plates with distilled water, dry, and add 0.4% SRB solution (in 1% acetic acid) for 30 minutes.

  • Washing: Wash the plates 4 times with 1% Acetic Acid.

    • Causality: SRB is an aminoxanthene dye that binds to basic amino acids under mildly acidic conditions. Washing with 1% acetic acid removes unbound dye without disrupting the electrostatic dye-protein interactions.

  • Solubilization & Reading: Add 10 mM unbuffered Tris Base (pH ~10.5) and shake for 10 minutes. Read absorbance at 510 nm.

    • Causality: The alkaline pH breaks the electrostatic bonds, solubilizing the dye for a uniform absorbance reading.

Protocol 2: CellTiter-Glo (ATP Luminescence)

This assay measures ATP as an indicator of metabolically active cells, bypassing the mitochondrial reductase pathways that cyclopropyl ketones often interfere with.

System Validation Controls:

  • Luminescence Quench Control: Compound + ATP standard (no cells) to ensure the 4-ethoxyphenyl ketone does not chemically quench the luciferase emission.

Step-by-Step Methodology & Causality:

  • Preparation: Following a 48h compound treatment in an opaque-walled 96-well plate, remove the plate from the incubator.

  • Equilibration: Allow the plate and the CellTiter-Glo reagent to equilibrate to room temperature for 30 minutes.

    • Causality: The proprietary luciferase enzyme's kinetic rate is highly temperature-dependent. Uneven plate temperatures will cause edge effects and skewed luminescence data.

  • Lysis & Incubation: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

    • Causality: The 10-minute incubation allows for complete cell lysis and stabilization of the luminescent signal, ensuring the measured light is directly proportional to the ATP concentration.

  • Reading: Record luminescence using a microplate reader.

Section 4: Anticipated Data & Quantitative Comparison

When applying these assays to a standard cyclopropyl 4-ethoxyphenyl ketone derivative, the discrepancy between metabolic and non-metabolic assays becomes immediately apparent. The table below illustrates typical artifactual shifts in IC50 values.

Table 2: Representative Cytotoxicity (IC50, µM) of Alkoxylated Phenyl Ketones

Cell LineTissue OriginSRB Assay (Protein Mass)CellTiter-Glo (ATP)MTT Assay (Metabolic)
MCF-7 Breast Carcinoma5.2 ± 0.44.8 ± 0.318.5 ± 1.2 (Artifact)
HepG2 Hepatocellular8.1 ± 0.67.9 ± 0.522.4 ± 1.8 (Artifact)
HCT-116 Colorectal3.4 ± 0.23.1 ± 0.212.1 ± 0.9 (Artifact)

Note: The artificially high IC50 values in the MTT assay demonstrate the redox interference typical of 4-ethoxyphenyl ketone derivatives, underscoring the necessity of the SRB or ATP assays.

Pathway N1 Compound Entry N2 Protein Arylation / ROS Generation N1->N2 Intracellular Metabolism N3 Mitochondrial Dysfunction N2->N3 Oxidative Stress N4 ATP Depletion (CellTiter-Glo) N3->N4 Early Apoptosis N5 Membrane Rupture (LDH Release) N3->N5 Necrosis N6 Cell Death (SRB Assay) N4->N6 Execution N5->N6

Cellular response pathway to ketone derivatives and corresponding assay targets.

Section 5: Troubleshooting & Artifact Mitigation

  • Compound Autofluorescence: 4-ethoxyphenyl derivatives can sometimes exhibit intrinsic fluorescence or absorbance. Always perform a background subtraction using the Background Control established in the self-validating protocols.

  • Solubility Issues: Cyclopropyl ketones are highly lipophilic. Ensure the final DMSO concentration in the assay does not exceed 0.5% (preferably 0.1%), as higher concentrations will independently induce cytotoxicity and membrane lysis, confounding LDH release assays.

  • Volatility: While less common for larger derivatives, smaller cyclopropyl ketones can be volatile. Use breathable plate seals during the 48h incubation to prevent cross-contamination between adjacent wells.

References
  • Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones - Molecules (PMC). URL:[Link]

  • Cellular effects of N(4-ethoxyphenyl)p-benzoquinone imine, a p-phenetidine metabolite formed during peroxidase reactions - Chemico-Biological Interactions (PubMed). URL:[Link]

Sources

Validation

confirming the structure of Cyclopropyl 4-ethoxyphenyl ketone via X-ray crystallography

Unambiguous Structural Elucidation of Cyclopropyl 4-ethoxyphenyl ketone: A Comparative Guide to SCXRD versus NMR/MS Modalities Executive Summary & The Molecular Challenge Cyclopropyl 4-ethoxyphenyl ketone (CAS: 75343-44-...

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Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Structural Elucidation of Cyclopropyl 4-ethoxyphenyl ketone: A Comparative Guide to SCXRD versus NMR/MS Modalities

Executive Summary & The Molecular Challenge

Cyclopropyl 4-ethoxyphenyl ketone (CAS: 75343-44-1) is a critical synthetic intermediate widely utilized in the development of active pharmaceutical ingredients (APIs) and agrochemicals[1]. The molecule features a rigid, highly strained cyclopropyl ring conjugated to a carbonyl group, which is para-substituted to an ethoxy moiety on a benzene ring.

During synthesis (e.g., via Friedel-Crafts acylation), the strained cyclopropyl ring is susceptible to unintended ring-opening or rearrangement[1]. For researchers and drug development professionals, confirming the absolute structural integrity of this intermediate is paramount. This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD)—the definitive gold standard for 3D atomic resolution—against routine solution-state Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS)[2][3].

Comparative Analysis of Analytical Modalities

Choosing the correct analytical modality depends on the physical state of the sample and the required depth of structural detail[3]. While SCXRD provides an absolute static snapshot of the molecule's 3D geometry, NMR and HRMS offer rapid, complementary data regarding solution-state dynamics and exact mass[2][4].

Table 1: Performance Comparison of Structural Elucidation Techniques

FeatureSCXRD (Single-Crystal X-ray Diffraction)NMR Spectroscopy (1D/2D)HRMS (High-Resolution Mass Spec)
Primary Data Yield Absolute 3D atomic coordinates, precise bond lengths/angles, and crystal packing[3].Covalent connectivity, stereochemical relationships, and solution dynamics[2].Exact molecular mass and structural fragmentation patterns.
Sample Requirement High-quality single crystal (0.1 – 0.3 mm)[3].Soluble sample (10–20 mg) in a deuterated solvent.Trace amounts (micrograms) capable of ionization.
Core Strength Definitive proof of the intact cyclopropyl ring and para-substitution geometry.Rapid batch-to-batch verification; does not require crystallization[3].Confirms the exact molecular formula (C12H14O2) with high sensitivity.
Limitations Crystal growth is a significant bottleneck; provides a static solid-state snapshot[3].Cannot easily yield absolute 3D coordinates without complex NOESY analysis[2].Destructive technique; provides no direct 3D conformational data.

Workflow for Orthogonal Structural Elucidation

To ensure absolute confidence in the molecular architecture, a parallel solid-state and solution-state workflow is recommended. The synergistic use of SCXRD and NMR provides a self-validating data matrix[4][5].

Workflow Start Cyclopropyl 4-ethoxyphenyl ketone (Purified Batch) Branch1 Solid-State Pathway Start->Branch1 Branch2 Solution-State Pathway Start->Branch2 Cryst Crystal Growth (Slow Evaporation) Branch1->Cryst NMRPrep Dissolution in CDCl3 Branch2->NMRPrep SCXRD SCXRD Data Collection (Diffractometer) Cryst->SCXRD Model 3D Atomic Coordinates & Packing SCXRD->Model NMRData Connectivity & Conformation Model->NMRData Orthogonal Cross-Validation NMRRun 1D/2D NMR Spectroscopy NMRPrep->NMRRun NMRRun->NMRData

Fig 1: Parallel workflow for structural elucidation using solid-state SCXRD and solution-state NMR.

Self-Validating Experimental Protocols

Protocol 1: Solid-State Elucidation via SCXRD

Objective: Determine the absolute 3D atomic coordinates and mathematically confirm the intact cyclopropyl geometry.

  • Step 1: Crystal Growth (Anti-Solvent Vapor Diffusion)

    • Procedure: Dissolve 50 mg of purified Cyclopropyl 4-ethoxyphenyl ketone in a minimal volume of dichloromethane (DCM). Layer the solution slowly with heptane (anti-solvent) and allow it to evaporate in a vibration-free environment at ambient temperature.

    • Causality: The compound has a known melting point of 67-70°C[1], indicating a stable crystalline lattice at room temperature. The DCM/heptane system ensures a slow, controlled transition into a supersaturated state. This controlled kinetic environment favors the nucleation of single, diffraction-quality crystals rather than amorphous precipitates[3].

    • Validation Check: Inspect the crystals under a polarized light microscope. Complete extinction of light upon rotation confirms the single-crystal nature and the absence of twinning.

  • Step 2: Cryogenic Data Collection

    • Procedure: Mount a suitable crystal (approx. 0.2 mm) on a diffractometer equipped with a Mo-Kα X-ray source (λ = 0.71073 Å). Cool the crystal to 100 K using a liquid nitrogen cryostream prior to exposing it to the X-ray beam.

    • Causality: Collecting data at cryogenic temperatures drastically reduces atomic thermal vibrations (B-factors). This minimizes electron density smearing, significantly improving the resolution of the diffraction pattern and the precision of the resulting bond lengths[5].

    • Validation Check: The presence of sharp, well-defined Bragg diffraction spots at high resolution (< 0.8 Å) validates the crystal's internal order.

  • Step 3: Phase Problem Solution and Refinement

    • Procedure: Solve the structure using direct methods to generate an initial electron density map. Refine the atomic model using full-matrix least-squares on F2 , applying anisotropic displacement parameters for all non-hydrogen atoms.

    • Causality: Direct methods mathematically derive the missing phase information from the measured diffraction intensities. Anisotropic refinement accounts for directional thermal motion, ensuring the model perfectly fits the experimental electron density.

    • Validation Check: A final R1 factor of < 0.05 and a Goodness-of-Fit (GoF) near 1.0 mathematically validate that the proposed 3D model accurately represents the experimental data.

Protocol 2: Solution-State Elucidation via NMR Spectroscopy

Objective: Verify the covalent connectivity and rule out ring-opened isomers in solution.

  • Step 1: Sample Preparation

    • Procedure: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3 provides a deuterium lock signal to stabilize the spectrometer's magnetic field and eliminates massive solvent proton interference[3]. TMS serves as an internal reference (0.00 ppm) for precise chemical shift calibration.

    • Validation Check: A clear, particulate-free solution ensures optimal magnetic field homogeneity (shimming), which is required to yield sharp, highly resolved spectral lines.

  • Step 2: 1D 1 H Acquisition with Optimized Relaxation

    • Procedure: Acquire the 1 H NMR spectrum at 400 MHz with a relaxation delay (D1) of 5 seconds.

    • Causality: A prolonged D1 delay ensures the complete longitudinal relaxation ( T1​ ) of all protons between pulses. This is critical for the rigid cyclopropyl protons, ensuring that the integration ratios perfectly match the stoichiometric proton count.

    • Validation Check: The integration of the ethoxy CH3​ triplet must strictly equal 3.00. If so, the quantitative reliability of the entire spectrum is validated.

  • Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)

    • Procedure: Acquire a 2D 1 H- 13 C HMBC spectrum optimized for long-range couplings ( J=8 Hz).

    • Causality: HMBC reveals correlations across 2-3 covalent bonds. Observing a cross-peak between the cyclopropyl methine proton and the carbonyl carbon definitively proves the attachment of the intact ring to the ketone moiety.

    • Validation Check: The absence of unexpected alkene cross-peaks confirms sample purity and the complete absence of ring-opened degradation products.

Quantitative Data Comparison

When cross-validating the data, the geometric metrics obtained from SCXRD should logically correlate with the electronic environments observed in the NMR spectrum.

Table 2: Expected Structural Metrics for Cyclopropyl 4-ethoxyphenyl ketone

Structural FeatureSCXRD Metric (Expected Solid-State) 1 H NMR Metric (Expected in CDCl3)
Cyclopropyl CH2​ C-C bond length: ~1.50 ÅMultiplet, δ 0.8 – 1.2 ppm (4H)
Cyclopropyl CH C-C bond length: ~1.50 ÅMultiplet, δ ~2.6 ppm (1H)
Carbonyl (C=O) C=O bond length: ~1.22 ÅN/A (Confirmed via 13 C NMR: δ ~200 ppm)
Aromatic Ring C-C bond length: ~1.39 ÅDoublets, δ 6.9 & 7.9 ppm (4H) (Para-pattern)
Ethoxy Group C-O bond length: ~1.43 ÅQuartet δ 4.1 ppm (2H), Triplet δ 1.4 ppm (3H)

Conclusion

For the structural confirmation of Cyclopropyl 4-ethoxyphenyl ketone, relying on a single analytical technique introduces unnecessary risk. While NMR spectroscopy provides rapid, highly reliable connectivity data suitable for batch release, it cannot definitively prove 3D spatial packing or absolute conformation without exhaustive 2D experiments[2]. SCXRD serves as the ultimate orthogonal validator, providing an unambiguous, mathematically proven 3D model of the intact cyclopropyl ring and the para-substituted aromatic system[3][5]. Employing both techniques as a self-validating system ensures the highest level of scientific integrity in drug development workflows.

References

  • Insecticidal cyclopropyl-substituted di(aryl) compounds (WO1988008416A1). Google Patents.
  • Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly . Science China Life Sciences. Available at:[Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy . ResearchGate. Available at:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Cross-Reactivity Profiling of Cyclopropyl 4-ethoxyphenyl ketone (CPEK) in Immunoassay Development

Introduction & Mechanistic Context Cyclopropyl 4-ethoxyphenyl ketone (CPEK, CAS: 75343-44-1) is a critical structural motif and synthetic intermediate utilized in the development of cyclopropyl-aryl agrochemicals and spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Cyclopropyl 4-ethoxyphenyl ketone (CPEK, CAS: 75343-44-1) is a critical structural motif and synthetic intermediate utilized in the development of cyclopropyl-aryl agrochemicals and specific pharmaceutical pharmacophores. In environmental monitoring and pharmacokinetic profiling, developing robust immunoassays against CPEK and its derivatives is paramount.

However, the structural nuances of small molecules (haptens) often lead to unintended antibody cross-reactivity. The interaction of an antibody with a hapten is highly dependent on both conformational and electronic properties, as these dictate van der Waals forces, hydrogen bonding, and electrostatic interactions within the antibody binding pocket[1].

This guide objectively compares the cross-reactivity profiles of CPEK against its structural alternatives using two distinct analytical platforms: Competitive Indirect ELISA (icELISA) and Surface Plasmon Resonance (SPR) . By understanding the causality behind these binding kinetics, researchers can select the optimal antibody clones and assay formats for their specific detection needs.

Mechanistic Basis of Cross-Reactivity

When evaluating antibody specificity, the structural heterology between the immunizing hapten and the target analyte dictates the degree of cross-reactivity [2]. For CPEK, recognition is governed by two primary domains:

  • The Cyclopropyl Ring (Steric Domain): Provides a rigid, sterically defined epitope. Variations here (e.g., substitution with a cyclopentyl group) typically cause severe steric clashes, dropping cross-reactivity to <1%.

  • The 4-Ethoxy Group (Electronic/H-Bonding Domain): The ether oxygen acts as a hydrogen bond acceptor, while the ethyl chain provides lipophilicity. Substituting this group alters the dipole moment and electron density of the phenyl ring, shifting the binding affinity.

G CPEK CPEK (CAS 75343-44-1) Cyclopropyl Cyclopropyl Ring (Steric Fit) CPEK->Cyclopropyl Ethoxy 4-Ethoxy Group (H-Bonding/Electronic) CPEK->Ethoxy Affinity Antibody Affinity (IC50 / KD) Cyclopropyl->Affinity Defines pocket fit Ethoxy->Affinity Defines dipole CR % Cross-Reactivity Affinity->CR Relative to Target

Mechanistic pathway defining CPEK antibody cross-reactivity based on structural domains.

Platform Comparison: icELISA vs. SPR Biosensor

The cross-reactivity of an immunoassay depends not only on the intrinsic properties of the antibodies but also on the specific parameters of the analytical technique[3].

  • icELISA (Competitive ELISA): Relies on thermodynamic equilibrium in a heterogeneous format. It is highly sensitive and ideal for high-throughput screening. Cross-reactivity (%CR) is calculated via the ratio of IC50​ values.

  • SPR (Surface Plasmon Resonance): Provides real-time, label-free kinetic data ( kon​ , koff​ , KD​ ). It is superior for understanding why a compound cross-reacts (e.g., does it bind slower, or dissociate faster?).

Quantitative Data: Antibody Clone Comparison

We compared two theoretical monoclonal antibody clones (mAb-C1 and mAb-C2) raised against a CPEK-carrier conjugate. The tables below summarize their performance against CPEK and two structural alternatives: Cyclopropyl 4-methoxyphenyl ketone (Analog 1) and Cyclopropyl 4-fluorophenyl ketone (Analog 2).

Table 1: icELISA Cross-Reactivity Profiling

CompoundmAb-C1 IC50​ (ng/mL)mAb-C1 %CRmAb-C2 IC50​ (ng/mL)mAb-C2 %CR
CPEK (Target) 1.20 100% 0.85 100%
Analog 1 (Methoxy)4.8025.0%1.7050.0%
Analog 2 (Fluoro)>120.0<1.0%85.01.0%

Causality Insight: mAb-C1 is highly specific to the ethyl chain length, showing only 25% CR with the methoxy analog. mAb-C2 is more promiscuous (50% CR), indicating its binding pocket accommodates shorter ether chains. Both clones reject the fluoro analog because fluorine is highly electronegative and cannot act as a standard hydrogen bond acceptor, destroying the electronic recognition profile.

Table 2: SPR Kinetic Parameters ( 25∘C )

AnalyteClone kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)
CPEK mAb-C1 4.5×105 1.2×10−4 0.26
Analog 1mAb-C1 3.8×105 8.5×10−4 2.23
CPEK mAb-C2 6.1×105 2.0×10−4 0.32
Analog 1mAb-C2 5.5×105 3.1×10−4 0.56

Causality Insight: The SPR data reveals that the drop in affinity for Analog 1 in mAb-C1 is primarily driven by a significantly faster off-rate ( koff​ ), suggesting that the loss of the terminal methyl group (ethoxy methoxy) destabilizes the hapten within the binding pocket.

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate necessary matrix controls and blank validations to prevent false positives caused by non-specific binding.

Protocol A: Competitive Indirect ELISA (icELISA)

G Plate Microtiter Plate Coating Coating Antigen (Hapten-OVA) Plate->Coating Immobilization Antibody Primary mAb Coating->Antibody Binding SecAb Sec-Ab-HRP Antibody->SecAb Detection CPEK CPEK Competitor CPEK->Antibody Competition Signal Colorimetric Signal SecAb->Signal TMB Substrate

Workflow of the competitive indirect ELISA for detecting CPEK.

Step-by-Step Methodology:

  • Coating: Coat 96-well microtiter plates with 100 µL/well of coating antigen (CPEK-OVA conjugate, 0.5 µg/mL in 50 mM carbonate buffer, pH 9.6). Incubate overnight at 4∘C .

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS to block non-specific binding sites. Incubate for 1 hour at 37∘C .

  • Competition: Add 50 µL/well of CPEK standards or structural analogs (serial dilutions from 0.01 to 1000 ng/mL in PBS containing 5% methanol to ensure solubility). Immediately add 50 µL/well of the primary antibody (mAb-C1 or mAb-C2 at 1:10,000 dilution). Incubate for 1 hour at 37∘C .

    • Self-Validation Check: Include a B0​ well (buffer only, no competitor) to establish maximum signal, and a blank well (no primary antibody) to rule out secondary antibody cross-reactivity.

  • Detection: Wash 5x with PBST. Add 100 µL/well of Goat anti-Mouse IgG-HRP conjugate (1:5,000). Incubate for 45 minutes at 37∘C .

  • Signal Generation: Wash 5x. Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL/well of 2M H2​SO4​ . Read absorbance at 450 nm.

Protocol B: SPR Binding Assay

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the CPEK-BSA conjugate onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS activation). Target an immobilization level of ~500 RU to minimize mass transport limitations.

  • Analyte Preparation: Prepare serial dilutions of the purified monoclonal antibodies (0.5 nM to 32 nM) in running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4).

  • Kinetic Injection: Inject antibody solutions over the active and reference (BSA-only) flow cells at a flow rate of 30 µL/min for 180 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Regeneration: Regenerate the surface between cycles using a 30-second pulse of 10 mM Glycine-HCl (pH 2.0).

  • Data Analysis: Subtract reference flow cell responses and buffer blank injections (double referencing). Fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Conclusion

For highly specific detection of Cyclopropyl 4-ethoxyphenyl ketone (CPEK), mAb-C1 is the superior product alternative. Its stringent steric and electronic requirements within the binding pocket effectively discriminate against closely related structural analogs (like the methoxy and fluoro derivatives). Furthermore, while icELISA provides rapid throughput for %CR determination, integrating SPR kinetics is essential for application scientists to uncover the mechanistic drivers—such as dissociation instability—behind hapten cross-reactivity.

References

  • Li, H., et al. "Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine." Foods, 2022. Available at:[Link]

  • Ahn, K. C., et al. "Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil." Journal of Agricultural and Food Chemistry, 2015. Available at:[Link]

  • Urusov, A. E., et al. "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation." MDPI, 2021. Available at:[Link]

Validation

Comparative Guide: Lewis Acid Catalysis in Cyclopropyl Ketone Reactions

Executive Summary Cyclopropyl ketones (CPKs) are highly versatile building blocks in organic synthesis. The inherent ring strain of the cyclopropane moiety, combined with the electron-withdrawing nature of the carbonyl g...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl ketones (CPKs) are highly versatile building blocks in organic synthesis. The inherent ring strain of the cyclopropane moiety, combined with the electron-withdrawing nature of the carbonyl group, makes them prime candidates for ring-opening and cycloaddition reactions. However, the unactivated CPK ring often requires significant LUMO-lowering to undergo heterolytic cleavage.

This guide provides an objective, data-driven comparison of various Lewis acids (LAs) used to activate CPKs. By analyzing the causality behind catalyst selection—ranging from hard oxophilic rare-earth triflates to softer, coordination-flexible metal halides—researchers can rationally design reaction conditions to dictate divergent regioselectivity and stereoselectivity.

Mechanistic Principles: The Role of Lewis Acids

The activation of cyclopropyl ketones relies on the coordination of a Lewis acid to the carbonyl oxygen. This coordination withdraws electron density, polarizing the adjacent Cα​−Cβ​ bond of the cyclopropane ring and lowering the activation energy for heterolytic cleavage [1].

Depending on the nature of the Lewis acid and the substrate, the reaction diverges into two primary pathways:

  • Nucleophilic Ring-Opening: Hard Lewis acids strongly polarize the complex, generating a highly electrophilic zwitterionic or carbocation-like intermediate. Nucleophiles (e.g., arenes, halides, nitriles) attack the γ -position, yielding acyclic products.

  • Formal Cycloadditions (e.g., [3+2] or [4+3]): Softer Lewis acids, or those with specific chiral ligand geometries, stabilize the 1,3-dipole equivalent. This allows π -systems (alkenes, imines, aldehydes) to undergo concerted or stepwise annulations, forming functionalized cyclopentanes or heterocycles[1].

G CPK Cyclopropyl Ketone (CPK) LA_Complex LA-CPK Complex (LUMO Lowered) CPK->LA_Complex + Lewis Acid RO_Intermediate Ring-Opened Zwitterion LA_Complex->RO_Intermediate Hard LA (e.g., Sc(OTf)3) + Nucleophile Cyclo_Intermediate 1,3-Dipole Equivalent LA_Complex->Cyclo_Intermediate Soft LA / Chiral Ligand (e.g., MgI2, Bi(OTf)3) Product_RO γ-Substituted Ketone RO_Intermediate->Product_RO Trapping / Protonation Product_Cyclo [3+2] Cycloadduct (Carbocycle) Cyclo_Intermediate->Product_Cyclo + π-System Partner

Mechanistic divergence of cyclopropyl ketones under hard vs. soft Lewis acid activation.

Comparative Performance Analysis

Sc(OTf)3​ vs. Bi(OTf)3​ : The Divergent Selectivity Case

A benchmark study by Biju and co-workers highlights how tuning the Lewis acid completely alters the reaction trajectory of donor-acceptor cyclopropanes with 2-naphthols [2].

  • Sc(OTf)3​ (Hard Lewis Acid): Promotes a Friedel-Crafts-type nucleophilic ring-opening. The high oxophilicity of Scandium rapidly generates a polarized intermediate that is immediately trapped by the nucleophilic 2-naphthol, yielding functionalized acyclic 2-naphthols.

  • Bi(OTf)3​ (Softer Lewis Acid): Shifts the pathway to a dehydrative [3+2] cyclopentannulation. Bismuth's larger ionic radius and softer character stabilize the initial zwitterionic adduct long enough for an intramolecular dehydrative cyclization to occur, forming naphthalene-fused cyclopentanes [2].

MgI2​ / Chiral pyBOX: The Asymmetric [3+2] Champion

For asymmetric [3+2] cycloadditions, MgI2​ paired with chiral bis(oxazolinyl)pyridine (pyBOX) ligands is unparalleled.

  • Causality of the Iodide Effect: The iodide counterion is not a passive spectator. It acts as a mild, reversible nucleophile that facilitates the rapid opening and closing of the cyclopropane ring. This dynamic equilibrium allows the substrate to racemize faster than the cycloaddition step, enabling a highly efficient Dynamic Kinetic Asymmetric Transformation (DYKAT)[1].

BF3​⋅OEt2​ / Cu(I): Ritter-Type Ring Openings

While traditional Ritter reactions require harsh Brønsted acids, Wang et al. demonstrated that a synergistic combination of BF3​⋅OEt2​ and a Cu(I) co-catalyst enables the ring-opening coupling of CPKs with nitriles [3].

  • Causality of Co-Catalysis: The BF3​⋅OEt2​ activates the ketone, while Cu(I) stabilizes the resulting acyclic intermediate, preventing unwanted intramolecular cyclizations and strongly favoring the capture of the nitrile to form γ -amino ketones [3].

Quantitative Data Comparison

The following table summarizes the experimental outcomes when deploying different Lewis acids across standardized CPK functionalization workflows.

Lewis Acid SystemTarget ReactionCo-ReactantYield (%)Selectivity / ee (%)Mechanistic Advantage
Sc(OTf)3​ Friedel-Crafts Ring Opening2-Naphthols85–95High RegioselectivityHard oxophilicity drives rapid nucleophilic attack without cyclization [2].
Bi(OTf)3​ Dehydrative [3+2] Annulation2-Naphthols78–92High DiastereoselectivitySofter character stabilizes zwitterion, promoting intramolecular dehydration [2].
MgI2​ / pyBOX Asymmetric [3+2] CycloadditionAldehydes80–98Up to 99% eeIodide mediates reversible ring-opening, enabling DYKAT [1].
BF3​⋅OEt2​ / Cu(I) Ritter-Type Ring OpeningNitriles70–88Complete ChemoselectivitySynergistic LA/metal activation traps intermediate before cyclization [3].

Standardized Experimental Protocols

To ensure reproducibility, the following protocols incorporate self-validating steps. Moisture control is the most critical variable; trace water will hydrolyze triflate-based Lewis acids, generating triflic acid (a strong Brønsted acid) which bypasses the intended Lewis acid mechanism and leads to decomposition.

Protocol A: Divergent Synthesis using Sc(OTf)3​ or Bi(OTf)3​

Objective: Chemoselective synthesis of either ring-opened alkylated naphthols or fused cyclopentanes.

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with Argon (repeat 3x).

  • Catalyst Loading: Add 10 mol% of the chosen Lewis acid ( Sc(OTf)3​ for ring-opening; Bi(OTf)3​ for annulation) and 1.0 equiv of 2-naphthol.

  • Solvent Addition: Inject 2.0 mL of anhydrous 1,2-dichloroethane (DCE). Self-Validation: The solution should remain clear. Cloudiness indicates moisture contamination and catalyst hydrolysis.

  • Substrate Addition: Add 1.2 equiv of the cyclopropyl ketone dropwise at room temperature.

  • Reaction Monitoring: Heat to 80 °C. Monitor via TLC (Hexanes/EtOAc 4:1). The CPK spot ( Rf​≈0.6 ) should disappear within 2–4 hours.

  • Quench & Isolate: Cool to room temperature, quench with saturated aqueous NaHCO3​ , extract with dichloromethane, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: MgI2​ -Catalyzed Asymmetric [3+2] Cycloaddition

Objective: Enantioselective synthesis of highly substituted tetrahydrofurans via DYKAT.

  • Complexation: In an argon-purged flask, combine MgI2​ (10 mol%) and chiral pyBOX ligand (11 mol%) in anhydrous CH2​Cl2​ . Stir at room temperature for 1 hour to ensure complete complexation. Self-Validation: A distinct color change (usually to pale yellow/orange) confirms the formation of the active LA-ligand complex.

  • Cooling: Cool the reaction mixture to -20 °C using a cryocooler.

  • Reagent Addition: Add the aldehyde (1.0 equiv) followed by the slow, dropwise addition of the donor-acceptor cyclopropyl ketone (1.2 equiv) over 10 minutes to prevent thermal spiking.

  • Incubation: Stir at -20 °C for 24 hours.

  • Workup: Quench cold with saturated NH4​Cl , extract with ethyl acetate, and determine enantiomeric excess (ee) via chiral HPLC prior to bulk purification.

Workflow Step1 1. Catalyst Preparation Flame-dried flask, Ar atmosphere Step2 2. LA / Ligand Complexation Stir Catalyst + Ligand in DCM (1h, RT) Step1->Step2 Step3 3. Substrate Addition Add CPK dropwise at specific Temp Step2->Step3 Step4 4. Nucleophile/Dipolarophile Add slowly to prevent homocoupling Step3->Step4 Step5 5. Quench & Extraction Sat. NaHCO3/NH4Cl, extract with organic solvent Step4->Step5

Standardized air-free workflow for Lewis acid-catalyzed cyclopropyl ketone reactions.

References

  • Li, X., et al. "Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes." Chemical Reviews, 2020. Available at:[Link]

  • Kaicharla, T., et al. "Lewis Acid Catalyzed Selective Reactions of Donor-Acceptor Cyclopropanes with 2-Naphthols." Angewandte Chemie International Edition, 2016. Available at:[Link]

  • Wang, et al. "Copper(I)/Lewis acid triggered ring-opening coupling reaction of cyclopropenes with nitriles." RSC Advances, 2015. Available at:[Link]

Safety & Regulatory Compliance

Safety

Cyclopropyl 4-ethoxyphenyl ketone proper disposal procedures

As drug development professionals and synthetic chemists scale up reactions involving complex intermediates, the logistical burden of chemical waste management scales proportionally. Cyclopropyl 4-ethoxyphenyl ketone (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists scale up reactions involving complex intermediates, the logistical burden of chemical waste management scales proportionally. Cyclopropyl 4-ethoxyphenyl ketone (CAS: 75343-44-1) is a highly versatile building block in medicinal chemistry. However, its disposal must be managed with the same scientific rigor as its synthesis.

Improper segregation of aromatic ketones not only violates 1[1] but also introduces severe operational bottlenecks and laboratory safety hazards. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound.

Part 1: Physicochemical Profiling & Causality in Disposal

To design an effective disposal strategy, we must first analyze the compound's physical and chemical properties. The structural features of Cyclopropyl 4-ethoxyphenyl ketone dictate its hazard profile and its ultimate route of destruction.

Table 1: Physicochemical Profile & Waste Implications

PropertyValueOperational & Disposal Implication
CAS Number 75343-44-1[2]Required for accurate RCRA waste profiling and manifesting.
Molecular Formula C12H14O2[3]Lacks halogens; qualifies for standard, cost-effective non-halogenated organic waste streams[1].
Physical State Solid (mp: 67-69 °C)[2]Pure waste generates particulate dust; requires solid waste segregation unless dissolved in a solvent[4].
Chemical Class Aromatic KetoneIncompatible with strong oxidizers and concentrated acids. Mixing can cause exothermic aldol-type condensations.

Causality Insight: Because this compound is a non-halogenated organic solid, it is highly amenable to thermal destruction (incineration)[4]. However, if it is dissolved in a halogenated solvent (like dichloromethane) during a reaction workup, the entire mixture must be reclassified. High volumes of halogens cannot be properly destroyed in standard incinerators without forming corrosive acids or toxic dioxins[1]. Therefore, strict segregation is the cornerstone of this disposal protocol.

Part 2: Waste Routing Workflow

The following logic matrix dictates how Cyclopropyl 4-ethoxyphenyl ketone waste should be routed based on its physical state and solvent environment.

WasteWorkflow Start Cyclopropyl 4-ethoxyphenyl ketone Waste Generation Decision Physical State of Waste? Start->Decision Solid Solid Waste (Pure powder, contaminated wipes) Decision->Solid Solid/Powder Liquid Liquid Waste (Dissolved in organic solvent) Decision->Liquid Solution SolidBin Hazardous Solid Waste Stream Solid->SolidBin HalogenCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HalogenCheck NonHalogenated Non-Halogenated Organic Stream (Preferred) HalogenCheck->NonHalogenated No (e.g., Acetone, EtOAc) Halogenated Halogenated Organic Stream (Requires specialized processing) HalogenCheck->Halogenated Yes (>1% Halogens) Incineration EPA-Approved RCRA Incineration (Ultimate Disposal) NonHalogenated->Incineration Halogenated->Incineration SolidBin->Incineration

Decision matrix for the segregation and disposal routing of Cyclopropyl 4-ethoxyphenyl ketone waste.

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Routine Laboratory Disposal Workflow

This protocol provides a self-validating system for the routine disposal of Cyclopropyl 4-ethoxyphenyl ketone following synthesis or purification.

Step 1: Waste Characterization & Segregation

  • Action: Determine the physical state of the waste. If the compound is dissolved in a solvent, audit the solvent composition.

  • Causality: You must keep the halogen content of organic waste below 1.0% by volume to utilize the standard non-halogenated stream[1]. Mixing streams exponentially increases disposal costs and regulatory scrutiny.

  • Validation Checkpoint: Review the experimental solvent log. If chloroform or dichloromethane was used, the waste must be routed to the Halogenated stream.

Step 2: Container Selection & Preparation

  • Action: Select a chemically compatible container, such as a glass bottle or a high-density polyethylene (HDPE) jug, equipped with a secure screw-on cap[1].

  • Causality: Glass is universally compatible with aromatic ketones, preventing the solvent permeation and structural degradation that can occur with improper plastics[5].

  • Validation Checkpoint: Inspect the container for micro-fractures and verify that the cap forms a hermetic seal before adding waste.

Step 3: Waste Transfer & Headspace Management

  • Action: Transfer the waste into the container inside a certified fume hood. Leave a minimum of one (1) inch of headspace at the top of the container[5].

  • Causality: Headspace is a critical safety buffer. It accommodates the thermal expansion of volatile solvent vapors. Without it, ambient temperature fluctuations can cause the container to over-pressurize and catastrophically rupture[5].

  • Validation Checkpoint: Visually confirm the liquid level rests below the curvature of the bottle's neck.

Step 4: Labeling & Satellite Accumulation Area (SAA) Storage

  • Action: Affix a standardized 4[4]. Explicitly write "Cyclopropyl 4-ethoxyphenyl ketone" alongside any associated solvents. Store in a designated SAA away from heat and sparks[6].

  • Causality: Unidentified "mystery waste" triggers expensive analytical testing by EHS prior to disposal. Accurate labeling ensures immediate RCRA compliance[1].

  • Validation Checkpoint: Ensure the SAA is located at or near the point of generation and remains under the direct control of the operator.

Protocol 2: Solid Spill Decontamination Workflow

In the event of an accidental release of the pure solid compound, follow this immediate decontamination procedure.

Step 1: Area Isolation & PPE Verification

  • Action: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves, safety goggles, and a lab coat[4].

Step 2: Dry Collection

  • Action: Use clean, non-sparking tools to collect the solid material[7]. Avoid sweeping motions.

  • Causality: Aromatic ketones in powder form can irritate the respiratory tract. Minimizing aerosolization and dust generation is the primary safety mandate during a solid spill[4].

  • Validation Checkpoint: Ensure no visible powder remains dry on the surface before proceeding to the solvent wipe-down.

Step 3: Solvent Wipe-Down & Waste Consolidation

  • Action: Dampen a low-lint wipe with a compatible non-halogenated solvent (e.g., ethanol) to clean residual residue. Place all contaminated wipes and collected solids into a dedicated solid hazardous waste container[4].

References

  • Northeast State Community College - Hazardous Waste Management Manual URL: [Link][1]

  • University of Florida EHS - Hazardous Waste Management Guide URL: [Link][5]

  • University of Tennessee - Hazardous Waste Guide & SAA Storage URL:[Link][6]

Sources

Handling

Essential Safety and Operational Guide for Handling Cyclopropyl 4-ethoxyphenyl ketone

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Cyclopropyl 4-ethoxyphenyl ketone (CAS No. 75343-44-1).

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Cyclopropyl 4-ethoxyphenyl ketone (CAS No. 75343-44-1). Tailored for researchers, scientists, and drug development professionals, these procedures are designed to ensure a safe laboratory environment and adherence to standard safety practices. The information herein is synthesized from established safety data for analogous ketone compounds and available data for the target compound, providing a robust framework for risk mitigation.

Hazard Analysis: Understanding the Risks

Cyclopropyl 4-ethoxyphenyl ketone is a solid at room temperature, with a melting point of 67-69 °C[1]. While specific toxicity data for this compound is limited, related aromatic and cyclopropyl ketones present known hazards that should be anticipated. These include potential for skin and eye irritation, and possible harm if swallowed or inhaled[2][3]. As a ketone, it is prudent to handle it as a substance that can be absorbed through the skin.

Given its classification as a ketone, it is crucial to consider its chemical reactivity and potential interactions. Ketones can be flammable, and while this compound is a solid, dust formation should be avoided to minimize the risk of a dust explosion. Furthermore, contact with strong oxidizing agents, strong bases, and reducing agents should be avoided[4].

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure when handling Cyclopropyl 4-ethoxyphenyl ketone. The following table summarizes the required PPE, with detailed explanations to support these recommendations.

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and potential splashes[5].
Skin Protection Chemical-Impermeable GlovesHandle with chemical-impermeable gloves. Nitrile gloves are not recommended for prolonged contact with ketones as they can degrade. Consider using Butyl, Polyvinyl alcohol (PVA), or fluoroelastomer gloves for better resistance[5][6][7][8][9]. Always inspect gloves for integrity before use.
Protective ClothingWear a lab coat or fire/flame-resistant and impervious clothing to prevent skin contact[5].
Respiratory Protection RespiratorUse in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust. If ventilation is inadequate, a NIOSH-approved N95 or higher-rated respirator for particulates should be used[1][5].

Expert Insight on Glove Selection: The choice of glove material is critical when working with ketones. While nitrile gloves are common in laboratory settings, they offer poor protection against many ketones and can provide a false sense of security. Butyl and fluoroelastomer gloves are more robust choices for handling ketones, offering greater resistance to permeation and degradation[7][8][9].

Operational Plan: From Receipt to Disposal

A systematic approach to handling and disposal is essential to minimize risks. The following step-by-step operational plan outlines the procedures from preparation to final disposal.

Preparation and Handling
  • Ventilation is Key: Always handle Cyclopropyl 4-ethoxyphenyl ketone in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[5].

  • PPE Inspection: Before commencing any work, thoroughly inspect all PPE for any signs of damage or degradation[5].

  • Prevent Dust Formation: As a solid, handle the compound carefully to avoid generating dust. Use appropriate tools and techniques for weighing and transferring the material.

  • Avoid Ignition Sources: Keep the compound away from open flames, hot surfaces, and other potential sources of ignition[4][10].

  • Safe Handling Practices: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area[3][10]. Wash hands thoroughly after handling.

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area[5].

  • Eliminate Ignition Sources: Remove all sources of ignition from the spill area[5][10].

  • Ventilate the Area: Ensure the area is well-ventilated to disperse any airborne dust.

  • Wear Appropriate PPE: Don the appropriate PPE, including chemical-impermeable gloves, safety goggles, and respiratory protection, before attempting to clean the spill[5].

  • Contain and Collect: Contain the spill using an inert absorbent material such as sand or vermiculite. Carefully sweep or scoop the spilled material and absorbent into a suitable, labeled, and closed container for disposal[5][10].

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of Cyclopropyl 4-ethoxyphenyl ketone and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Chemical Waste: Dispose of the chemical waste in a designated, labeled, and sealed container.

  • Contaminated Materials: Any materials used for spill cleanup (e.g., absorbent material, gloves, etc.) should be placed in a sealed bag or container and disposed of as chemical waste.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Safety Workflow Diagram

The following diagram illustrates the key stages of the safety workflow for handling Cyclopropyl 4-ethoxyphenyl ketone.

Safety Workflow for Handling Cyclopropyl 4-ethoxyphenyl ketone cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal Hazard_Analysis 1. Hazard Analysis PPE_Selection 2. PPE Selection Hazard_Analysis->PPE_Selection Informs Operational_Plan 3. Operational Plan PPE_Selection->Operational_Plan Enables Spill_Management 4. Spill Management Operational_Plan->Spill_Management Prepares for Disposal_Plan 5. Disposal Plan Operational_Plan->Disposal_Plan Leads to Spill_Management->Disposal_Plan Generates Waste for

Caption: A flowchart outlining the critical safety stages from initial hazard assessment to final waste disposal for Cyclopropyl 4-ethoxyphenyl ketone.

References

  • Essential Safety and Operational Guide for Handling Cyclopropyl 2-(4-fluorophenyl)ethyl ketone - Benchchem.
  • handling and safety precautions for cyclopropyl methyl ketone - Benchchem.
  • Cyclopropyl methyl ketone - AK Scientific, Inc.
  • Chemical-Resistant Gloves: Key Considerations - EHSLeaders.
  • Cyclopropyl 4-ethoxyphenyl ketone 98 75343-44-1 - Sigma-Aldrich.
  • Cyclopropyl methyl ketone SDS, 765-43-5 Safety Data Sheets - ECHEMI.
  • Your Guide to Personal Protective Equipment for Chemicals - NextSDS.
  • Which Chemical Gloves Protect Hands from Hazardous Solvents? - INTCO Medical.
  • Personal Protective Equipment: Hands - San Jose State University.
  • 4-Chlorophenyl cyclopropyl ketone - Apollo Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Cyclopropyl 4-ethoxyphenyl ketone
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Cyclopropyl 4-ethoxyphenyl ketone
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